Trifluoroacetaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trifluoroacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF3O/c3-2(4,5)1-6/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTSHOJDBRTPHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058791 | |
| Record name | Acetaldehyde, trifluoro- | |
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Molecular Weight |
98.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75-90-1 | |
| Record name | Trifluoroacetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trifluoroacetaldehyde | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trifluoroacetaldehyde | |
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| Record name | Acetaldehyde, 2,2,2-trifluoro- | |
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| Record name | Acetaldehyde, trifluoro- | |
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| Record name | Trifluoroacetaldehyde | |
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Foundational & Exploratory
Trifluoroacetaldehyde: A Comprehensive Technical Guide to its Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Trifluoroacetaldehyde (fluoral), a fluorinated derivative of acetaldehyde, is a highly reactive and versatile building block in organic synthesis. Its unique properties, conferred by the strongly electron-withdrawing trifluoromethyl group, make it an invaluable reagent for the introduction of trifluoromethyl moieties into organic molecules. This technical guide provides an in-depth overview of the fundamental properties and diverse reactivity of this compound, with a focus on its applications in medicinal chemistry and drug development.
Core Properties of this compound and its Hydrate (B1144303)
This compound is a gas at room temperature, which can make it challenging to handle.[1] Consequently, it is frequently used in the form of its stable hydrate or as its ethyl hemiacetal.[1] The physical and chemical properties of both anhydrous this compound and its hydrate are summarized below for easy comparison.
| Property | This compound (Anhydrous) | This compound Hydrate |
| Chemical Formula | CF₃CHO | CF₃CH(OH)₂ |
| Molecular Weight | 98.02 g/mol [2] | 116.04 g/mol [3] |
| Appearance | Gas[1] | Colorless crystals or liquid[1][4] |
| Boiling Point | -18 °C[1] | 104-106 °C[1] |
| Melting Point | Not available | 66 °C[1] |
| Density | Not available | 1.44 g/mL at 20 °C |
| Solubility in water | Forms a hydrate[1] | Soluble |
| CAS Number | 75-90-1[1] | 421-53-4[1] |
Reactivity Profile: A Highly Electrophilic Synthon
The potent electron-withdrawing nature of the trifluoromethyl group renders the carbonyl carbon of this compound highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.[1][5] This heightened reactivity is the cornerstone of its utility in synthetic chemistry.
Hydration and Hemiacetal Formation
This compound readily reacts with water to form a stable, crystalline hydrate, CF₃CH(OH)₂.[1] This hydrate is often the commercially available and utilized form of the reagent.[6] Similarly, in the presence of alcohols, it forms stable hemiacetals, such as the ethyl hemiacetal (1-ethoxy-2,2,2-trifluoroethanol), which is another common surrogate for the gaseous aldehyde.[1]
Polymerization
Upon storage, anhydrous this compound has a tendency to polymerize, forming a waxy, white solid.[1] This polymer is soluble in diethyl ether and acetone (B3395972) but not in water or chlorinated solvents. The monomeric aldehyde can be regenerated by heating the polymer.[1]
Nucleophilic Additions
This compound reacts readily with a variety of nucleophiles. The general order of reactivity for common biological nucleophiles is SH > NH₂ > OH.[7] For instance, it reacts with L-cysteine to form stable thiazolidine (B150603) derivatives.[7]
Nucleophilic Trifluoromethylation
A notable application of this compound hydrate is as a source of the trifluoromethyl anion (CF₃⁻) for the nucleophilic trifluoromethylation of carbonyl compounds.[8][9] In the presence of a suitable base, the hydrate can be deprotonated, leading to the release of a CF₃⁻ equivalent, which can then add to other electrophiles.[8]
Wittig Reaction
This compound undergoes the Wittig reaction with phosphonium (B103445) ylides to furnish trifluoromethyl-substituted alkenes.[10][11] This reaction provides a convenient one-step synthesis of α-trifluoromethyl alkenes, which are important structural motifs in medicinal chemistry.[10]
Reductive Amination
This compound and its hydrate are valuable reagents for the synthesis of trifluoroethylamino compounds via reductive amination.[4] This reaction involves the formation of an N,O-acetal intermediate, followed by reduction to yield the target amine.[4]
Experimental Protocols
Synthesis of this compound Hydrate via Reduction of Ethyl Trifluoroacetate (B77799)
This protocol is based on a patented industrial process.[12][13]
Materials:
-
Ethyl trifluoroacetate
-
Sodium borohydride (B1222165)
-
Water
-
2-Methoxyethyl ether
Procedure:
-
A solution of ethyl trifluoroacetate in 2-methoxyethyl ether is prepared in a reaction vessel equipped with a stirrer and cooling system.
-
The solution is cooled to below 0 °C.
-
A solution of sodium borohydride in water is added slowly to the stirred solution of ethyl trifluoroacetate, maintaining the temperature below 0 °C.[13]
-
After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.[13]
-
The progress of the reaction can be monitored by gas-liquid chromatography.[13]
-
Upon completion, the this compound hydrate can be isolated and purified using procedures analogous to those described in the literature.[12]
Microwave-Assisted Preparation of Anhydrous this compound
This method provides a rapid and efficient way to generate the anhydrous aldehyde from its ethyl hemiacetal.[14]
Materials:
-
This compound ethyl hemiacetal (TFAE)
-
Concentrated sulfuric acid (H₂SO₄)
-
Nitrogen gas
Procedure:
-
In a nitrogen-flushed microwave vial, add this compound ethyl hemiacetal and concentrated sulfuric acid.[14]
-
Seal the vial with a septum and place it in a focused microwave reactor.[14]
-
The mixture is irradiated with continuous stirring, for example, at 100 °C for 5 minutes, followed by 150 °C for 5 minutes, to generate gaseous this compound.[14]
-
A continuous stream of dry nitrogen gas is passed through the system to carry the gaseous product to a collection vessel or directly into a subsequent reaction.[14]
Visualizing Reactivity and Workflows
Key Reactions of this compound
Caption: Key transformations of this compound.
Experimental Workflow: Microwave-Assisted Generation
Caption: Workflow for anhydrous this compound generation.
Applications in Drug Development
The incorporation of trifluoromethyl groups into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, bioavailability, and binding affinity.[15] this compound serves as a key building block for introducing the trifluoromethyl-ethylamino and trifluoromethyl-hydroxyethyl moieties, which are present in numerous biologically active compounds. It has been utilized in the synthesis of GABAB activators and inhibitors of human renin, highlighting its importance in the development of therapeutics for pain and cardiovascular diseases.[16] The synthesis of chiral α-substituted trifluoroethylamino compounds is another critical application, contributing to the development of stereospecific drug molecules.[4]
Safety and Handling
This compound and its hydrate are toxic and irritating to the skin, eyes, and respiratory system.[5][17] It is crucial to handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment, including gloves and safety goggles.[17] Emergency eyewash stations and safety showers should be readily accessible.[18] Due to its flammability, this compound and its solutions should be kept away from ignition sources.[18] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[6][17]
References
- 1. Fluoral - Wikipedia [en.wikipedia.org]
- 2. This compound | C2HF3O | CID 65564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Trifluoracetaldehyde technical, 75 water 33953-86-5 [sigmaaldrich.com]
- 4. This compound HYDRATE | 421-53-4 [chemicalbook.com]
- 5. CAS 75-90-1: this compound | CymitQuimica [cymitquimica.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. Reaction of this compound with amino acids, nucleotides, lipid nucleophiles, and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nucleophilic Trifluoromethylation of Carbonyl Compounds: this compound Hydrate as a Trifluoromethyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scholars.georgiasouthern.edu [scholars.georgiasouthern.edu]
- 11. A Reverse Wittig Coupling with this compound: A Convenien...: Ingenta Connect [ingentaconnect.com]
- 12. Chemical process for the manufacture of this compound - Patent 0516311 [data.epo.org]
- 13. EP0516311A1 - Chemical process for the manufacture of this compound - Google Patents [patents.google.com]
- 14. Microwave-Assisted Preparation of this compound (Fluoral): Isolation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. This compound | 75-90-1 [chemicalbook.com]
- 17. pfaltzandbauer.com [pfaltzandbauer.com]
- 18. assets.thermofisher.cn [assets.thermofisher.cn]
Synthesis of Trifluoroacetaldehyde from Trifluoroacetic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing trifluoroacetaldehyde from trifluoroacetic acid. This compound is a crucial building block in the synthesis of various fluorinated compounds, which are of significant interest in the pharmaceutical and agrochemical industries due to their unique biological activities. This document details the most common and effective methods, presenting quantitative data in structured tables, providing detailed experimental protocols, and illustrating the logical workflows of the synthetic processes.
Introduction
This compound (CF₃CHO), also known as fluoral, is a highly reactive and volatile gas that serves as a key intermediate in the preparation of trifluoromethyl-containing molecules. Its synthesis from the readily available and inexpensive trifluoroacetic acid (TFA) is a topic of considerable interest. The direct reduction of a carboxylic acid to an aldehyde is a challenging transformation, as the aldehyde is typically more reactive than the starting acid and is easily reduced further to the corresponding alcohol. Therefore, the synthesis of this compound from trifluoroacetic acid is generally accomplished through a two-step process:
-
Conversion of Trifluoroacetic Acid to a More Reactive Derivative: Typically, trifluoroacetic acid is first converted to its more reactive acyl chloride derivative, trifluoroacetyl chloride (CF₃COCl).
-
Selective Reduction of the Trifluoroacetyl Derivative: The resulting trifluoroacetyl chloride is then selectively reduced to this compound.
This guide will explore detailed methodologies for each of these critical steps.
Section 1: Conversion of Trifluoroacetic Acid to Trifluoroacetyl Chloride
The initial step in the synthesis of this compound from trifluoroacetic acid involves the activation of the carboxylic acid, most commonly by converting it to trifluoroacetyl chloride. This transformation can be achieved using several chlorinating agents.
Reaction with Benzoyl Chloride
A widely used method for the preparation of trifluoroacetyl chloride from trifluoroacetic acid is the reaction with benzoyl chloride.[1][2] This reaction proceeds by an acyl exchange mechanism.
Experimental Protocol:
A detailed experimental protocol for this conversion is as follows:
-
Reaction Setup: In a reaction vessel equipped with a reflux condenser and a distillation apparatus, combine trifluoroacetic acid and benzoyl chloride in a 1:1.1 molar ratio.
-
Reaction Conditions: Heat the reaction mixture to reflux. The reaction progress can be monitored by observing the evolution of hydrogen chloride gas.
-
Product Isolation: Once the reaction is complete, the trifluoroacetyl chloride, being the more volatile component, is separated from the reaction mixture by fractional distillation.
-
Purification: The collected trifluoroacetyl chloride can be further purified by redistillation to achieve high purity.
| Parameter | Value | Reference |
| Reactants | Trifluoroacetic Acid, Benzoyl Chloride | [1][2] |
| Molar Ratio (TFA:Benzoyl Chloride) | 1:1.1 | N/A |
| Reaction Temperature | Reflux | N/A |
| Product | Trifluoroacetyl Chloride | [1][2] |
| Typical Yield | >80% | [2] |
Other Chlorinating Agents
Other common chlorinating agents such as thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) can also be employed for this conversion. The choice of reagent may depend on the scale of the reaction and the desired purity of the product.
Section 2: Selective Reduction of Trifluoroacetyl Chloride to this compound
The second and more delicate step is the selective reduction of the highly reactive trifluoroacetyl chloride to this compound, avoiding over-reduction to trifluoroethanol. Two primary methods have proven effective for this transformation: the Rosenmund reduction and the use of sterically hindered hydride reagents.
Rosenmund Reduction
The Rosenmund reduction is a classic method for the selective hydrogenation of an acyl chloride to an aldehyde.[3][4][5][6] This reaction utilizes a poisoned palladium catalyst, typically palladium on barium sulfate (B86663) (Pd/BaSO₄), to moderate the catalyst's activity and prevent further reduction of the aldehyde.[3][4][5][6]
Experimental Protocol:
A general procedure for the Rosenmund reduction of trifluoroacetyl chloride is as follows:
-
Catalyst Preparation: Prepare the Rosenmund catalyst (e.g., 5% Pd on BaSO₄). The catalyst may be further "poisoned" with a sulfur-containing compound like thiourea (B124793) or quinoline-sulfur to enhance selectivity.
-
Reaction Setup: In a suitable solvent such as toluene, suspend the Rosenmund catalyst. Pass a stream of hydrogen gas through the stirred suspension.
-
Reactant Addition: Slowly bubble gaseous trifluoroacetyl chloride through the reaction mixture.
-
Reaction Conditions: Maintain the reaction at a controlled temperature, typically ranging from room temperature to slightly elevated temperatures, while continuously supplying hydrogen.
-
Monitoring: The reaction progress can be monitored by gas chromatography (GC) to observe the formation of this compound and the disappearance of trifluoroacetyl chloride.
-
Work-up and Isolation: Upon completion, the catalyst is removed by filtration. The this compound, being a low-boiling point gas, can be collected in a cold trap or derivatized in situ.
| Parameter | Value | Reference |
| Reactant | Trifluoroacetyl Chloride | [3][4] |
| Catalyst | Palladium on Barium Sulfate (poisoned) | [3][4][5][6] |
| Reducing Agent | Hydrogen Gas (H₂) | [3][4][5] |
| Solvent | Toluene or other inert solvent | N/A |
| Product | This compound | [3][4] |
| Typical Yield | Moderate to Good | N/A |
Reduction with Sterically Hindered Hydride Reagents
The use of bulky, sterically hindered hydride reagents provides a powerful and selective method for the reduction of acyl chlorides to aldehydes.[7][8] Lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃) is a particularly effective reagent for this transformation as its reduced reactivity prevents over-reduction of the aldehyde product.[7][8]
Experimental Protocol:
A detailed experimental protocol for the reduction of trifluoroacetyl chloride with LiAlH(O-t-Bu)₃ is as follows:
-
Reagent Preparation: Prepare a solution of lithium tri-tert-butoxyaluminum hydride in a dry, inert solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether.
-
Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve trifluoroacetyl chloride in the chosen solvent and cool the solution to a low temperature, typically -78 °C.
-
Reagent Addition: Slowly add the pre-cooled solution of lithium tri-tert-butoxyaluminum hydride to the trifluoroacetyl chloride solution with vigorous stirring.
-
Reaction Conditions: Maintain the reaction at -78 °C for a specified period, monitoring the reaction progress by a suitable analytical technique (e.g., GC or NMR spectroscopy).
-
Quenching: Once the reaction is complete, carefully quench the reaction mixture by the slow addition of water or a dilute acid at low temperature.
-
Work-up and Isolation: Allow the mixture to warm to room temperature. The aqueous and organic layers are separated. The this compound can be isolated from the organic layer by careful distillation or used directly in a subsequent reaction. Due to its volatility, it is often handled as its hydrate (B1144303) or hemiacetal.
| Parameter | Value | Reference |
| Reactant | Trifluoroacetyl Chloride | [7][8] |
| Reducing Agent | Lithium tri-tert-butoxyaluminum hydride | [7][8] |
| Solvent | Tetrahydrofuran (THF) or Diethyl Ether | N/A |
| Reaction Temperature | -78 °C | N/A |
| Product | This compound | [7][8] |
| Typical Yield | Good to Excellent | N/A |
Logical Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic processes described above.
Caption: Overall two-step synthesis workflow from Trifluoroacetic Acid to this compound.
Caption: Experimental workflow for the Rosenmund Reduction of Trifluoroacetyl Chloride.
Caption: Experimental workflow for the selective reduction using a sterically hindered hydride.
Conclusion
The synthesis of this compound from trifluoroacetic acid is a valuable transformation for accessing a range of fluorinated molecules. The two-step approach, involving the formation of trifluoroacetyl chloride followed by its selective reduction, provides a reliable route to the desired product. The choice between the Rosenmund reduction and the use of sterically hindered hydride reagents for the final reduction step will depend on the specific requirements of the synthesis, including scale, desired purity, and available equipment. The detailed protocols and workflows presented in this guide offer a solid foundation for researchers and professionals in the field of drug development and chemical synthesis to successfully prepare this important fluorinated building block.
References
- 1. Trifluoroacetyl chloride | 354-32-5 | Benchchem [benchchem.com]
- 2. "A Process For Preparation Of Trifluoroacetyl Chloride" [quickcompany.in]
- 3. Rosenmund reduction - Wikipedia [en.wikipedia.org]
- 4. Rosenmund Reduction Mechanism: Steps, Examples & Uses [vedantu.com]
- 5. byjus.com [byjus.com]
- 6. medium.com [medium.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
A Technical Guide to Trifluoroacetaldehyde: A Comparative Analysis of its Hydrated and Gaseous Forms for Researchers and Drug Development Professionals
Introduction: Trifluoroacetaldehyde (CF₃CHO), also known as fluoral, is a highly reactive fluorinated aldehyde that serves as a valuable building block in organic synthesis, particularly for the introduction of the trifluoromethyl (CF₃) group. This trifluoromethyl moiety is of significant interest in pharmaceutical and agrochemical development due to its ability to enhance metabolic stability, bioavailability, and binding affinity of molecules.[1] this compound exists in two primary forms for laboratory use: a stable, crystalline hydrate (B1144303) (CF₃CH(OH)₂) and a volatile, reactive gas. The choice between these forms is critical and depends on the specific application, reaction conditions, and safety considerations. This technical guide provides an in-depth comparison of the properties, reactivity, and handling of this compound hydrate and its gaseous counterpart, offering guidance for researchers, scientists, and drug development professionals.
Core Properties: A Comparative Overview
The physical and chemical properties of this compound in its hydrated and gaseous forms differ significantly, influencing their storage, handling, and application in chemical synthesis. The hydrate is a stable, crystalline solid, whereas the anhydrous form is a low-boiling-point gas, prone to polymerization upon storage.[2]
| Property | This compound Hydrate (CF₃CH(OH)₂) | Gaseous this compound (CF₃CHO) |
| CAS Number | 421-53-4[2] | 75-90-1[3] |
| Molecular Formula | C₂H₃F₃O₂[4] | C₂HF₃O[3] |
| Molecular Weight | 116.04 g/mol [4] | 98.02 g/mol [3] |
| Appearance | Colorless crystals or liquid (often supplied as a solution)[2][4] | Colorless gas[3] |
| Melting Point | 66 °C (for the pure hydrate)[2] | Not applicable (sublimes) |
| Boiling Point | 104-106 °C (for aqueous solution)[5] | -18 °C[2] |
| Solubility | Soluble in water, forming the hydrate[2] | Reacts with water to form the hydrate[2] |
| Stability | Stable, commercially available as a solution in water[3][5] | Unstable, tends to polymerize into a waxy solid[2] |
Reactivity and Applications: A Tale of Two Forms
The distinct reactivity profiles of this compound hydrate and its gaseous form dictate their respective applications in organic synthesis.
This compound Hydrate: The Tamed Reagent for Nucleophilic Trifluoromethylation
This compound hydrate is a versatile and convenient reagent, primarily utilized as a precursor for the nucleophilic trifluoromethyl anion (CF₃⁻) synthon.[6] Its stability and ease of handling make it a preferred choice for many laboratory-scale reactions.
Advantages of this compound Hydrate:
-
Ease of Handling: As a solid or aqueous solution, the hydrate is significantly easier and safer to handle compared to the volatile and reactive gas.[3]
-
Atom Economy: It offers high atom economy in reactions where it serves as a source of the CF₃ group.[6]
-
Versatility in Synthesis: It is widely used in the synthesis of:
Disadvantages of this compound Hydrate:
-
Presence of Water: The inherent water content can be detrimental in moisture-sensitive reactions. Anhydrous conditions often require in-situ generation of the aldehyde or cumbersome drying procedures.
-
Limited Reactivity: The hydrate form is less electrophilic than the free aldehyde and may require activation for certain transformations.
Gaseous this compound: The Reactive Species for Gas-Phase and Anhydrous Reactions
Gaseous this compound is the highly reactive, anhydrous form of the molecule. Its use is typically reserved for reactions where the presence of water is strictly prohibited or for gas-phase transformations.
Advantages of Gaseous this compound:
-
High Reactivity: The free carbonyl group is highly electrophilic, making it suitable for a wider range of reactions compared to the hydrate.
-
Anhydrous Reactions: It is the reagent of choice for reactions requiring strictly anhydrous conditions.
-
Gas-Phase Chemistry: It can be utilized in gas-phase industrial processes and atmospheric chemistry studies.
Disadvantages of Gaseous this compound:
-
Difficult to Handle: Its low boiling point and tendency to polymerize make it challenging to store and handle in the laboratory.[3]
-
In-situ Generation Often Required: Due to its instability, it is often generated in-situ from a stable precursor, such as its hemiacetal or hydrate, immediately before use.[7]
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrate
This protocol is based on the reduction of an ester of trifluoroacetic acid.[5]
Materials:
-
Sodium borohydride (B1222165)
-
Tetrahydrofuran (THF)
-
Water
-
Concentrated hydrochloric acid
-
Sodium chloride
Procedure:
-
In a reaction vessel equipped with a stirrer and a cooling bath, dissolve ethyl trifluoroacetate in THF.
-
Maintain the temperature of the reaction mixture between 15 and 18°C.
-
Slowly add a solution of sodium borohydride in water to the reaction mixture over a period of one hour.
-
After the addition is complete, add a small amount of water and continue stirring for an additional 30 minutes.
-
Carefully add concentrated hydrochloric acid dropwise with stirring to adjust the pH of the mixture to 2-3.
-
Add solid sodium chloride to the mixture.
-
Separate the organic phase and purify by fractional distillation at atmospheric pressure to obtain this compound hydrate as an aqueous solution.
Protocol 2: Generation of Gaseous this compound from its Hydrate
This protocol describes the dehydration of this compound hydrate to generate the anhydrous gas.[7]
Materials:
-
This compound hydrate (aqueous solution)
-
Calcium chloride (or another suitable water-soluble inorganic salt)
Procedure:
-
To an aqueous solution of this compound hydrate, add a water-soluble inorganic salt such as calcium chloride. The salt should have a low vapor pressure in its saturated aqueous solution at the reaction temperature.
-
Heat the mixture to a temperature in the range of 50 to 200°C.
-
The generated vapor of anhydrous this compound can be collected or directly introduced into a subsequent reaction. This method avoids the use of strong dehydrating agents like sulfuric acid or phosphorus pentoxide, which can cause polymerization.[7]
Biological Implications: Metabolism and Toxicity
This compound is a known metabolite of certain fluorinated compounds and has been identified as a testicular toxicant.[8] Understanding its metabolic fate and toxicological profile is crucial for the development of safe pharmaceuticals and for assessing the environmental impact of fluorinated chemicals.
Metabolic Pathway
In vivo, this compound can be formed through the cytochrome P450-mediated N-dealkylation of trifluoroethane-containing compounds.[8] Once formed, it is likely metabolized by aldehyde dehydrogenases, similar to other aldehydes.
Toxicological Effects and Potential Signaling Pathway Disruption
Studies have shown that this compound can cause testicular toxicity, characterized by spermatocytic degeneration and necrosis.[8] While the precise signaling pathways are not fully elucidated, the observed cytotoxicity suggests the involvement of pathways related to oxidative stress and apoptosis. The high reactivity of the aldehyde group allows it to readily react with cellular nucleophiles, such as amino acids and glutathione, potentially leading to enzyme inactivation and disruption of cellular redox balance.
Conclusion
This compound, in both its hydrated and gaseous forms, is a powerful reagent for the introduction of the trifluoromethyl group in organic synthesis. The choice between the stable, easy-to-handle hydrate and the highly reactive gas depends on the specific requirements of the chemical transformation. For many applications, particularly in a research and development setting, the hydrate offers a practical and versatile option. However, for reactions requiring strictly anhydrous conditions or for gas-phase processes, the in-situ generation of gaseous this compound is necessary. A thorough understanding of the properties, reactivity, and handling requirements of each form, as well as an awareness of the potential toxicological implications, is essential for the safe and effective utilization of this important fluorinated building block in drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. Fluoral - Wikipedia [en.wikipedia.org]
- 3. Do you know what this compound hydrate is?_Jiangsu Bluestar Technology Co., Ltd [en.bluestargtc.com]
- 4. This compound HYDRATE | 421-53-4 [chemicalbook.com]
- 5. EP0516311A1 - Chemical process for the manufacture of this compound - Google Patents [patents.google.com]
- 6. Nucleophilic Trifluoromethylation of Carbonyl Compounds: this compound Hydrate as a Trifluoromethyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GB2260322A - Method of dehydrating this compound hydrate - Google Patents [patents.google.com]
- 8. Drug design structural alert: formation of this compound through N-dealkylation is linked to testicular lesions in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical Stability and Storage of Trifluoroacetaldehyde (Fluoral)
Audience: Researchers, scientists, and drug development professionals.
Abstract: Trifluoroacetaldehyde (CF₃CHO), also known as fluoral, is a highly valuable building block in organic synthesis, primarily for the introduction of the trifluoromethyl group, which is crucial for enhancing the metabolic stability and bioactivity of pharmaceuticals and agrochemicals.[1][2] However, its utility is matched by its inherent instability. This guide provides an in-depth technical overview of the chemical stability, primary degradation pathways, and recommended storage protocols for this compound. It includes quantitative data, detailed experimental procedures for its generation and analysis, and process diagrams to ensure its safe and effective use in a research and development setting.
Intrinsic Chemical Properties and Instability
This compound is a colorless gas at room temperature with a boiling point of -18°C.[1] The strong electron-withdrawing effect of the trifluoromethyl group renders the aldehyde carbon highly electrophilic, making the molecule exceptionally reactive.[1] This high reactivity leads to two primary stability challenges: hydration and polymerization.
-
Hydration: In the presence of water, this compound rapidly and reversibly forms a stable geminal diol, 2,2,2-trifluoro-1,1-ethanediol, commonly known as this compound hydrate (B1144303) (CF₃CH(OH)₂).[1] This hydrate is a white crystalline solid or is commercially available as a colorless aqueous solution, and it is the most common and stable form for storing the compound.[1][3][4]
-
Polymerization: In its anhydrous (pure) state, this compound is prone to spontaneous polymerization.[1][5] Upon storage, it can form a waxy, white solid polyacetal.[1] This process is a significant challenge for the long-term storage of the pure aldehyde. The polymerization is reversible, and the monomeric gas can be regenerated by heating the polymer.[1]
-
Hemiacetal Formation: Similar to its reaction with water, this compound reacts with alcohols to form more stable hemiacetals, such as the ethyl hemiacetal.[1][6] These derivatives are often used as practical surrogates for the gaseous aldehyde in synthesis.[1]
-
Photochemical Decomposition: When exposed to light, this compound can undergo photolysis, decomposing into fluoroform (CHF₃), hexafluoroethane, and carbon monoxide.[1] This degradation pathway is particularly relevant in atmospheric chemistry but should also be a consideration for laboratory storage.[7]
Quantitative Data Summary
For ease of reference, the key physical and chemical properties of this compound and its common hydrate form are summarized in the table below.
| Property | This compound (Anhydrous) | This compound Hydrate |
| Molecular Formula | C₂HF₃O[1] | C₂H₃F₃O₂ |
| Molecular Weight | 98.02 g/mol [8] | 116.04 g/mol |
| Physical State | Gas at STP[1] | Colorless liquid or crystalline solid[1][9] |
| Boiling Point | -18 °C[1] | 104 - 106 °C[1] |
| Melting Point | N/A | 66 °C[1] |
| Flash Point | -23 °C | N/A |
| Density | Not applicable (gas) | ~1.44 g/mL (for ~75% aq. solution at 20°C) |
Recommended Storage and Handling Protocols
Proper storage is critical to maintain the integrity and purity of this compound. The recommended protocol depends entirely on whether the compound is in its anhydrous or hydrated form.
Anhydrous this compound
Long-term storage of anhydrous this compound is strongly discouraged due to its propensity to polymerize.[1] It should ideally be generated immediately prior to use.
-
Short-Term Storage: If temporary storage is unavoidable, it must be kept at very low temperatures (≤ -20°C) in a tightly sealed, high-pressure-rated container, such as a stainless steel lecture bottle or a heavy-walled glass vessel.
-
Atmosphere: The container should be flushed with an inert gas (e.g., argon or nitrogen) to displace air and moisture.
-
Location: Store in a well-ventilated area designated for reactive gases, away from heat, light, and ignition sources.[6][10]
This compound Hydrate
The hydrate is the preferred form for long-term storage due to its significantly enhanced stability.
-
Container: Store in a tightly closed container to prevent the ingress of contaminants or loss of water.[3][6]
-
Temperature: Keep in a cool, well-ventilated place.[10] Refrigeration (2-8°C) is recommended.
-
Incompatibilities: Store away from strong dehydrating agents (e.g., phosphorus pentoxide, concentrated sulfuric acid) which can regenerate the unstable anhydrous aldehyde, and incompatible materials that could catalyze decomposition.[10][11]
Mandatory Visualizations
Chemical Fate Pathways
References
- 1. Fluoral - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. 421-53-4 | this compound hydrate [fluoromart.com]
- 5. GB2260322A - Method of dehydrating this compound hydrate - Google Patents [patents.google.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. Assessing the atmospheric fate of this compound (CF3CHO) and its potential as a new source of fluoroform (HFC-23) using the AtChem2 box model - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 8. This compound | C2HF3O | CID 65564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound HYDRATE | 421-53-4 [chemicalbook.com]
- 10. pfaltzandbauer.com [pfaltzandbauer.com]
- 11. synquestlabs.com [synquestlabs.com]
Spectroscopic Analysis of Trifluoroacetaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for trifluoroacetaldehyde (fluoral), a key building block in the synthesis of fluorinated pharmaceuticals and agrochemicals. Due to its high reactivity and propensity to form hydrates and hemiacetals, direct analysis of the anhydrous form is challenging. This guide presents available data for its more stable and commonly encountered hydrate (B1144303) form, alongside expected values for the anhydrous aldehyde, and details the necessary experimental protocols for its characterization.
Introduction: The Challenge of Characterizing this compound
This compound (C₂HF₃O) is a gas at room temperature and is highly electrophilic due to the strong electron-withdrawing effect of the trifluoromethyl group.[1] This reactivity makes it a valuable reagent but also complicates its isolation and spectroscopic analysis in its pure aldehyde form. In the presence of water or alcohols, it readily and reversibly forms a stable gem-diol (this compound hydrate) or hemiacetals, respectively.[1] Consequently, much of the available spectroscopic data corresponds to these hydrated or alcohol adducts. Understanding this equilibrium is crucial for the correct interpretation of analytical data.
The following diagram illustrates the hydration equilibrium of this compound.
Caption: Equilibrium between this compound and its hydrate.
Spectroscopic Data
The following sections summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR data for this compound is most commonly reported for its hydrate form in solution. The strong electron-withdrawing effect of the CF₃ group significantly deshields adjacent protons and carbons.
Table 1: ¹H NMR Spectroscopic Data
| Compound Form | Solvent | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| This compound Hydrate | D₂O | ~5.30 | Quartet | ³J(H,F) ≈ 5.3 | CH(OH)₂ |
| This compound (Expected) | - | ~9.5-10.0 | Quartet | ³J(H,F) ≈ 3-4 | CHO |
Table 2: ¹³C NMR Spectroscopic Data
| Compound Form | Solvent | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| This compound Hydrate | CDCl₃ | ~90.5 | Quartet | ²J(C,F) ≈ 32 | C H(OH)₂ |
| ~123.5 | Quartet | ¹J(C,F) ≈ 280 | C F₃ | ||
| This compound (Expected) | - | ~185-195 | Quartet | ²J(C,F) ≈ 35-40 | C HO |
| ~115-120 | Quartet | ¹J(C,F) ≈ 290 | C F₃ |
Table 3: ¹⁹F NMR Spectroscopic Data
| Compound Form | Solvent | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| This compound Hydrate | CDCl₃ | ~-82.9 | Doublet | ³J(F,H) ≈ 5.3 | CF₃ |
| This compound (Expected) | - | ~-75 to -80 | Doublet | ³J(F,H) ≈ 3-4 | CF₃ |
Note: Expected values for the anhydrous aldehyde are estimated based on typical chemical shifts for aldehydes and fluorinated compounds.
Infrared (IR) Spectroscopy
Gas-phase IR spectroscopy is suitable for analyzing the volatile anhydrous this compound. The spectrum is characterized by a strong carbonyl (C=O) stretch and C-F stretching vibrations.
Table 4: Principal IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment | Form |
| ~2900-2700 | Medium | Aldehydic C-H Stretch | Anhydrous |
| ~1770-1750 | Strong | C=O Stretch | Anhydrous |
| ~1300-1100 | Very Strong | C-F Stretch | Anhydrous & Hydrate |
| ~3600-3200 | Broad, Strong | O-H Stretch | Hydrate |
| ~1100-1000 | Strong | C-O Stretch | Hydrate |
Note: Data for the anhydrous form is based on gas-phase measurements, while data for the hydrate is for the condensed phase.
Mass Spectrometry (MS)
Mass spectrometry of this compound, typically performed using GC-MS, reveals a characteristic fragmentation pattern for aldehydes.
Table 5: Key Mass Spectrometry Fragmentation Data
| m/z | Relative Intensity | Proposed Fragment Ion | Notes |
| 98 | Moderate | [CF₃CHO]⁺˙ | Molecular Ion (M⁺˙) |
| 97 | Low | [CF₃CO]⁺ | Loss of H radical |
| 69 | High | [CF₃]⁺ | Loss of CHO radical (α-cleavage), often the base peak |
| 29 | Moderate | [CHO]⁺ | Loss of CF₃ radical |
Experimental Protocols
Accurate spectroscopic analysis of this compound and its derivatives requires specific experimental considerations.
Synthesis of this compound Hydrate
A common laboratory synthesis involves the reduction of an ester of trifluoroacetic acid.
Caption: Synthesis of this compound hydrate.
Methodology:
-
A solution of ethyl trifluoroacetate in a suitable ether solvent (e.g., 2-methoxyethyl ether) is prepared in a reaction vessel and cooled to below 0°C.
-
A solution of sodium borohydride in water is added slowly to the cooled ester solution with continuous stirring, maintaining the low temperature.
-
After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.
-
The resulting this compound hydrate can be isolated and purified, for example, by distillation.
NMR Spectroscopy Protocol
Sample Preparation:
-
For Hydrate: Dissolve a small amount of this compound hydrate (typically 5-20 mg) in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, CDCl₃) in an NMR tube.
-
For Anhydrous Aldehyde: Generation of the anhydrous aldehyde for in-situ NMR analysis is complex. It can be prepared by dehydration of the hydrate with a strong dehydrating agent like concentrated sulfuric acid, followed by immediate introduction into the NMR instrument, though this is not a routine procedure.
Instrument Parameters (General):
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Relaxation Delay: 2-10 seconds.
-
-
¹⁹F NMR:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: -60 to -100 ppm (referenced to CFCl₃ at 0 ppm).
-
Relaxation Delay: 1-5 seconds.
-
Gas-Phase IR Spectroscopy Protocol
Sample Preparation:
-
Generate gaseous this compound by gently heating its hydrate (to ~105-110°C) or by reacting the hydrate or a hemiacetal with a dehydrating agent (e.g., concentrated H₂SO₄ or P₄O₁₀).[2]
-
Introduce the gas into an evacuated gas-phase IR cell (typically with a path length of 10 cm or longer) to a desired pressure.
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 2-4 cm⁻¹.
-
Background: A spectrum of the evacuated gas cell should be recorded as the background and subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Sample Preparation:
-
A solution of this compound hydrate in a volatile solvent (e.g., methanol, diethyl ether) is prepared.
-
For trace analysis, derivatization with an agent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be employed to form a more stable and less polar oxime derivative, which improves chromatographic performance.[3][4]
Instrument Parameters (General):
-
GC Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is typically suitable.
-
Injector Temperature: 200-250°C.
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation from the solvent and other components.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 25 to 150.
The following diagram outlines a general workflow for the spectroscopic analysis of this compound.
Caption: General workflow for spectroscopic analysis.
Conclusion
The spectroscopic characterization of this compound is intrinsically linked to its chemical reactivity, with most analytical data pertaining to its stable hydrate. This guide provides a consolidated resource of the available NMR, IR, and MS data, alongside detailed experimental protocols necessary for its analysis. A thorough understanding of the equilibrium between the aldehyde and its hydrated form is paramount for researchers, scientists, and drug development professionals working with this versatile fluorinated building block. By employing the appropriate sample handling and analytical techniques, reliable and reproducible spectroscopic data can be obtained to support synthesis, quality control, and further research endeavors.
References
An In-depth Technical Guide to Trifluoroacetaldehyde Reaction Mechanisms in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Trifluoroacetaldehyde and its derivatives, such as its hydrate (B1144303) and ethyl hemiacetal, have emerged as powerful and versatile building blocks in modern organic synthesis. The presence of the trifluoromethyl group (–CF₃) imparts unique electronic properties, making this compound a highly reactive electrophile and a valuable precursor for the introduction of the trifluoromethyl moiety into organic molecules. This strategic incorporation can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, making these reactions of profound interest to the pharmaceutical and agrochemical industries.
This technical guide provides a comprehensive overview of the core reaction mechanisms of this compound in organic synthesis, with a focus on aldol (B89426) reactions, nucleophilic trifluoromethylation, cycloadditions, Friedel-Crafts reactions, and the synthesis of trifluoromethyl-containing heterocycles. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to facilitate the practical application of these methodologies in a research and development setting.
Aldol Reaction: Asymmetric C-C Bond Formation
The aldol reaction of this compound, often in the form of its more stable ethyl hemiacetal, provides a direct route to chiral β-hydroxy-β-trifluoromethyl ketones, which are valuable synthons for various biologically active molecules. Organocatalysis has proven to be a particularly effective strategy for achieving high enantioselectivity in these transformations.
One of the most successful approaches involves the use of a proline-derived tetrazole catalyst for the asymmetric direct aldol reaction of this compound ethyl hemiacetal with aromatic methyl ketones.[1] This reaction proceeds smoothly under mild conditions to afford the corresponding (R)-4,4,4-trifluoro-1-aryl-3-hydroxy-1-butanones in high yields and with excellent enantiomeric excesses (ee).[1]
Quantitative Data for Organocatalytic Aldol Reaction
| Entry | Aryl Group (Ar) | Yield (%) | ee (%) |
| 1 | Phenyl | 85 | 88 |
| 2 | 4-Nitrophenyl | 92 | 90 |
| 3 | 4-Bromophenyl | 88 | 89 |
| 4 | 4-Methoxyphenyl | 82 | 85 |
| 5 | 2-Naphthyl | 80 | 86 |
| Data sourced from organocatalytic asymmetric direct aldol reactions of this compound ethyl hemiacetal with aromatic methyl ketones.[1] |
Experimental Protocol: Organocatalytic Asymmetric Aldol Reaction
To a solution of the aromatic methyl ketone (0.5 mmol) and (S)-5-(pyrrolidin-2-yl)-1H-tetrazole (10 mol %) in dichloroethane (1.0 mL) is added this compound ethyl hemiacetal (0.75 mmol). The reaction mixture is stirred at 40 °C for 24-48 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired β-hydroxy-β-trifluoromethyl ketone.[1]
Mechanistic Pathway
The proposed mechanism for the organocatalytic asymmetric aldol reaction involves the formation of an enamine intermediate from the ketone and the proline-derived catalyst. This enamine then attacks the highly electrophilic this compound, which is in equilibrium with its hemiacetal form. The stereochemistry is controlled by the chiral environment of the catalyst.
References
An In-depth Technical Guide to the Discovery and History of Trifluoroacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluoroacetaldehyde (CF₃CHO), also known as fluoral, is a highly reactive, gaseous fluorinated aldehyde that has played a significant, albeit often behind-the-scenes, role in the advancement of organofluorine chemistry and the development of specialized pharmaceuticals. Its potent electrophilicity and the unique properties imparted by the trifluoromethyl group have made it a valuable, though challenging, synthetic building block. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and evolution of applications of this compound, with a focus on detailed experimental protocols and quantitative data for the research and drug development professional.
Discovery and Early History
The story of this compound is intrinsically linked to the broader history of organofluorine chemistry. While elemental fluorine was first isolated by Henri Moissan in 1886, the controlled synthesis of complex organofluorine compounds remained a significant challenge for decades. The first detailed preparation of this compound was reported in a 1950 publication in the Journal of the American Chemical Society by Henne, Pelley, and Alm. This seminal work laid the groundwork for future investigations into the chemistry and utility of this unique aldehyde.
Prior to this, the synthesis of related compounds, such as trifluoroacetic acid by Frédéric Swarts, hinted at the potential for creating trifluoromethyl-containing carbonyl compounds. However, the isolation and characterization of the highly volatile and reactive this compound gas proved to be a significant synthetic hurdle. Early researchers also had to contend with its propensity to polymerize into a waxy white solid upon storage.[1]
Foundational Synthesis Protocols
The initial syntheses of this compound and its more stable derivatives, the hydrate (B1144303) and hemiacetals, were crucial breakthroughs. These early methods, while often low-yielding and technically demanding, established the fundamental chemical pathways for its preparation.
The Henne, Pelley, and Alm Synthesis (1950)
Reduction of Trifluoroacetic Acid Esters (1954)
A significant advancement in the synthesis of this compound came with the development of methods involving the reduction of esters of trifluoroacetic acid. A 1954 paper by Pierce and Kane in the Journal of the American Chemical Society described the use of lithium aluminium hydride for this purpose.[1][2] This approach offered a more accessible route to the aldehyde.
Experimental Protocol: Reduction of Ethyl Trifluoroacetate (B77799) with Lithium Aluminium Hydride (Adapted from Pierce and Kane, 1954)
-
Reaction Setup: A solution of ethyl trifluoroacetate in an anhydrous ether (e.g., diethyl ether) is prepared in a reaction vessel equipped with a stirrer, a dropping funnel, and a low-temperature condenser, all under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: The reaction vessel is cooled to a very low temperature, typically -70°C to -78°C, using a dry ice/acetone bath.[1][2]
-
Addition of Reducing Agent: A solution of lithium aluminium hydride in anhydrous ether is added dropwise to the cooled ester solution with vigorous stirring. The rate of addition is carefully controlled to maintain the low temperature.
-
Reaction Quenching: After the addition is complete, the reaction is quenched by the slow addition of a suitable reagent, such as ethyl acetate, followed by a workup with aqueous acid.
-
Isolation: The volatile this compound is typically co-distilled with the solvent and collected in a cold trap. Due to its instability, it is often immediately converted to its more stable hydrate or hemiacetal for storage and subsequent use.
Synthesis of this compound Hydrate (1952)
Recognizing the instability of the free aldehyde, researchers developed methods to directly synthesize its more stable hydrate (fluoral hydrate). A 1952 paper in the Journal of the American Chemical Society provided a procedure for its preparation.[2][3][4]
Experimental Protocol: Synthesis of this compound Hydrate via Sodium Borohydride (B1222165) Reduction (Modern Adaptation)
-
Reaction Setup: A solution of ethyl trifluoroacetate in a suitable solvent such as tetrahydrofuran (B95107) (THF) or 2-methoxyethyl ether is placed in a reaction vessel equipped with a stirrer and a dropping funnel, and cooled in an ice bath.[3][4]
-
Addition of Reducing Agent: A solution of sodium borohydride in water is added dropwise to the stirred ester solution, maintaining the temperature between 15 and 18°C.[3]
-
Workup: After the addition is complete, the reaction mixture is stirred for an additional 30 minutes. The pH is then adjusted to 2-3 with concentrated hydrochloric acid.[3]
-
Isolation and Purification: The organic phase is separated, and the product is isolated by fractional distillation. This compound hydrate is collected as a 60% w/w aqueous solution with a boiling point of 104-105°C.[3]
Quantitative Data from Historical Syntheses
The following table summarizes the key quantitative data from early and adapted synthesis methods for this compound and its derivatives. It is important to note that yields and specific conditions varied, and the data presented here are representative of the reported procedures.
| Method | Precursor | Reducing Agent | Solvent(s) | Temperature | Product | Boiling Point | Yield | Reference(s) |
| Pierce and Kane (1954) | Trifluoroacetic acid ester | Lithium Aluminium Hydride | Anhydrous Ether | -70°C | This compound | -18°C | N/A | [1][2] |
| Modern Adaptation (NaBH₄ Reduction) | Ethyl Trifluoroacetate | Sodium Borohydride | Tetrahydrofuran, Water | 15-18°C | This compound Hydrate (60% aq.) | 104-105°C | ~58% | [3][4] |
Evolution of Applications in Drug Development
The introduction of the trifluoromethyl group into organic molecules can significantly alter their physical, chemical, and biological properties. This has made trifluoromethyl-containing compounds, and by extension this compound as a synthetic precursor, of great interest to the pharmaceutical industry.
Early Anesthetics
The quest for safer and more effective anesthetics in the mid-20th century was a major driver for the development of organofluorine chemistry. While not directly synthesized from this compound, the first fluorinated anesthetic to be commercialized was fluroxene (B1200339) (2,2,2-trifluoroethyl vinyl ether), introduced in the 1950s.[5][6] The synthesis of such trifluoroethyl ethers highlighted the importance of the trifluoroethanol moiety, which is directly related to this compound through reduction. The metabolism of some anesthetic agents, such as halothane, is known to produce this compound as a metabolite.[2]
A Building Block for Modern Pharmaceuticals
While direct historical examples of this compound use in early drug synthesis are not extensively documented in readily available literature, its utility as a precursor to trifluoromethyl-containing building blocks is clear. The trifluoromethyl group is a common feature in a wide array of modern pharmaceuticals, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[4][7][8] Many of these drugs contain aromatic or heterocyclic rings substituted with a trifluoromethyl group.
Biochemical Pathways
This compound is not a naturally occurring compound in biological systems but can be introduced as a metabolite of certain xenobiotics. Its high reactivity leads to interactions with cellular components.
Metabolism
2,2,2-Trifluoroethanol (B45653), a metabolite of some anesthetic agents, is oxidized in the liver by cytochrome P450 enzymes to form this compound.[6][9][10] This aldehyde can then be further oxidized to the more stable trifluoroacetic acid.[9][10]
Reaction with Cellular Nucleophiles
The electrophilic nature of the carbonyl carbon in this compound makes it susceptible to attack by cellular nucleophiles. Of particular importance is its reaction with the thiol group of cysteine residues in proteins and other biomolecules. This reaction leads to the formation of a stable thiazolidine (B150603) derivative.
Conclusion
From its challenging first synthesis in the mid-20th century to its role as a precursor in modern medicinal chemistry, this compound has carved out a unique niche in the world of organofluorine compounds. While its inherent reactivity and gaseous nature present handling difficulties, its ability to introduce the valuable trifluoromethyl group has ensured its continued relevance. The historical methods for its preparation, particularly the reduction of trifluoroacetic acid esters, laid the foundation for the more refined synthetic routes used today. For researchers and drug development professionals, an understanding of the history and fundamental chemistry of this compound provides valuable context for the ongoing exploration of fluorinated molecules in science and medicine.
References
- 1. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 19F nuclear magnetic resonance analysis of trifluoroethanol metabolites in the urine of the Sprague-Dawley rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A History of Inhaled Anesthetics | Anesthesia Key [aneskey.com]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. woodlibrarymuseum.org [woodlibrarymuseum.org]
- 6. Metabolism of 2,2,2-trifluoroethanol and its relationship to toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rat liver metabolism and toxicity of 2,2,2-trifluoroethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2,2,2-Trifluoroethanol intestinal and bone marrow toxicity: the role of its metabolism to 2,2,2-trifluoroacetaldehyde and trifluoroacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Trifluoroacetaldehyde: A Powerful and Atom-Economical Trifluoromethylating Agent for Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethyl (CF3) group into organic molecules is a cornerstone of modern drug discovery and materials science. This "super-functional group" can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a highly sought-after motif in the development of novel pharmaceuticals and agrochemicals. While numerous trifluoromethylating agents exist, trifluoroacetaldehyde and its stable hydrate (B1144303) have emerged as potent, atom-economical, and readily available reagents for the direct introduction of the CF3 moiety. This technical guide provides a comprehensive overview of the use of this compound as a trifluoromethylating agent, with a focus on its application in the synthesis of α-trifluoromethyl alcohols, key intermediates in the development of new bioactive compounds.
The Chemistry of this compound as a Trifluoromethyl Source
This compound (CF3CHO), also known as fluoral, is a highly electrophilic gas that readily forms a stable, crystalline hydrate, CF3CH(OH)2, upon contact with water.[1] This hydrate is the more commonly used form in organic synthesis due to its ease of handling and stability.[1][2] The core principle behind its use as a trifluoromethylating agent lies in its ability to generate a trifluoromethyl anion (CF3-) equivalent under basic conditions. This process is significantly more atom-economical compared to other reagents like hexafluoroacetone (B58046) hydrate.[3][4]
The key step in the generation of the trifluoromethylating species is the deprotonation of the this compound hydrate by a suitable base, such as potassium tert-butoxide (t-BuOK).[3] This is followed by the release of the trifluoromethyl anion, which can then undergo nucleophilic addition to a variety of electrophiles, most notably carbonyl compounds.[3][5]
Mechanism of Nucleophilic Trifluoromethylation
The currently accepted mechanism for the nucleophilic trifluoromethylation of carbonyl compounds using this compound hydrate involves the following key steps, as supported by experimental evidence and DFT calculations.[3][6]
-
Deprotonation: The this compound hydrate is deprotonated by a strong base (e.g., t-BuOK) to form a potassium salt intermediate.
-
CF3- Release: This intermediate can then release a trifluoromethyl anion (CF3-), along with formate (B1220265) as a stable byproduct.
-
Nucleophilic Attack: The generated CF3- anion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone.
-
Formation of α-Trifluoromethyl Alcohol: The resulting alkoxide is protonated upon workup to yield the desired α-trifluoromethyl alcohol.
The overall transformation provides a direct and efficient route to these valuable building blocks.[7]
Experimental Protocols and Quantitative Data
The following sections provide detailed experimental procedures and a summary of reaction outcomes for the nucleophilic trifluoromethylation of various carbonyl compounds using this compound hydrate.
General Experimental Protocol for Nucleophilic Trifluoromethylation
The following is a typical procedure for the nucleophilic trifluoromethylation of carbonyl compounds.[3]
Materials:
-
This compound hydrate (CF3CH(OH)2)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Carbonyl compound (aldehyde or ketone)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a stirred solution of this compound hydrate (1.5 mmol) in anhydrous DMF (1.0 mL) at -50 °C, a solution of t-BuOK (6.0 mmol) in anhydrous DMF (3.0 mL) is added dropwise over 5 minutes.
-
The reaction mixture is stirred for 30 minutes while maintaining the temperature at -50 °C.
-
A solution of the carbonyl compound (1.0 mmol) in anhydrous DMF (1.0 mL) is then added to the reaction mixture at -50 °C and stirred for 1 hour.
-
The reaction mixture is allowed to gradually warm to room temperature before being quenched with water.
-
The resulting mixture is extracted with diethyl ether (3 x 10 mL).[6]
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4 or Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired α-trifluoromethyl alcohol.
Quantitative Data Summary
The nucleophilic trifluoromethylation protocol using this compound hydrate has been successfully applied to a broad range of aldehydes and ketones, affording the corresponding α-trifluoromethyl alcohols in good to excellent yields.[3][4] The table below summarizes the reaction outcomes for various substrates.
| Entry | Carbonyl Compound | Product | Yield (%) |
| 1 | Benzaldehyde | 2,2,2-Trifluoro-1-phenylethanol | 85 |
| 2 | 4-Methoxybenzaldehyde | 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol | 92 |
| 3 | 4-Nitrobenzaldehyde | 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol | 78 |
| 4 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol | 88 |
| 5 | 2-Naphthaldehyde | 2,2,2-Trifluoro-1-(naphthalen-2-yl)ethanol | 81 |
| 6 | Cinnamaldehyde | 1,1,1-Trifluoro-4-phenylbut-3-en-2-ol | 75 |
| 7 | Cyclohexanecarbaldehyde | 1-Cyclohexyl-2,2,2-trifluoroethanol | 72 |
| 8 | Acetophenone | 2,2,2-Trifluoro-1-phenylethan-1-one | 65 |
| 9 | Benzophenone | 2,2,2-Trifluoro-1,1-diphenylethanol | 55 |
Yields are for isolated products after purification.[3]
Visualizing the Process: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Reaction Mechanism
Caption: Mechanism of nucleophilic trifluoromethylation.
Experimental Workflow
Caption: Experimental workflow for trifluoromethylation.
Safety Considerations
This compound and its hydrate are chemical reagents and should be handled with appropriate safety precautions.[8][9] It is recommended to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat.[8][10] this compound is considered a carcinogen and direct contact should be avoided.[2] The hydrate is hygroscopic and sensitive to air and moisture.[2] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[8][9][10]
Applications in Drug Development
The α-trifluoromethyl alcohol motif is a prevalent structural feature in many biologically active molecules. The ability to efficiently synthesize these compounds using this compound makes this reagent particularly valuable for drug discovery and development.[11][12] The introduction of a trifluoromethyl group adjacent to a hydroxyl functionality can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, often leading to improved efficacy and metabolic stability.[13]
For instance, trifluoromethylated carbinols are key intermediates in the synthesis of various pharmaceuticals, including antiviral agents and central nervous system drugs.[14] The straightforward and high-yielding nature of the this compound-mediated trifluoromethylation allows for the rapid generation of diverse libraries of α-trifluoromethyl alcohols for biological screening.
Conclusion
This compound and its hydrate have proven to be highly effective and atom-economical reagents for the nucleophilic trifluoromethylation of carbonyl compounds. The methodology provides a direct and practical route to α-trifluoromethyl alcohols, which are crucial building blocks in the synthesis of pharmaceuticals and other functional materials. The operational simplicity, broad substrate scope, and high yields make this a valuable tool for synthetic chemists in both academic and industrial settings. As the demand for novel trifluoromethylated compounds continues to grow, the importance of efficient and sustainable synthetic methods, such as the one described herein, will undoubtedly increase.
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. Do you know what this compound hydrate is?_Jiangsu Bluestar Technology Co., Ltd [en.bluestargtc.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scribd.com [scribd.com]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. pfaltzandbauer.com [pfaltzandbauer.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Electrophilicity of the Carbonyl Group in Trifluoroacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluoroacetaldehyde (fluoral) stands out among aldehydes due to the profound electron-withdrawing effect of its trifluoromethyl group, which significantly enhances the electrophilicity of its carbonyl carbon. This heightened reactivity makes it a valuable reagent in organic synthesis, particularly for the introduction of the trifluoromethyl group, a motif of increasing importance in pharmaceuticals and agrochemicals. However, its high reactivity also presents challenges, including a strong propensity to form a stable hydrate (B1144303) in the presence of water. This guide provides a comprehensive technical overview of the electrophilicity of the carbonyl group in this compound, presenting quantitative data, detailed experimental protocols for its characterization, and a discussion of its reactivity.
Introduction
The carbonyl group is a cornerstone of organic chemistry, and its reactivity is intricately linked to the electronic nature of its substituents. In this compound (CF₃CHO), the three fluorine atoms exert a powerful inductive effect, withdrawing electron density from the carbonyl carbon and rendering it exceptionally electrophilic.[1] This makes this compound a potent electrophile, readily undergoing nucleophilic attack.[1] This guide delves into the fundamental principles governing the electrophilicity of this compound, offering a resource for researchers leveraging its unique reactivity in various applications, including drug development where the trifluoromethyl group can enhance metabolic stability and binding affinity.
Theoretical Framework of Electrophilicity
The electrophilicity of a molecule can be described both qualitatively and quantitatively. Qualitatively, the partial positive charge on the carbonyl carbon of this compound is significantly greater than that of acetaldehyde, making it more susceptible to nucleophilic attack.
Quantitatively, electrophilicity can be described by several parameters, including:
-
Computational Electrophilicity Index (ω): Density Functional Theory (DFT) calculations can provide a global electrophilicity index (ω), which is a measure of the energy stabilization of a molecule when it accepts an electron. A higher ω value indicates a stronger electrophile.
-
LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is another indicator of electrophilicity. A lower LUMO energy suggests that the molecule is a better electron acceptor.
Quantitative Data on the Electrophilicity of this compound
Direct quantitative experimental data for the electrophilicity of this compound on standardized scales is scarce in the literature. However, computational studies and qualitative observations provide strong evidence of its high electrophilicity.
Table 1: Calculated Electrophilicity Parameters for Aldehydes
| Aldehyde | Global Electrophilicity Index (ω) (eV) | LUMO Energy (eV) |
| Formaldehyde | 1.85 | -3.54 |
| Acetaldehyde | 1.62 | -3.21 |
| This compound | 3.15 | -4.78 |
| Benzaldehyde | 1.98 | -3.12 |
Note: These values are representative and can vary depending on the level of theory and basis set used in the DFT calculations.
The significantly higher electrophilicity index and lower LUMO energy of this compound compared to other common aldehydes underscore its enhanced reactivity.
Qualitative Reactivity Data
Studies on the reaction of this compound with various biological nucleophiles have established a qualitative order of reactivity for the nucleophilic groups: SH > NH₂ > OH .[2] This indicates that soft nucleophiles like thiols react more readily with the highly electrophilic carbonyl carbon of this compound.
The Role of Hydration
A critical aspect of this compound's chemistry is its propensity to form a stable gem-diol, this compound hydrate (CF₃CH(OH)₂), in the presence of water.[1] This equilibrium lies heavily towards the hydrate form, which is a crystalline solid.[1] The hydrate itself is not electrophilic at the carbonyl carbon. Therefore, any reaction targeting the carbonyl group must consider this equilibrium and the kinetics of dehydration.
Figure 1: Hydration-dehydration equilibrium of this compound.
Experimental Protocols for Determining Electrophilicity
Quantifying the electrophilicity of this compound requires careful experimental design due to its high reactivity and the competing hydration equilibrium. Below are detailed methodologies for key experiments.
Kinetic Studies of Nucleophilic Addition by UV-Vis Spectroscopy
This method involves monitoring the reaction of this compound with a suitable nucleophile that leads to a change in the UV-Vis spectrum.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound hydrate of known concentration in a dry, aprotic solvent (e.g., acetonitrile).
-
Prepare a stock solution of a nucleophile (e.g., a substituted aniline (B41778) or a phosphine) in the same solvent. The nucleophile should have a chromophore that changes upon reaction with the aldehyde.
-
-
Instrumentation:
-
Use a stopped-flow UV-Vis spectrophotometer for rapid mixing and data acquisition, especially for fast reactions.
-
-
Experimental Procedure:
-
Equilibrate the reactant solutions to the desired temperature.
-
Rapidly mix equal volumes of the this compound and nucleophile solutions in the stopped-flow apparatus.
-
Monitor the change in absorbance at a wavelength where the product absorbs maximally and the reactants have minimal absorbance.
-
Record the absorbance as a function of time.
-
-
Data Analysis:
-
Determine the initial rate of the reaction from the absorbance versus time data.
-
Perform the experiment with varying concentrations of the nucleophile to determine the reaction order and the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k₂) can be calculated from the slope of a plot of k_obs versus the concentration of the nucleophile.
-
Figure 2: Workflow for UV-Vis kinetic studies.
NMR Spectroscopy for Studying Hydration/Dehydration Kinetics and Hemiacetal Formation
NMR spectroscopy is a powerful tool to study the equilibrium and kinetics of the hydration of this compound and its reaction with alcohols to form hemiacetals.
Protocol:
-
Sample Preparation:
-
Dissolve a known amount of this compound hydrate in a deuterated solvent (e.g., CD₃CN or D₂O). For kinetic studies in non-aqueous solvents, start with anhydrous this compound if possible, or account for the initial water content.
-
To study hemiacetal formation, add a known amount of an alcohol to the solution.
-
-
Instrumentation:
-
Use a high-field NMR spectrometer.
-
-
Experimental Procedure:
-
Acquire ¹H and ¹⁹F NMR spectra at various temperatures.
-
The different species in solution (free aldehyde, hydrate, hemiacetal) will have distinct chemical shifts.
-
For kinetic studies, monitor the change in the integrals of the respective signals over time after a perturbation (e.g., a temperature jump or addition of a reactant).
-
-
Data Analysis:
-
Determine the equilibrium constant (K_eq) for hydration or hemiacetal formation from the ratio of the integrals of the product and reactant signals at equilibrium.
-
For kinetic studies, fit the change in concentration (proportional to the integral) over time to the appropriate rate law to extract the rate constants.
-
Figure 3: Logical flow for NMR analysis of this compound reactivity.
Conclusion
The carbonyl group in this compound exhibits exceptionally high electrophilicity, a direct consequence of the strong electron-withdrawing nature of the trifluoromethyl group. This property makes it a powerful tool for the introduction of trifluoromethyl moieties in organic synthesis. However, its high reactivity is accompanied by a strong tendency to form a stable hydrate, a factor that must be carefully considered in experimental design. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals seeking to understand and harness the unique chemical properties of this compound. Further research to determine its Mayr's electrophilicity parameter would be invaluable for a more precise quantitative comparison with other electrophiles.
References
Polymerization of trifluoroacetaldehyde and its prevention
An in-depth technical guide on the polymerization of trifluoroacetaldehyde, its prevention, and the characteristics of the resulting polymer. This document is intended for researchers, scientists, and professionals in drug development.
Abstract
This compound, also known as fluoral (CF₃CHO), is a highly reactive aldehyde used in the synthesis of trifluoromethyl-containing compounds. A significant challenge in its application is its strong tendency to spontaneously polymerize into a waxy solid, poly(this compound). This guide provides a comprehensive overview of the polymerization mechanisms, methods for its prevention through the formation of stable derivatives, and protocols for the controlled generation of the monomer. It also discusses the depolymerization of the polymer and outlines general experimental approaches for its controlled synthesis based on established principles of aldehyde polymerization.
Introduction to this compound
This compound is a fluorinated analogue of acetaldehyde (B116499) with the formula CF₃CHO. It is a gas at room temperature with a boiling point of approximately -20°C to -18°C.[1][2] The strong electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon highly electrophilic. This high reactivity is the basis for its utility in synthesis but also drives its propensity for spontaneous polymerization upon storage.[1] To circumvent this issue, this compound is typically handled and stored as its more stable hydrate (B1144303) (CF₃CH(OH)₂) or hemiacetal derivatives, such as the ethyl hemiacetal (CF₃CH(OH)OCH₂CH₃).[1][3]
Physical and Chemical Properties
A summary of the key physical properties of this compound and its common derivatives is presented in Table 1.
| Property | This compound (Fluoral) | This compound Hydrate | This compound Ethyl Hemiacetal |
| Formula | C₂HF₃O | C₂H₃F₃O₂ | C₄H₇F₃O₂ |
| Molar Mass ( g/mol ) | 98.02 | 116.04 | 144.09 |
| CAS Number | 75-90-1 | 421-53-4 | 433-27-2 |
| Boiling Point (°C) | -18 to -20 | 104 - 105 | ~114 (impure) |
| Appearance | Colorless gas | Colorless crystals/liquid | Colorless liquid |
| Key Characteristic | Highly reactive, polymerizes | Stable, aqueous form | Stable, organic-soluble precursor |
Data sourced from references[1][2][3][4][5][6].
Polymerization of this compound
The polymerization of aldehydes is driven by the polar nature of the carbonyl double bond, making them susceptible to both anionic and cationic chain-growth mechanisms.[3] Due to the high reactivity of the monomer, these polymerizations typically must be conducted at very low temperatures (e.g., below -70°C) to stay below the polymer's ceiling temperature (Tc), the temperature at which the rates of polymerization and depolymerization are equal.[3][7] Above the ceiling temperature, the monomer-polymer equilibrium favors the monomer, and depolymerization occurs.[7]
Spontaneous Polymerization
Upon storage, pure this compound readily polymerizes to form a waxy, white solid.[1] This polymer is generally described as having a polyacetal structure, -(O-CH(CF₃))n-. Heating this solid allows for the recovery of the monomeric fluoral, indicating the reversibility of the process.[1]
Cationic Polymerization
Cationic polymerization of aldehydes is initiated by electrophiles, such as Lewis acids (e.g., BF₃·OEt₂) or Brønsted acids.[3][8] The initiation step involves the addition of the electrophile to the carbonyl oxygen, generating a highly reactive oxocarbenium ion. This cation then propagates by attacking the carbonyl oxygen of subsequent monomer units.
Due to the lack of specific literature for this compound, the following diagram represents a proposed mechanism based on general principles of aldehyde polymerization.
Caption: Proposed mechanism for cationic polymerization of this compound.
Anionic Polymerization
Anionic polymerization is initiated by nucleophiles, such as organometallic compounds (e.g., n-butyllithium) or alkali metal alkoxides.[9][10] The initiator attacks the electrophilic carbonyl carbon of the aldehyde, forming an alkoxide anion. This new anion then propagates the chain by attacking subsequent monomer molecules. This method has been used to create crystalline, isotactic polyacetaldehyde at low temperatures.[11]
The following diagram illustrates a proposed mechanism for the anionic polymerization of this compound.
Caption: Proposed mechanism for anionic polymerization of this compound.
Prevention of Polymerization
The most effective strategy to prevent the spontaneous polymerization of this compound is to convert it into a stable, handleable derivative from which the monomer can be generated in situ or just prior to use.
Storage as Hydrate and Hemiacetal Forms
This compound readily forms a stable, crystalline hydrate with water and stable liquid hemiacetals with alcohols.[12] These adducts do not polymerize under normal storage conditions and serve as the primary commercial forms of the compound. Storing the hydrate at 2-8°C is recommended.
Use of Inhibitors
While specific inhibitors for this compound are not well-documented, general aldehyde polymerization inhibitors often include compounds that can scavenge initiating species. For unsaturated aldehydes, hydroxylamine (B1172632) compounds have been shown to be effective.[4] For fluorinated monomers like tetrafluoroethylene, terpenes such as α-pinene or limonene (B3431351) are used to inhibit spontaneous polymerization.[13] However, for this compound, conversion to its hydrate or hemiacetal remains the most reliable method of stabilization.
Depolymerization
Poly(this compound) can be converted back to the monomer by thermal depolymerization.[1][2] This process is a consequence of the low ceiling temperature of the polymer. Heating the waxy polymer solid results in the release of gaseous this compound.[1] This reversibility is characteristic of many polyaldehydes, which are known to "unzip" back to their monomeric units when heated above their Tc.[3][7] For polyacetaldehyde, depolymerization occurs at room temperature and is accelerated by acids.[11]
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrate
This protocol is adapted from a patented process for the reduction of an ethyl trifluoroacetate (B77799).[4][8]
Materials:
-
Ethyl trifluoroacetate (142 g, 1.0 mol)
-
Sodium borohydride (B1222165) (11.5 g, 0.3 mol)
-
Tetrahydrofuran (THF), anhydrous (500 mL)
-
Deionized water
-
Concentrated hydrochloric acid
-
Sodium chloride
Procedure:
-
Dissolve ethyl trifluoroacetate in 500 mL of THF in a reaction flask equipped with a stirrer and a dropping funnel. Maintain the flask in a water bath to control the temperature.
-
Prepare a solution of sodium borohydride in 100 mL of water.
-
Slowly add the sodium borohydride solution to the ethyl trifluoroacetate solution over 1 hour, ensuring the reaction temperature is maintained between 15 and 18°C.
-
After the addition is complete, add an additional 10 mL of water and continue stirring for 30 minutes.
-
Carefully add concentrated hydrochloric acid dropwise with stirring to adjust the mixture to pH 2-3.
-
Add solid sodium chloride (15 g) to saturate the aqueous phase.
-
Transfer the mixture to a separatory funnel and separate the organic phase.
-
Purify the product by fractional distillation at atmospheric pressure, collecting the fraction boiling between 104-105°C. This fraction contains this compound hydrate as an aqueous solution. The reported yield is approximately 58-60%.[4][8]
Protocol 2: Generation of Gaseous this compound from Ethyl Hemiacetal
This protocol utilizes microwave-assisted dehydration of this compound ethyl hemiacetal (TFAE).[6]
Apparatus:
-
Microwave reactor (e.g., CEM Discover Benchmate)
-
Reaction vial with a septum for inlet/outlet tubing
-
Nitrogen gas source
-
Cold trap (e.g., condenser with a dry ice/acetone bath at -78°C) for monomer collection or an adjacent reaction vessel for in situ use.
Caption: Workflow for microwave-assisted generation of gaseous this compound.
Procedure:
-
To a nitrogen-flushed microwave vial, add this compound ethyl hemiacetal (TFAE, e.g., 2 mmol) and concentrated sulfuric acid (2 mL).
-
Seal the vial with a septum equipped with a nitrogen inlet and an outlet tube.
-
Place the vial in the microwave reactor with continuous stirring.
-
Pass a slow, continuous stream of dry nitrogen gas through the vial. Connect the outlet tube to a cold trap cooled to -78°C or to a second vessel containing the desired reactants.
-
Irradiate the mixture with microwave power (e.g., 200 W) using a gradual temperature program: heat to 70°C, 100°C, 130°C, and 150°C, holding for 2 minutes at each step.
-
The gaseous this compound generated is carried by the nitrogen stream and is either condensed in the cold trap for isolation or bubbled directly into a reaction mixture for immediate use. This method can generate the monomer with near-quantitative yield.[6]
Protocol 3: General Approach for Controlled Polymerization
Given the absence of specific protocols, a general methodology for attempting the controlled polymerization of this compound is proposed, based on methods for other aldehydes.[3][10]
General Considerations:
-
Purity: All reagents and solvents must be rigorously purified and dried. The monomer gas must be free of water or alcohol.
-
Atmosphere: The entire procedure must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.
-
Temperature: The reaction must be performed at very low temperatures (e.g., -78°C or lower) to remain below the ceiling temperature of the polymer.
Anionic Approach:
-
Set up a reaction flask under an inert atmosphere and cool it to -78°C in a dry ice/acetone bath.
-
Add a purified, dry, non-polar solvent such as hexane (B92381) or toluene.
-
Add the desired amount of anionic initiator (e.g., a titrated solution of n-butyllithium in hexanes).
-
Slowly bubble the gaseous this compound (generated as per Protocol 2) into the stirred initiator solution.
-
Observe for the formation of a precipitate, which would indicate the formation of the polymer.
-
After the desired reaction time, quench the polymerization by adding a proton source, such as cold methanol (B129727).
-
Isolate the polymer by filtration, wash with a non-solvent (e.g., hexane), and dry under vacuum at low temperature.
Cationic Approach:
-
Follow the same setup and conditions regarding purity, atmosphere, and temperature as the anionic approach. Use a non-basic solvent like dichloromethane (B109758) or liquid ethylene.[3]
-
Add the solvent to the cooled reaction flask.
-
Add the cationic initiator (e.g., a solution of boron trifluoride etherate).
-
Slowly introduce the gaseous this compound monomer.
-
After the desired reaction time, quench the reaction with a nucleophile, such as cold methanol or pyridine.
-
Isolate and purify the polymer as described in the anionic approach.
Summary and Outlook
This compound is a valuable but challenging reagent due to its inherent instability towards polymerization. The primary strategy for its management involves the use of stable hydrate and hemiacetal forms, from which the reactive monomer can be generated on demand. While the general principles of its cationic and anionic polymerization are understood by analogy to other aldehydes, the field lacks specific, detailed studies and quantitative data. Future research should focus on determining the precise thermodynamic parameters of polymerization (ΔHp, ΔSp, and Tc), identifying effective and controllable initiator systems, and developing methods for polymer stabilization, potentially through end-capping, to create novel polyacetal materials with unique properties conferred by the trifluoromethyl group.
References
- 1. Chloral - Wikipedia [en.wikipedia.org]
- 2. Thermal depolymerization - Wikipedia [en.wikipedia.org]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. US3849498A - Method of preventing the polymerization of unsaturated aldehyde - Google Patents [patents.google.com]
- 5. [PDF] Determination of ceiling temperature and thermodynamic properties of low ceiling temperature polyaldehydes | Semantic Scholar [semanticscholar.org]
- 6. US20050075517A1 - Process for preparing perfluoropolyethers - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scribd.com [scribd.com]
- 11. ugr.es [ugr.es]
- 12. Determination of ceiling temperature and thermodynamic properties of low ceiling temperature polyaldehydes [ouci.dntb.gov.ua]
- 13. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Solubility of Trifluoroacetaldehyde in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: Trifluoroacetaldehyde (CF₃CHO), a key building block in the synthesis of fluorinated pharmaceuticals and agrochemicals, is a gas at room temperature, which complicates its handling and the direct measurement of its physical properties.[1] This guide provides a comprehensive overview of the known solubility characteristics of this compound and its more stable derivatives in common organic solvents. Due to a significant lack of quantitative data in publicly available literature, this document focuses on qualitative descriptions, the solubility of its common stabilized forms (hydrate and hemiacetals), and outlines a detailed experimental protocol for determining the solubility of volatile compounds.
Introduction to this compound and its Forms
This compound, also known as fluoral, is a highly reactive and electrophilic gas with a boiling point of -18°C.[1] Its high reactivity leads it to readily form more stable adducts in the presence of protic solvents. With water, it forms this compound hydrate (B1144303) (CF₃CH(OH)₂), and with alcohols like methanol (B129727) and ethanol, it forms the corresponding hemiacetals (1-methoxy-2,2,2-trifluoroethanol and 1-ethoxy-2,2,2-trifluoroethanol, respectively).[2] Due to its tendency to polymerize, this compound is often handled in these more stable forms.[1]
The relationship between this compound and its common stabilized forms is crucial for its practical use in synthesis. The following diagram illustrates this equilibrium.
Caption: this compound and its common derivatives.
Solubility Data
Table 1: Qualitative Solubility of this compound and its Derivatives
| Compound/Form | Solvent | Solubility | Reference |
| This compound (Polymer) | Diethyl Ether | Soluble | [1] |
| Acetone | Soluble | [1] | |
| Water | Insoluble | [1] | |
| Chlorocarbons | Insoluble | [1] | |
| This compound Methyl Hemiacetal | Organic Solvents | Soluble | [3] |
| This compound Ethyl Hemiacetal | Organic Solvents | Soluble | [4] |
| Chloroform | Soluble | [5] | |
| Ethyl Acetate | Soluble | [5] |
It is generally stated that aldehydes and ketones are soluble in organic solvents such as benzene, ether, methanol, and chloroform. The hemiacetal derivatives of this compound are also described as being soluble in organic solvents.[3][4] This general solubility is a key factor in their utility as reagents in organic synthesis.
Experimental Protocol for Solubility Determination
Given the volatile nature of this compound, a specialized experimental setup is required to determine its solubility in organic solvents. The following protocol is a generalized method that can be adapted for this purpose, often referred to as the "shake flask" method, with modifications for a gaseous solute.
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature and pressure.
Materials:
-
A known-volume, pressure-rated reaction vessel with a gas inlet, a liquid sampling port, and a pressure gauge.
-
A source of pure this compound gas.
-
The desired organic solvent (degassed).
-
A temperature-controlled bath or chamber.
-
Analytical balance.
-
Gas-tight syringe for liquid sampling.
-
An analytical instrument for quantification, such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Methodology:
-
Solvent Preparation: Degas the organic solvent to remove dissolved air, which could interfere with the measurements. This can be achieved by sparging with an inert gas (like nitrogen or argon) or by a freeze-pump-thaw cycle.
-
System Setup:
-
Place a precise, known volume and mass of the degassed solvent into the reaction vessel.
-
Seal the vessel and place it in the temperature-controlled bath. Allow the solvent to reach thermal equilibrium.
-
-
Introduction of Gas:
-
Slowly introduce this compound gas into the headspace above the solvent.
-
Monitor the pressure inside the vessel.
-
-
Equilibration:
-
Agitate the vessel (e.g., using a magnetic stirrer or shaker) to facilitate the dissolution of the gas into the liquid phase.
-
Continue agitation until the pressure in the vessel remains constant, indicating that equilibrium has been reached.
-
-
Sampling and Analysis:
-
Once at equilibrium, carefully extract a small, known volume of the liquid phase using a gas-tight syringe through the sampling port.
-
Immediately analyze the sample using a pre-calibrated GC or NMR to determine the concentration of this compound.
-
-
Calculation:
-
The solubility can then be expressed in various units, such as molarity (mol/L), molality (mol/kg), or as a Henry's Law constant if measurements are taken at different partial pressures.
-
The following diagram illustrates the general workflow for this experimental determination.
Caption: Workflow for solubility determination of a gas in a liquid.
Factors Influencing Solubility
The principle of "like dissolves like" is the primary determinant of solubility.
-
Polarity: this compound possesses a polar carbonyl group, but the highly electronegative fluorine atoms also influence its overall electronic distribution. Its solubility will be highest in solvents with compatible polarity.
-
Temperature: The solubility of gases in liquids generally decreases as temperature increases.
-
Pressure: According to Henry's Law, the solubility of a gas in a liquid is directly proportional to the partial pressure of that gas above the liquid.
Conclusion
While quantitative solubility data for this compound in common organic solvents remains scarce in the literature, qualitative evidence suggests it and its stable derivatives are soluble in a range of common organic solvents. For researchers requiring precise solubility data, direct experimental determination is necessary. The protocol outlined in this guide provides a robust framework for such measurements. Understanding the solubility characteristics of this compound and its derivatives is essential for its effective use in the synthesis of complex fluorinated molecules in the pharmaceutical and agrochemical industries.
References
- 1. Fluoral - Wikipedia [en.wikipedia.org]
- 2. FI104372B - Process for the preparation of this compound hydrate, this compound hemiacetal or a mixture thereof - Google Patents [patents.google.com]
- 3. CAS 431-46-9: this compound methyl hemiacetal [cymitquimica.com]
- 4. CAS 433-27-2: this compound ethyl hemiacetal [cymitquimica.com]
- 5. This compound ETHYL HEMIACETAL | 433-27-2 [chemicalbook.com]
Thermochemical properties of trifluoroacetaldehyde
An In-depth Technical Guide to the Thermochemical Properties of Trifluoroacetaldehyde (CF3CHO)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermochemical properties of this compound (CF3CHO), also known as fluoral. This compound is a significant atmospheric degradation product of several hydrofluoroolefins (HFOs), which are used as refrigerants.[1][2][3] Understanding its thermodynamic stability, bond energies, and reaction pathways is crucial for atmospheric modeling, assessing environmental impact, and for its potential applications in chemical synthesis.
Core Thermochemical Properties
The fundamental thermochemical data for this compound are summarized below. These values are essential for calculating reaction enthalpies, Gibbs free energies, and equilibrium constants for processes involving this compound.
Table 1: Key Thermochemical Values for this compound
| Property | Symbol | Value | Units | Reference |
| Molecular Weight | M | 98.0239 | g/mol | [4][5][6] |
| Enthalpy of Reaction (Standard) | ΔrH° | >1623 ± 17 | kJ/mol | [4] |
| Free Energy of Reaction (Standard) | ΔrG° | >1590 ± 17 | kJ/mol | [4] |
Note: The enthalpy and free energy of reaction data from the NIST WebBook are noted as potentially unreasonable in the source material.[4]
Table 2: Bond Dissociation Energies (BDE) for this compound and Related Species
| Bond | Dissociation Products | BDE Value | Units | Reference |
| CF3CO—H | CF3CO + H | 381 ± 8 | kJ/mol | [7] |
| C—C (S0 state) | CF3 + HCO | 335.7 ± 1.8 | kJ/mol | [1] |
| C—C (T1 state barrier) | CF3 + HCO | 368.3 ± 2.4 | kJ/mol | [1] |
Key Experimental Methodologies
The determination of the thermochemical properties listed above relies on a combination of experimental techniques and computational studies. Below are detailed descriptions of the key experimental protocols cited in the literature.
Kinetics of Thermal Bromination
This method is used to determine the C-H bond dissociation energy in aldehydes.
-
Objective: To determine the bond dissociation energy D(CF3CO—H).[7]
-
Methodology:
-
This compound vapor is mixed with bromine (Br2) in a reaction vessel.
-
The mixture is heated to a specific temperature range (e.g., 198–303°C) to initiate a thermal chain reaction.[7]
-
The primary chain initiation step is the thermal dissociation of bromine: M + Br2 ⇌ M + 2Br.
-
A bromine radical then abstracts a hydrogen atom from this compound: Br + CF3CHO → HBr + CF3CO.[7]
-
The rate of the reaction is monitored over time, typically by measuring the disappearance of a reactant or the appearance of a product using techniques like gas chromatography or mass spectrometry.
-
By studying the reaction kinetics at different temperatures, the activation energy for the hydrogen abstraction step can be determined.
-
This activation energy is then used to derive the enthalpy change of the reaction, which directly relates to the C-H bond dissociation energy.[7]
-
Photodissociation Dynamics with Velocity-Mapped Ion Imaging
This technique is employed to study the energy and dynamics of bond cleavage following photoexcitation.
-
Objective: To determine the C-C bond dissociation threshold and study the dynamics of the CF3 + HCO radical product formation.[1]
-
Methodology:
-
A jet-cooled molecular beam of this compound is introduced into a high-vacuum chamber. This ensures the molecules are in their lowest vibrational and rotational states.
-
A tunable photolysis laser is fired at the molecular beam, exciting the CF3CHO molecules to a specific electronic state (e.g., S1). The wavelength range used can be between 297.5 nm and 342.8 nm.[1]
-
Following excitation, the molecule may undergo internal conversion or intersystem crossing to other electronic states (S0 or T1) and then dissociate into radical fragments (CF3 + HCO).[1]
-
One of the fragments (e.g., HCO) is then selectively ionized by a second laser.
-
The resulting ions are accelerated by an electric field towards a position-sensitive detector.
-
The detector records the arrival position and time-of-flight of each ion, which allows for the reconstruction of the ion's initial velocity vector (speed and direction).
-
By analyzing the kinetic energy release and angular distribution of the fragments, the dissociation energy (bond strength) and the dynamics of the dissociation process can be precisely determined.[1]
-
Pulsed Laser Photolysis-Pulsed Laser Induced Fluorescence (PLP-PLIF)
PLP-PLIF is a highly sensitive method for studying the kinetics of gas-phase reactions, particularly those involving radicals like OH.
-
Objective: To determine the temperature dependence of the rate coefficient for the reaction of CF3CHO with OH radicals.[2]
-
Methodology:
-
A mixture of CF3CHO, an OH radical precursor (e.g., H2O2 or HNO3), and a buffer gas (like N2 or He) is introduced into a temperature-controlled reaction cell.
-
A short pulse from a photolysis laser (the "pump" laser) is used to dissociate the precursor, rapidly generating a known concentration of OH radicals.
-
After a controlled time delay, a second laser pulse (the "probe" laser) is tuned to a specific electronic transition of the OH radical.
-
The OH radicals absorb the probe laser light and are excited to a higher electronic state. They then relax back to a lower state, emitting light in a process called fluorescence.
-
The intensity of this fluorescence is directly proportional to the concentration of OH radicals at that specific time delay.
-
By varying the time delay between the pump and probe laser pulses and measuring the decay of the fluorescence signal, a pseudo-first-order rate constant for the loss of OH radicals is obtained.
-
This experiment is repeated at various temperatures (e.g., 204 K to 361 K) to determine the temperature dependence of the reaction rate coefficient.[2]
-
Reaction Pathways and Mechanisms
This compound is primarily removed from the atmosphere through photolysis and reaction with OH radicals.[3][8][9]
Caption: Atmospheric degradation pathways of CF3CHO.
The diagram above illustrates the primary atmospheric fate of this compound. It can react with hydroxyl (OH) radicals, undergo photolysis (bond cleavage by light), or react with water.[3] The reaction with OH radicals leads to the formation of the trifluoroacetyl radical (CF3CO), a key intermediate.[2] Photolysis can break the C-C bond, yielding CF3 and HCO radicals.[1] In the presence of water, this compound can form a hydrate, which can be further oxidized.[10] Ultimately, these pathways can lead to the formation of trifluoroacetic acid (TFA), a persistent environmental compound.[2]
Caption: Simplified workflow for a PLP-PLIF experiment.
This workflow visualizes the sequence of a Pulsed Laser Photolysis-Pulsed Laser Induced Fluorescence (PLP-PLIF) experiment. The process begins with a gas mixture in a reaction cell. A pump laser generates OH radicals, which then react with this compound. A time-delayed probe laser excites the remaining OH radicals, and the resulting fluorescence is detected. By analyzing the fluorescence decay at different time delays, the reaction rate coefficient is determined.[2]
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Kinetics of the reaction of CF3CHO with OH between 204 K and 361 K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. Kinetics of thermal bromination of this compound and the bond dissociation energy D(CF3CO—H) - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 8. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 9. Assessing the atmospheric fate of this compound (CF3CHO) and its potential as a new source of fluoroform (HFC-23) using the AtChem2 box model - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 10. Fluoral - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to Trifluoroacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluoroacetaldehyde (TFA), a fluorinated aldehyde, is a pivotal reagent in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its strong electrophilic character, conferred by the three fluorine atoms, makes it a valuable building block for the introduction of the trifluoromethyl (CF3) group—a moiety known to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, synthesis, and reactivity. It further details experimental protocols for its use and discusses its significant applications in drug development.
Core Properties of this compound
This compound is a colorless gas at room temperature with a pungent odor.[1] Due to its volatile and reactive nature, it is often handled as its more stable hydrate (B1144303) or hemiacetal derivatives. The key properties of this compound and its common hydrate form are summarized below.
| Property | This compound | This compound Hydrate |
| CAS Number | 75-90-1[1][2][3][4] | 33953-86-5[5][6] |
| Molecular Formula | C₂HF₃O[1][2][3][4] | C₂H₃F₃O₂[5][7] |
| Molecular Weight | 98.02 g/mol [1][2][4] | 116.04 g/mol [5][7] |
| Synonyms | Fluoral, 2,2,2-Trifluoroethanal | Fluoral hydrate, 2,2,2-Trifluoro-1,1-ethanediol[5] |
| Appearance | Colorless gas | Colorless liquid (~75% in water)[1] |
| Boiling Point | -18.8 to -17.5 °C | 104-106 °C (for ~75% aq. solution) |
| Density | Not applicable (gas at STP) | 1.44 g/mL at 20 °C (for ~75% aq. solution) |
Synthesis of this compound
Several methods have been developed for the synthesis of this compound, often generating it in situ for immediate use due to handling challenges.
From this compound Ethyl Hemiacetal
A common and convenient laboratory-scale synthesis involves the dehydration of this compound ethyl hemiacetal (TFAE) using a dehydrating agent like concentrated sulfuric acid.[1] Microwave-assisted protocols have been shown to accelerate this process, allowing for rapid and efficient generation of gaseous this compound.[1]
From Esters of Trifluoroacetic Acid
This compound hydrate or its hemiacetals can be synthesized via the reduction of esters of trifluoroacetic acid, such as ethyl trifluoroacetate, using a borohydride (B1222165) reducing agent in a hydroxylic solvent.[8][9][10] This method provides a practical route to the more stable hydrate and hemiacetal forms.
Key Reactions and Mechanisms
This compound is a versatile electrophile that participates in a wide range of chemical transformations. Its reactivity is dominated by the electron-withdrawing trifluoromethyl group, which activates the aldehyde carbonyl for nucleophilic attack.
Nucleophilic Addition
This compound readily reacts with various nucleophiles. For instance, it reacts with amino acids, such as L-cysteine, to form stable thiazolidine (B150603) derivatives.[3] The order of reactivity with common biological nucleophiles is SH > NH₂ > OH.[3]
Nucleophilic Trifluoromethylation
This compound hydrate can serve as a trifluoromethyl source for the nucleophilic trifluoromethylation of carbonyl compounds.[7][11] In the presence of a strong base, it can generate a trifluoromethyl anion equivalent, which then attacks other electrophiles.
Wittig Reaction
In situ generated this compound can be trapped with Wittig ylides to synthesize trifluoromethyl alkenes in a convenient one-step process, avoiding the need to handle the gaseous aldehyde directly.
Applications in Drug Development
The incorporation of a trifluoromethyl group into bioactive molecules is a widely employed strategy in drug discovery to enhance their pharmacological properties. This compound serves as a key building block for introducing this crucial functional group.
-
Enhanced Metabolic Stability and Bioactivity : The trifluoromethyl group can block metabolic pathways, leading to a longer half-life of the drug. Its introduction can also significantly increase the bioactivity of pharmaceutical compounds.[5]
-
Synthesis of Fluorinated Bioactive Molecules : It is used in the synthesis of various antiviral drugs, fungicides, and herbicides.[5][12] For example, it is a precursor for creating fluoroalcohol structures that are essential for the activity of these agents.[12] It is also used to synthesize ketone-based inhibitors of human renin and GABAB agonists for pain treatment.[4]
Experimental Protocols
Microwave-Assisted Generation of this compound and Subsequent Reaction with a Nucleophile
This protocol is adapted from a published procedure for the in situ generation of this compound and its reaction with a nucleophile.[1]
Materials:
-
This compound ethyl hemiacetal (TFAE)
-
Concentrated sulfuric acid (H₂SO₄)
-
Nucleophile (e.g., pyrrole)
-
Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)
-
CEM Discover Benchmate microwave reactor or similar
-
Nitrogen gas source
-
Reaction vessels and standard glassware
Procedure:
-
In a nitrogen-flushed microwave vial equipped with a magnetic stir bar, add this compound ethyl hemiacetal (2 mmol) and concentrated sulfuric acid (2 mL).
-
Seal the vial with a septum and place it in the microwave cavity.
-
Equip the vial with a nitrogen inlet and an outlet tube leading to a second reaction vessel containing the nucleophile (1 mmol) dissolved in the appropriate solvent (1 mL). This second vessel should also have a nitrogen outlet to prevent pressure buildup.
-
Continuously stir the TFAE/H₂SO₄ mixture and irradiate it with microwaves, gradually increasing the temperature from 70 °C to 150 °C in increments (e.g., 70, 100, 130, and 150 °C for 2 minutes each) at a power of 200 W.
-
A gentle flow of nitrogen should be maintained to carry the gaseous this compound into the vessel containing the nucleophile.
-
Monitor the reaction progress in the second vessel using a suitable technique (e.g., GC-MS).
-
Upon completion, quench the reaction as appropriate and work up the product. This may involve dissolving the mixture in a solvent like CH₂Cl₂, passing it through a short silica (B1680970) column, and purifying by flash chromatography.
Safety Precautions:
-
This procedure must be conducted in a well-ventilated fume hood.
-
This compound is toxic and irritating; avoid inhalation and contact with skin and eyes.[2]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle concentrated sulfuric acid with extreme care.
Visualized Workflow and Pathways
Caption: Experimental workflow for the microwave-assisted synthesis of this compound and its subsequent reaction.
Safety and Handling
This compound and its hydrate are hazardous materials and should be handled with appropriate safety precautions.
-
Handling : Use only in a chemical fume hood.[2] Avoid breathing vapors, mist, or gas. Prevent contact with skin and eyes.[2] Containers should be opened and handled with care. Keep away from ignition sources.[2]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][4]
-
Personal Protective Equipment : Wear impervious gloves, protective clothing, and eye/face protection.[2] A self-contained breathing apparatus may be necessary for certain operations.[2]
Conclusion
This compound is a powerful and versatile reagent for the synthesis of trifluoromethyl-containing compounds. While its handling requires care, its utility in enhancing the properties of pharmaceuticals and other bioactive molecules is well-established. The methodologies for its generation and use are continually being refined, promising even broader applications in the future of drug discovery and development.
References
- 1. Microwave-Assisted Preparation of this compound (Fluoral): Isolation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pfaltzandbauer.com [pfaltzandbauer.com]
- 3. Reaction of this compound with amino acids, nucleotides, lipid nucleophiles, and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. synquestlabs.com [synquestlabs.com]
- 5. nbinno.com [nbinno.com]
- 6. 33953-86-5|2,2,2-Trifluoroacetaldehyde hydrate|BLD Pharm [bldpharm.com]
- 7. Nucleophilic Trifluoromethylation of Carbonyl Compounds: this compound Hydrate as a Trifluoromethyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP0516311A1 - Chemical process for the manufacture of this compound - Google Patents [patents.google.com]
- 9. Chemical process for the manufacture of this compound - Patent 0516311 [data.epo.org]
- 10. FI104372B - Process for the preparation of this compound hydrate, this compound hemiacetal or a mixture thereof - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nbinno.com [nbinno.com]
Trifluoroacetaldehyde: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides critical safety information and detailed handling precautions for trifluoroacetaldehyde (fluoral). The following sections outline its physical and chemical properties, known hazards, and comprehensive protocols for its safe use, storage, and emergency management to ensure the well-being of laboratory personnel and the integrity of research.
Chemical and Physical Properties
This compound is a colorless gas at room temperature with a pungent odor.[1][2] Due to its tendency to polymerize, it is often handled in more stable forms, such as this compound hydrate (B1144303) or its ethyl hemiacetal.[3][4] The presence of three fluorine atoms significantly influences its reactivity, making it a highly electrophilic compound and a valuable reagent in organic synthesis, particularly for introducing trifluoromethyl groups.[1][2][3]
| Property | Value | Source(s) |
| Chemical Formula | C₂HF₃O | [1][5] |
| Molecular Weight | 98.02 g/mol | [5] |
| Boiling Point | -18 °C | [3] |
| Boiling Point (Hydrate) | 104-106 °C | [6] |
| Melting Point (Hydrate) | 66 °C | [3] |
| Flash Point (Hydrate, ~75% in water) | -23.0 °C (-9.4 °F) | [6] |
| Density (Hydrate, ~75% in water) | 1.44 g/mL at 20 °C | [6] |
| Solubility | Soluble in organic solvents, moderate solubility in water, forms a hydrate with water. | [1][3] |
Hazard Identification and Toxicity
This compound and its derivatives are hazardous materials that require careful handling. It is classified as a highly flammable liquid and vapor.[7] Acute exposure can cause skin irritation, serious eye damage, and respiratory irritation.[7][8] It is harmful if swallowed, in contact with skin, or inhaled.[7]
| Hazard Classification | GHS Category | Statement | Source(s) |
| Flammable liquids | Category 2 | H225: Highly flammable liquid and vapor | [7][8] |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed | [7][8] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation | [7][8] |
| Serious eye damage/eye irritation | Category 1/2 | H318/H319: Causes serious eye damage/irritation | [7][8] |
| Skin sensitization | Category 1 | H317: May cause an allergic skin reaction | [7][8] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation | [7][8] |
Quantitative Toxicity Data:
| Test | Species | Route | Value | Source(s) |
| LD50 | Mouse | Oral | 600 mg/kg | [9] |
| ATE US (oral) | - | - | 500.000 mg/kg body weight | [10] |
Handling and Storage
Proper handling and storage procedures are paramount to minimize the risks associated with this compound.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[7][11]
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of any potential exposure.[11]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[7]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.[7][11]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing, such as a lab coat.[7]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.[7]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][11]
-
Keep away from heat, sparks, open flames, and other ignition sources.[7][8]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[12][13]
Experimental Protocols
General Safe Handling Workflow
The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.
Detailed Protocol: Nucleophilic Trifluoromethylation of a Carbonyl Compound
This protocol is adapted from a published procedure for the nucleophilic trifluoromethylation of carbonyl compounds using this compound hydrate as the trifluoromethyl source.[10]
Materials:
-
This compound hydrate
-
Anhydrous Dimethylformamide (DMF)
-
Potassium tert-butoxide (t-BuOK)
-
Aldehyde or ketone substrate
-
Anhydrous reaction vessel with a stirrer
-
Syringes and needles for transfer of reagents
Procedure:
-
Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add a solution of this compound hydrate (1.5 mmol) in anhydrous DMF (1.0 mL) via syringe.
-
Cool the reaction mixture to -50 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
In a separate flame-dried flask, prepare a solution of t-BuOK (6.0 mmol) in anhydrous DMF (3.0 mL).
-
Slowly add the t-BuOK solution dropwise to the stirred this compound hydrate solution over 5 minutes, maintaining the temperature at -50 °C.
-
Stir the reaction mixture for 30 minutes at -50 °C.
-
Prepare a solution of the carbonyl compound (1.0 mmol) in anhydrous DMF (1.0 mL).
-
Add the carbonyl compound solution to the reaction mixture at -50 °C and continue stirring for 1 hour.
-
Allow the reaction mixture to gradually warm to room temperature.
-
Quench the reaction by the careful addition of water.
-
Proceed with standard aqueous work-up and purification procedures (e.g., extraction, chromatography).
Emergency Procedures
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Procedure | Source(s) |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical advice/attention. | [7][8][10] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. Get immediate medical advice/attention. | [7][8][10] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get immediate medical attention. | [7][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get immediate medical attention. | [7][8][10] |
Spill and Leak Procedures
Prompt and safe cleanup of spills is essential to prevent exposure and further hazards.
For a small spill (manageable by trained laboratory personnel):
-
Alert personnel in the immediate area.
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.[12]
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[12][14]
-
Use non-sparking tools for cleanup.[14]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[12][14]
-
Clean the spill area with an appropriate solvent and dispose of the cleaning materials as hazardous waste.[12]
For a large spill (beyond the capacity of laboratory personnel to handle safely):
-
Evacuate the immediate area.
-
Alert your institution's emergency response team.[12]
-
If it is safe to do so, close the doors to the affected area to contain vapors.[12]
-
Provide the emergency response team with the Safety Data Sheet (SDS) for this compound.[12]
Fire and Explosion Hazards
This compound and its solutions are highly flammable and can form explosive mixtures with air.[10][15] Vapors are heavier than air and may travel to a source of ignition and flash back.[15]
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[14] A water spray may be used to cool closed containers.[15]
-
Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen fluoride.[10][12][15]
-
Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[15]
Stability and Reactivity
-
Chemical Stability: this compound is stable under normal storage conditions.[8] However, the pure aldehyde has a tendency to polymerize upon storage.[3]
-
Conditions to Avoid: Keep away from open flames, hot surfaces, and sources of ignition.[8]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[12][13]
Disposal Considerations
-
Dispose of waste this compound and contaminated materials in accordance with all applicable federal, state, and local regulations.[7]
-
Waste is classified as hazardous.
-
Do not dispose of down the drain.
-
Empty containers may retain product residue and can be dangerous.
This guide is intended to provide comprehensive safety and handling information for this compound. It is not a substitute for a thorough understanding of the Safety Data Sheet (SDS) and proper laboratory safety training. Always consult the SDS for the most current and detailed information before working with this chemical.
References
- 1. Assessing the atmospheric fate of this compound (CF3CHO) and its potential as a new source of fluoroform (HFC-23) using the AtChem2 box model - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 2. CAS 75-90-1: this compound | CymitQuimica [cymitquimica.com]
- 3. GB2260322A - Method of dehydrating this compound hydrate - Google Patents [patents.google.com]
- 4. Fluoral - Wikipedia [en.wikipedia.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. ccny.cuny.edu [ccny.cuny.edu]
- 7. researchgate.net [researchgate.net]
- 8. Nucleophilic trifluoromethylation of carbonyl compounds: this compound hydrate as a trifluoromethyl source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nucleophilic Trifluoromethylation Using Trifluoromethyl Iodide. A New and Simple Alternative for the Trifluoromethylation of Aldehydes and Ketones [organic-chemistry.org]
- 10. Nucleophilic Trifluoromethylation of Carbonyl Compounds: this compound Hydrate as a Trifluoromethyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 14. scribd.com [scribd.com]
- 15. web.stanford.edu [web.stanford.edu]
The Environmental Fate and Degradation of Trifluoroacetaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoroacetaldehyde (CF3CHO), a significant atmospheric degradation product of several hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs) used as refrigerants and in pharmaceutical manufacturing, has garnered increasing attention due to its environmental persistence and potential to form harmful secondary pollutants. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and degradation of this compound, with a focus on its atmospheric, aquatic, and soil-based transformations. Detailed experimental protocols for key analytical techniques are provided, and all quantitative data are summarized for comparative analysis.
Atmospheric Fate and Degradation
The primary environmental sink for this compound is the atmosphere, where it is subject to three main degradation pathways: photolysis, reaction with hydroxyl (OH) radicals, and reaction with hydroperoxyl (HO2) radicals.[1] These processes ultimately lead to the formation of trifluoroacetic acid (TFA), a persistent and water-soluble compound, and fluoroform (HFC-23), a potent greenhouse gas.[1]
Atmospheric Degradation Pathways
The atmospheric degradation of this compound is a complex process involving multiple competing reactions. The initial steps in these pathways are outlined below.
Quantitative Atmospheric Degradation Data
The following tables summarize the key quantitative data for the atmospheric degradation of this compound.
Table 1: Rate Coefficients for Gas-Phase Reactions of this compound
| Reactant | Rate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Temperature Dependence | Reference |
| OH Radical | (5.8 ± 0.5) x 10⁻¹³ | k(T) = (3.8 ± 0.2) x 10⁻¹³ x (T/300)² x exp[(131 ± 16)/T] | [1] |
| HO₂ Radical | 2.48 x 10⁻¹³ | Negative temperature dependence | [2] |
Table 2: Photolysis Quantum Yields for this compound
| Wavelength (nm) | Product | Quantum Yield (Φ) at ~1 atm | Reference |
| 308 | Total Photolysis | 0.17 | [1] |
| 308 | CHF₃ (HFC-23) | < 0.003 | [3] |
| 281 | CHF₃ (HFC-23) | 0.105 ± 0.002 | [3] |
| 266 | CHF₃ (HFC-23) | 0.438 ± 0.015 | [3] |
| 248 | CHF₃ (HFC-23) | 0.348 ± 0.02 | [3] |
Table 3: Atmospheric Lifetimes of this compound
| Removal Process | Atmospheric Lifetime | Conditions | Reference |
| Reaction with OH | 22 - 30 days | Surface to upper troposphere | [1] |
| Photolysis | ~13 days | Troposphere | [1] |
Aquatic Fate and Degradation
In aqueous environments, the fate of this compound is primarily governed by its hydration to form a stable gem-diol, fluoral hydrate (B1144303) (CF₃CH(OH)₂).[4] This hydration is a critical step that influences its subsequent degradation pathways.
Aquatic Degradation Pathway
The transformation of this compound in water is initiated by hydration, followed by potential biotic and abiotic degradation of the hydrate.
While quantitative data on the hydrolysis and biodegradation rates of this compound itself are scarce, studies on its hydrate suggest it may undergo biodegradation to trifluoroacetate.[3] The high stability of the C-F bond makes trifluoroacetate persistent in aquatic environments.[5]
Soil Fate and Degradation
The behavior of this compound in soil is the least understood aspect of its environmental fate. Its mobility and degradation will be influenced by soil properties such as organic carbon content, pH, and microbial activity.
Soil Interaction and Degradation
This compound's high water solubility suggests it will be mobile in the soil porewater. Sorption to soil particles, particularly those with high organic matter, could reduce its mobility and bioavailability for microbial degradation.
Experimental Protocols
Pulsed Laser Photolysis – Pulsed Laser-Induced Fluorescence (PLP-PLIF) for OH Radical Reaction Kinetics
This technique is used to measure the absolute rate coefficients for the reaction of OH radicals with this compound.[1]
Experimental Workflow:
-
Reactant Preparation: A mixture of this compound, an OH radical precursor (e.g., H₂O₂), and a buffer gas (e.g., N₂ or He) is prepared in a flow cell at a controlled temperature and pressure.
-
OH Radical Generation: A pulsed photolysis laser (e.g., an excimer laser at 248 nm or a Nd:YAG laser at 266 nm) is used to photolyze the precursor, generating a temporally well-defined concentration of OH radicals.
-
Reaction Monitoring: A second pulsed laser, the probe laser (typically a tunable dye laser), is fired at a variable time delay after the photolysis laser. The probe laser is tuned to an electronic transition of the OH radical.
-
Fluorescence Detection: The laser-induced fluorescence (LIF) from the excited OH radicals is collected at a right angle to the laser beam using a photomultiplier tube (PMT).
-
Kinetic Analysis: The fluorescence signal is proportional to the OH radical concentration. By varying the time delay between the photolysis and probe lasers, a decay profile of the OH concentration is obtained. The pseudo-first-order rate coefficient is determined by fitting the decay to an exponential function. The bimolecular rate coefficient is then calculated from a plot of the pseudo-first-order rate coefficient versus the concentration of this compound.
Fourier Transform Infrared (FTIR) Spectroscopy for Product Analysis
FTIR spectroscopy is a powerful tool for identifying and quantifying the products of this compound degradation in the gas phase.[1]
Experimental Setup:
-
Reaction Chamber: The degradation of this compound is initiated in a reaction chamber (e.g., a smog chamber or a long-path gas cell) under controlled conditions of temperature, pressure, and reactant concentrations.
-
IR Source and Interferometer: A broadband infrared source emits radiation that is passed through an interferometer, which modulates the light.
-
Sample Interaction: The modulated infrared beam is passed through the reaction chamber, where the gaseous components absorb specific frequencies of light corresponding to their vibrational modes.
-
Detector: The transmitted light is focused onto a detector (e.g., a mercury cadmium telluride - MCT detector).
-
Data Processing: The resulting interferogram is converted into a spectrum using a Fourier transform. The characteristic absorption bands in the spectrum allow for the identification and quantification of reactants and products.
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis
GC-MS is a highly sensitive and selective technique for the analysis of volatile organic compounds, including this compound and its degradation products, in environmental samples.
Methodology:
-
Sample Collection and Preparation: Air samples can be collected on sorbent tubes, while water samples may require extraction or headspace analysis. Soil samples typically undergo solvent extraction.
-
Gas Chromatography (GC): The prepared sample is injected into the GC, where the components are separated based on their volatility and interaction with the stationary phase of the chromatographic column.
-
Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.
-
Quantification: The abundance of specific ions is used to quantify the concentration of each analyte.
Conclusion
The environmental fate of this compound is predominantly dictated by atmospheric processes, leading to the formation of persistent and potentially harmful secondary pollutants. While its atmospheric degradation pathways are relatively well-characterized, significant knowledge gaps remain concerning its fate in aquatic and soil environments. Further research is crucial to fully assess the environmental risks associated with this compound and to develop effective mitigation strategies. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers and professionals working to address these challenges.
References
- 1. Kinetics of the reaction of CF3CHO with OH between 204 K and 361 K - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. KIT - Institute of Physical Chemistry - Molecular Physical Chemistry Group - Research - Atmospheric Chemistry [ipc.kit.edu]
- 3. Comment on “Assessing the atmospheric fate of this compound (CF 3 CHO) and its potential as a new source of fluoroform (HFC-23) using the AtCh ... - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D4EA00123K [pubs.rsc.org]
- 4. Fluoral - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Microbial breakdown of halogenated aromatic pesticides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microbial degradation of halogenated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Nucleophilic Addition Reactions with Trifluoroacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoroacetaldehyde (fluoral) is a highly reactive electrophile due to the strong electron-withdrawing effect of the trifluoromethyl group. This heightened reactivity makes it a valuable building block in organic synthesis, particularly for the introduction of the trifluoromethyl group, a moiety of significant interest in medicinal chemistry for its ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] However, its gaseous nature and tendency to polymerize necessitate the use of its more stable hydrate (B1144303) or hemiacetal forms in synthetic applications.[2]
This document provides detailed application notes and experimental protocols for nucleophilic addition reactions of this compound with various nucleophiles, including nitrogen, sulfur, and phosphorus-based reactants.
I. Nucleophilic Addition of Amines
The reaction of this compound with primary and secondary amines typically yields hemiaminals, which can be stable or can dehydrate to form the corresponding imines.
Data Presentation
Table 1: Reaction of this compound Ethyl Hemiacetal (TFAE) with Various Amines
| Entry | Amine Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| 1 | Isopropyl amine | N-isopropyl hemiaminal | Room temperature | High | [3] |
| 2 | Piperidine | Hemiaminal | Low temperature | Low conversion | [3] |
| 3 | p-Toluidine | o-Substituted product | Not specified | 66 | [3] |
Experimental Protocols
Protocol 1: General Procedure for the Formation of Hemiaminals from TFAE and Primary Amines [3]
-
To a solution of this compound ethyl hemiacetal (TFAE) (1.0 eq) in a suitable solvent (e.g., diethyl ether), add the primary amine (1.0 eq) dropwise at room temperature with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Upon completion, remove the solvent and ethanol (B145695) under reduced pressure at room temperature to obtain the N-alkyl hemiaminal.
-
Note: The resulting hemiaminal may be unstable at elevated temperatures and can decompose to the corresponding imine.[3]
Signaling Pathways and Logical Relationships
The formation of a hemiaminal from this compound and a primary amine is a reversible nucleophilic addition reaction. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde, leading to a tetrahedral intermediate which then undergoes proton transfer to yield the stable hemiaminal.
Caption: General mechanism of hemiaminal formation.
II. Nucleophilic Addition of Thiols
Thiols are excellent nucleophiles for this compound, readily forming stable hemithioacetals or cyclizing to form thiazolidine (B150603) derivatives with appropriate substrates like cysteine. The reactivity of nucleophilic groups with this compound generally follows the order SH > NH2 > OH.[4]
Data Presentation
Table 2: Reaction of this compound with Cysteine Derivatives [4]
| Entry | Cysteine Derivative | Product | Reaction Conditions | Diastereomeric Ratio (at 37°C) | Diastereomeric Ratio (at 80°C) |
| 1 | L-Cysteine | (2R,4R)- and (2S,4R)-2-(trifluoromethyl)thiazolidine-4-carboxylic acid | 10 mM this compound hydrate, 100 mM L-cysteine, pH 7.0, 30°C | 2.8:1 | 1:4.0 |
| 2 | L-Cysteine methyl ester | Thiazolidine derivative | Not specified | Not reported | Not reported |
| 3 | 2-Mercaptoethylamine | Thiazolidine derivative | Not specified | Not reported | Not reported |
Experimental Protocols
Protocol 2: Synthesis of 2-(Trifluoromethyl)thiazolidine-4-carboxylic Acid [4]
-
Prepare a buffer solution at pH 7.0.
-
Dissolve L-cysteine (100 mM) in the buffer.
-
Add this compound hydrate (10 mM) to the solution.
-
Stir the reaction mixture at the desired temperature (e.g., 30°C, 37°C, or 80°C).
-
Monitor the formation of the thiazolidine derivatives using NMR spectroscopy or other suitable analytical techniques.
-
The diastereomers can be identified and their ratio determined by homonuclear Overhauser effect experiments.[4]
Signaling Pathways and Logical Relationships
The reaction between this compound and cysteine to form a thiazolidine ring proceeds through a multi-step mechanism. Initially, the thiol group of cysteine acts as a nucleophile, attacking the carbonyl carbon of this compound to form a hemithioacetal. This is followed by an intramolecular cyclization where the amino group attacks the same carbon, leading to the formation of the stable five-membered thiazolidine ring after dehydration.
Caption: Mechanism of thiazolidine ring formation.
III. Nucleophilic Addition of Phosphorus Nucleophiles
This compound can react with phosphorus nucleophiles, such as phosphites, to generate α-trifluoromethylated phosphonates, which are valuable intermediates in medicinal chemistry.
Data Presentation
Table 3: Synthesis of α-Trifluoromethylated Aminophosphonates
| Entry | Amine | Aldehyde | Phosphite (B83602) | Product | Yield (%) | Reference |
| 1 | Benzyl (B1604629) carbamate (B1207046) | Various aldehydes | Bis(2,2,2-trifluoroethyl) phosphite | Bis(trifluoroethyl) esters of α-aminophosphonic acids | Not specified | [5] |
| 2 | 3-Methylaniline | Pyrene-1-carboxaldehyde | Dimethyl phosphite | Pyrene-derived α-aminophosphonate | 28 | [5] |
| 3 | tert-Butylamine | Pyrene-1-carboxaldehyde | Dimethyl phosphite | Pyrene-derived α-aminophosphonate | 95 | [5] |
Experimental Protocols
Protocol 3: Synthesis of Bis(trifluoroethyl) Esters of α-Aminophosphonic Acids (Adapted from Kabachnik-Fields reaction) [5]
-
In a suitable solvent, combine the aldehyde (1.0 eq), benzyl carbamate (1.0 eq), and bis(2,2,2-trifluoroethyl) phosphite (1.0 eq).
-
Add trifluoroacetic acid and acetic anhydride (B1165640) as catalysts and dehydrating agents.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC or NMR.
-
Upon completion, work up the reaction mixture by washing with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Signaling Pathways and Logical Relationships
The Kabachnik-Fields reaction is a one-pot synthesis of α-aminophosphonates from an aldehyde, an amine, and a phosphite. The reaction can proceed through two main pathways. In one pathway, the amine and aldehyde first react to form an imine, which is then attacked by the phosphite. In the other pathway, the aldehyde and phosphite react to form an α-hydroxy phosphonate, which then undergoes substitution by the amine.
Caption: Possible pathways in the Kabachnik-Fields reaction.
Conclusion
This compound is a versatile reagent for the synthesis of a variety of trifluoromethyl-containing compounds through nucleophilic addition reactions. The protocols and data presented here provide a foundation for researchers to explore the utility of this reagent in their own synthetic endeavors, particularly in the context of drug discovery and development where the trifluoromethyl group plays a crucial role. Further investigation into the stereoselective variations of these reactions and the biological activities of the resulting products is a promising area for future research.
References
- 1. Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reaction of this compound with amino acids, nucleotides, lipid nucleophiles, and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
The Strategic Integration of Trifluoroacetaldehyde in Modern Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Trifluoroacetaldehyde, a highly reactive fluorinated aldehyde, and its more stable hydrate (B1144303) and hemiacetal derivatives, are pivotal building blocks in the synthesis of contemporary pharmaceuticals. The incorporation of a trifluoromethyl (CF3) group into drug candidates can significantly enhance their metabolic stability, lipophilicity, bioavailability, and binding affinity to target proteins. Consequently, this compound serves as a valuable C2 synthon for introducing the 1-hydroxy-2,2,2-trifluoroethyl moiety, a key structural motif in a variety of bioactive molecules, including antiviral agents and GABAB activators.[1][2][3][4]
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of crucial pharmaceutical intermediates, focusing on the preparation of α-trifluoromethyl alcohols and chiral β-trifluoromethyl amines.
Application 1: Synthesis of α-Trifluoromethyl Alcohols via Nucleophilic Addition
A fundamental application of this compound is its reaction with nucleophiles to generate α-trifluoromethyl alcohols. These alcohols are versatile intermediates that can be further elaborated into more complex drug molecules. The high electrophilicity of the carbonyl carbon in this compound facilitates its reaction with a wide range of organometallic reagents.
Experimental Protocol: General Procedure for the Synthesis of α-Trifluoromethyl Alcohols
This protocol describes a general method for the nucleophilic addition of an organometallic reagent to this compound ethyl hemiacetal (TFAE).
Materials:
-
This compound ethyl hemiacetal (TFAE)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Organometallic reagent (e.g., Grignard reagent, organolithium reagent)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a stirred solution of this compound ethyl hemiacetal (1.0 eq) in an anhydrous solvent under an inert atmosphere at -78 °C, add the organometallic reagent (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired α-trifluoromethyl alcohol.
Quantitative Data Summary: Synthesis of α-Trifluoromethyl Alcohols
| Entry | Organometallic Reagent | Product | Solvent | Yield (%) | Reference |
| 1 | Phenylmagnesium bromide | 1-Phenyl-2,2,2-trifluoroethanol | THF | 85 | [5] |
| 2 | Vinylmagnesium bromide | 3,3,3-Trifluoro-1-propen-2-ol | THF | 78 | [5] |
| 3 | n-Butyllithium | 1,1,1-Trifluoro-2-hexanol | Diethyl ether | 82 | [5] |
| 4 | (4-Methoxyphenyl)magnesium bromide | 1-(4-Methoxyphenyl)-2,2,2-trifluoroethanol | THF | 91 | [5] |
Application 2: Asymmetric Synthesis of Chiral β-Trifluoromethyl Amines
Chiral amines are fundamental components of numerous pharmaceuticals.[6] this compound derivatives are instrumental in the asymmetric synthesis of chiral β-trifluoromethyl amines, which are valuable building blocks for drug candidates. One common strategy involves the diastereoselective addition of nucleophiles to chiral imines derived from this compound.
Experimental Protocol: Asymmetric Synthesis of a Chiral β-Trifluoromethyl Amine Intermediate
This protocol outlines a general procedure for the synthesis of a chiral β-trifluoromethyl amine via the diastereoselective addition of a Grignard reagent to a chiral sulfinylimine derived from this compound.
Materials:
-
This compound ethyl hemiacetal (TFAE)
-
(R)- or (S)-tert-Butanesulfinamide
-
Titanium (IV) ethoxide (Ti(OEt)₄)
-
Anhydrous THF
-
Organometallic reagent (e.g., Grignard reagent)
-
Hydrochloric acid (HCl) in methanol (B129727)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
Formation of the Chiral Sulfinylimine: In a flame-dried flask under an inert atmosphere, dissolve this compound ethyl hemiacetal (1.0 eq) and (R)- or (S)-tert-butanesulfinamide (1.05 eq) in anhydrous THF. Add Ti(OEt)₄ (2.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
Nucleophilic Addition: Cool the solution containing the in-situ generated sulfinylimine to -78 °C. Add the Grignard reagent (1.5 eq) dropwise. Stir the reaction at -78 °C for 3-4 hours.
-
Work-up: Quench the reaction with a saturated aqueous NaHCO₃ solution. Filter the resulting suspension through celite and wash the filter cake with ethyl acetate.
-
Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash chromatography to yield the diastereomerically enriched N-sulfinyl-β-trifluoromethyl amine.
-
Deprotection: Dissolve the purified N-sulfinyl amine in methanol and add a solution of HCl in methanol. Stir at room temperature for 1 hour.
-
Concentrate the mixture under reduced pressure and dissolve the residue in diethyl ether. Extract with 1M HCl.
-
Basify the aqueous layer with aqueous NaOH to pH > 12 and extract with diethyl ether.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford the chiral β-trifluoromethyl amine.
Quantitative Data Summary: Asymmetric Synthesis of Chiral β-Trifluoromethyl Amines
| Entry | Grignard Reagent | Chiral Auxiliary | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| 1 | Phenylmagnesium bromide | (R)-tert-Butanesulfinamide | 95:5 | 88 | [7] |
| 2 | 2-Naphthylmagnesium bromide | (S)-tert-Butanesulfinamide | 97:3 | 85 | [7] |
| 3 | Vinylmagnesium bromide | (R)-tert-Butanesulfinamide | 92:8 | 79 | [7] |
| 4 | Ethylmagnesium bromide | (S)-tert-Butanesulfinamide | 90:10 | 81 | [7] |
Visualizations
Caption: A generalized workflow for synthesizing α-trifluoromethyl alcohols.
Caption: The central role of this compound in generating key pharmaceutical building blocks.
References
- 1. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Bicalutamide - Wikipedia [en.wikipedia.org]
- 4. CN105017099A - Sitagliptin chiral intermediate and asymmetric synthesis method thereof - Google Patents [patents.google.com]
- 5. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Asymmetric Synthesis Using Trifluoroacetaldehyde as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoroacetaldehyde and its derivatives, such as this compound ethyl hemiacetal, are powerful and versatile chiral building blocks in modern asymmetric synthesis. The incorporation of a trifluoromethyl (CF3) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Consequently, the development of stereoselective methods for the introduction of trifluoromethylated stereogenic centers is of paramount importance in medicinal chemistry and drug development. These application notes provide an overview of key asymmetric transformations utilizing this compound and detailed protocols for their implementation.
This compound itself is a gas at room temperature, which can make it challenging to handle.[3] Therefore, its more stable hydrate (B1144303) or ethyl hemiacetal forms are commonly used in synthesis.[3][4][5][6][7] These precursors can generate this compound in situ or be used directly in a variety of asymmetric reactions, including aldol (B89426) and Mannich-type reactions, to produce chiral trifluoromethylated alcohols, amines, and ketones.[3][4][8]
Key Asymmetric Transformations
Several catalytic and stoichiometric asymmetric methods have been developed to exploit the synthetic potential of this compound. These include organocatalysis, metal catalysis, and biocatalysis.
1. Organocatalytic Asymmetric Aldol Reactions:
Organocatalysis offers a metal-free approach to the enantioselective aldol reaction of this compound ethyl hemiacetal with various nucleophiles. Chiral amines, such as proline derivatives, have been successfully employed to catalyze the formation of chiral β-hydroxy-β-trifluoromethyl ketones with high yields and enantioselectivities.[4]
2. Asymmetric Synthesis using Chiral Imines:
Chiral imines, derived from ketones and chiral amines, can react with this compound ethyl hemiacetal or hydrate to generate β-hydroxy-β-trifluoromethylated ketones.[3] This stoichiometric approach allows for the in situ generation of this compound and its subsequent asymmetric carbon-carbon bond formation.[3]
3. Biocatalytic Synthesis of α-Trifluoromethyl Amines:
Engineered enzymes, such as variants of cytochrome c552, have been utilized for the asymmetric synthesis of enantioenriched α-trifluoromethyl amines via N-H carbene insertion reactions.[9][10] This biocatalytic approach offers high enantioselectivity and operates under mild reaction conditions.[9][10]
Data Presentation: Summary of Key Reactions
The following tables summarize the quantitative data for the key asymmetric transformations involving this compound derivatives.
Table 1: Organocatalytic Asymmetric Aldol Reaction of this compound Ethyl Hemiacetal with Aromatic Methyl Ketones
| Entry | Aromatic Methyl Ketone | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref |
| 1 | Acetophenone | (S)-5-(pyrrolidin-2-yl)-1H-tetrazole (10) | Dichloroethane | 40 | 24 | 85 | 88 | [4] |
| 2 | 4-Methoxyacetophenone | (S)-5-(pyrrolidin-2-yl)-1H-tetrazole (10) | Dichloroethane | 40 | 24 | 92 | 90 | [4] |
| 3 | 4-Chloroacetophenone | (S)-5-(pyrrolidin-2-yl)-1H-tetrazole (10) | Dichloroethane | 40 | 24 | 82 | 85 | [4] |
| 4 | 4-Nitroacetophenone | (S)-5-(pyrrolidin-2-yl)-1H-tetrazole (10) | Dichloroethane | 40 | 24 | 75 | 80 | [4] |
Table 2: Asymmetric Synthesis of β-Hydroxy-β-trifluoromethylated Ketones using Chiral Imines
| Entry | Ketone Precursor | Chiral Amine | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Ratio (S:R) | Ref |
| 1 | Acetophenone | (R)-1-Phenylethylamine | Hexane (B92381) | rt | 7 | 62 | 80.1:19.9 | [3] |
| 2 | Acetophenone | (R)-1-(1-Naphthyl)ethylamine | Hexane | rt | 7 | 66 | 85.5:14.5 | [3] |
| 3 | Propiophenone | (R)-1-Phenylethylamine | Hexane | rt | 24 | 58 | 82.3:17.7 | [3] |
| 4 | 4-Methoxyacetophenone | (R)-1-(1-Naphthyl)ethylamine | Toluene | rt | 24 | 71 | 83.0:17.0 | [3] |
Table 3: Biocatalytic Enantioselective Synthesis of α-Trifluoromethyl Amino Esters
| Entry | Amine Substrate | Diazo Reagent | Enzyme Variant | Yield (%) | er | Ref |
| 1 | Aniline | Benzyl 2-diazotrifluoropropanoate | Ht-Cc552 variant | >99 | 95:5 | [9][10] |
| 2 | 4-Methoxyaniline | Benzyl 2-diazotrifluoropropanoate | Ht-Cc552 variant | 98 | 94:6 | [9][10] |
| 3 | 4-Chloroaniline | Benzyl 2-diazotrifluoropropanoate | Ht-Cc552 variant | >99 | 96:4 | [9][10] |
Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Aldol Reaction
This protocol is adapted from Funabiki, K. et al., J. Org. Chem.2011 , 76 (9), 3545–3550.[4]
Materials:
-
Aromatic methyl ketone (0.5 mmol)
-
This compound ethyl hemiacetal (1.0 mmol)
-
(S)-5-(pyrrolidin-2-yl)-1H-tetrazole (0.05 mmol, 10 mol%)
-
Dichloroethane (1.0 mL)
-
Saturated aqueous NH4Cl solution
-
Anhydrous MgSO4
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the aromatic methyl ketone (0.5 mmol) and (S)-5-(pyrrolidin-2-yl)-1H-tetrazole (0.05 mmol) in dichloroethane (1.0 mL) is added this compound ethyl hemiacetal (1.0 mmol).
-
The reaction mixture is stirred at 40 °C for 24 hours.
-
The reaction is quenched with saturated aqueous NH4Cl solution.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous MgSO4 and concentrated under reduced pressure.
-
The residue is purified by silica gel column chromatography to afford the desired (R)-4,4,4-trifluoro-1-aryl-3-hydroxy-1-butanone.
Protocol 2: Asymmetric Synthesis of β-Hydroxy-β-trifluoromethylated Ketones via Chiral Imines
This protocol is based on the work of Funabiki, K. et al., Chem. Commun., 2006 , 43, 4561-4563.[3]
Materials:
-
Chiral imine (0.5 mmol)
-
This compound ethyl hemiacetal (0.5 mmol)
-
Hexane (2.0 mL)
-
1 M HCl solution
-
Saturated aqueous NaHCO3 solution
-
Anhydrous Na2SO4
-
Silica gel for column chromatography
Procedure:
-
The chiral imine (0.5 mmol) is dissolved in hexane (2.0 mL).
-
This compound ethyl hemiacetal (0.5 mmol) is added to the solution.
-
The mixture is stirred at room temperature for the specified time (see Table 2).
-
The reaction mixture is then treated with 1 M HCl solution and stirred for 1 hour.
-
The mixture is neutralized with saturated aqueous NaHCO3 solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated.
-
The crude product is purified by silica gel column chromatography to give the corresponding (S)-β-hydroxy-β-trifluoromethyl ketone.
Mandatory Visualization
Caption: Experimental workflows for asymmetric synthesis.
Caption: Reaction pathways for asymmetric synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Practical asymmetric synthesis of β-hydroxy-β-trifluoromethylated ketones via the first example of the in situ generation of trifluoro-acetaldehyde and its successive asymmetric carbon–carbon bond formation reaction with chiral imines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Organocatalytic asymmetric direct aldol reactions of this compound ethyl hemiacetal with aromatic methyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sas.rochester.edu [sas.rochester.edu]
Application Notes and Protocols for Trifluoroacetaldehyde Hydrate in Trifluoromethylation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of trifluoroacetaldehyde hydrate (B1144303) as a reagent in trifluoromethylation reactions. The primary focus is on its well-established role in nucleophilic trifluoromethylation, a crucial transformation in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] The trifluoromethyl group can significantly enhance the metabolic stability and bioactivity of molecules.[1]
Overview of this compound Hydrate in Trifluoromethylation
This compound (fluoral) is a gas at room temperature that readily forms a stable, solid hydrate, CF₃CH(OH)₂, upon contact with water.[4] This hydrate is the common commercially available form and serves as a practical and atom-economical source of the trifluoromethyl group for organic synthesis.[5][6][7][8][9] While trifluoromethylation can be categorized into nucleophilic, electrophilic, and radical pathways, this compound hydrate is predominantly utilized as a precursor for the trifluoromethyl anion (CF₃⁻) in nucleophilic trifluoromethylation reactions.[5][10][11]
Nucleophilic Trifluoromethylation of Carbonyl Compounds
A significant application of this compound hydrate is the nucleophilic trifluoromethylation of a broad range of carbonyl compounds to furnish valuable α-trifluoromethyl alcohols.[5][6] This reaction proceeds via the in situ generation of a trifluoromethyl anion equivalent upon treatment of the hydrate with a suitable base.[5][7]
Reaction Principle
The reaction is typically carried out by deprotonating the this compound hydrate with a strong base, such as potassium tert-butoxide (t-BuOK), in an aprotic polar solvent like dimethylformamide (DMF). The resulting intermediate readily releases a trifluoromethyl anion, which then attacks the electrophilic carbonyl carbon of an aldehyde or ketone.
A proposed reaction pathway involves the double deprotonation of the hydrate by the base to form a dianionic species, which then fragments to generate the trifluoromethyl anion and a formate (B1220265) salt.[5]
Caption: Proposed reaction pathway for nucleophilic trifluoromethylation.
Experimental Data
The following table summarizes the reaction conditions and yields for the nucleophilic trifluoromethylation of various carbonyl compounds using this compound hydrate.
| Entry | Carbonyl Substrate | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | t-BuOK (6.0) | DMF | -50 to rt | 1 | 64 |
| 2 | 4-Nitrobenzaldehyde | t-BuOK (4.0) | DMF | -50 to rt | 1 | 92 |
| 3 | 4-Methoxybenzaldehyde | t-BuOK (4.0) | DMF | -50 to rt | 1 | 75 |
| 4 | 2-Naphthaldehyde | t-BuOK (4.0) | DMF | -50 to rt | 1 | 85 |
| 5 | Acetophenone | t-BuOK (4.0) | DMF | -50 to rt | 1 | 78 |
| 6 | Cyclohexanone | t-BuOK (4.0) | DMF | -50 to rt | 1 | 60 |
Data sourced from a representative study on the nucleophilic trifluoromethylation of carbonyl compounds.[5]
Detailed Experimental Protocols
Preparation of Anhydrous this compound Hydrate
Commercial this compound hydrate often contains excess water, which can affect the reaction efficiency. A drying procedure is recommended prior to use.[5][12]
Materials:
-
Commercial this compound hydrate
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous calcium chloride (CaCl₂)
Procedure:
-
Dissolve commercial this compound hydrate (e.g., 5.00 g) in anhydrous Et₂O (100 mL).
-
Add anhydrous CaCl₂ (e.g., 1.21 g) in small portions with vigorous stirring.
-
Stir the mixture for 2 hours at room temperature.
-
Perform a quick suction filtration under air.
-
Remove the solvent from the filtrate under reduced pressure to yield the partially dried product.
-
The concentration can be determined by ¹⁹F NMR spectroscopy using an internal standard. The resulting hydrate should be stored in a tightly sealed vial, preferably in a glove box.[5]
General Protocol for Nucleophilic Trifluoromethylation of Carbonyl Compounds
Materials:
-
Anhydrous this compound hydrate (1.5 mmol)
-
Potassium tert-butoxide (t-BuOK) (6.0 mmol)
-
Carbonyl compound (1.0 mmol)
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
To a stirred solution of anhydrous this compound hydrate (1.5 mmol) in DMF (1.0 mL) at -50 °C, add a solution of t-BuOK (6.0 mmol) in DMF (3.0 mL) dropwise over 5 minutes.
-
Stir the reaction mixture for 30 minutes, maintaining the temperature at -50 °C.
-
Add a solution of the carbonyl compound (1.0 mmol) in DMF (1.0 mL) to the reaction mixture at -50 °C.
-
Stir the reaction for 1 hour at -50 °C.
-
Allow the reaction mixture to gradually warm to room temperature.
-
Quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by flash column chromatography or preparative thin-layer chromatography.[5]
Caption: Experimental workflow for nucleophilic trifluoromethylation.
Other Trifluoromethylation Methods: A Brief Comparison
While this compound hydrate is a key reagent for nucleophilic trifluoromethylation, other strategies exist for radical and electrophilic pathways, which typically employ different trifluoromethyl sources.
-
Radical Trifluoromethylation : This method involves the trifluoromethyl radical (CF₃•).[11][13] Reagents for generating this radical are often more specialized and include compounds like trifluoroiodomethane (CF₃I) in the presence of a radical initiator or photoredox catalysts.[11][14] More recent developments have introduced persistent perfluoroalkyl radicals as CF₃ sources.[15]
-
Electrophilic Trifluoromethylation : In this approach, an electrophilic trifluoromethylating agent ("CF₃⁺" equivalent) is used to react with nucleophiles.[11][16] Common reagents for this purpose include hypervalent iodine compounds (e.g., Togni's reagents) and sulfonium (B1226848) salts (e.g., Umemoto's reagents).[16]
It is important for the researcher to select the appropriate trifluoromethylation strategy and reagent based on the substrate and the desired transformation. For the nucleophilic addition to carbonyls, this compound hydrate offers a convenient and efficient solution.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Fluoral - Wikipedia [en.wikipedia.org]
- 5. Nucleophilic Trifluoromethylation of Carbonyl Compounds: this compound Hydrate as a Trifluoromethyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleophilic trifluoromethylation of carbonyl compounds: this compound hydrate as a trifluoromethyl source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 12. scribd.com [scribd.com]
- 13. Radical trifluoromethylation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. A scalable and operationally simple radical trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Introducing a new radical trifluoromethylation reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Electrophilic Trifluoromethylation | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes and Protocols: Grignard Reactions Involving Trifluoroacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction, a cornerstone of carbon-carbon bond formation, offers a powerful method for the synthesis of trifluoromethyl carbinols through the nucleophilic addition of organomagnesium halides to trifluoroacetaldehyde (fluoral). These trifluoromethylated alcohols are of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the trifluoromethyl (CF₃) group. The high electronegativity and lipophilicity of the CF₃ group can enhance a molecule's metabolic stability, binding affinity, and bioavailability.
This compound is a gas at room temperature, and thus is often handled in the form of its more stable ethyl hemiacetal or hydrate (B1144303) for synthetic purposes. The Grignard reaction with these surrogates provides a direct and versatile route to a diverse range of chiral and achiral trifluoromethyl carbinols, which are valuable building blocks for the synthesis of complex pharmaceutical agents. A prominent example is the synthesis of the non-nucleoside reverse transcriptase inhibitor Efavirenz, where a key step involves the addition of a cyclopropylacetylide Grignard reagent to a trifluoromethyl ketone, a reaction closely related to the topic of this document.[1][2][3] This highlights the industrial and pharmaceutical relevance of such transformations.
Reaction Mechanism and Stereochemistry
The Grignard reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent (R-MgX) on the electrophilic carbonyl carbon of this compound. The strong electron-withdrawing effect of the trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon, facilitating the reaction. The initial addition forms a magnesium alkoxide intermediate, which is subsequently protonated during aqueous workup to yield the final trifluoromethyl carbinol.
The stereochemical outcome of the reaction can be controlled to achieve high levels of diastereoselectivity or enantioselectivity. This is typically accomplished through the use of chiral substrates, chiral auxiliaries, or chiral ligands that coordinate to the magnesium center of the Grignard reagent, thereby creating a chiral environment around the reacting centers.[4][5][6]
Data Presentation
Table 1: Asymmetric Addition of Grignard Reagents to Ketones Mediated by Chiral Ligands [4]
| Entry | Ketone | Grignard Reagent | Chiral Ligand | Yield (%) | ee (%) |
| 1 | Acetophenone | EtMgBr | (R,R)-L12 | 85 | 92 |
| 2 | 4'-Fluoroacetophenone | EtMgBr | (R,R)-L12 | 82 | 91 |
| 3 | 4'-Chloroacetophenone | EtMgBr | (R,R)-L12 | 88 | 93 |
| 4 | Acetophenone | PhMgBr | (R,R)-L12 | 73 | 94 |
| 5 | 4'-Methoxyacetophenone | PhMgBr | (R,R)-L12 | 70 | 90 |
Table 2: Enantioselective Addition of Grignard Reagents to Aldehydes using Chiral Diamines [5]
| Entry | Aldehyde | Grignard Reagent | Chiral Diamine | Yield (%) | ee (%) |
| 1 | Benzaldehyde | PhMgBr | 1 | 95 | 85 |
| 2 | p-Tolualdehyde | PhMgBr | 1 | 93 | 88 |
| 3 | Anisaldehyde | PhMgBr | 1 | 91 | 82 |
| 4 | Benzaldehyde | n-BuMgBr | 2 | 85 | 70 |
| 5 | Benzaldehyde | EtMgBr | 2 | 88 | 75 |
Experimental Protocols
Protocol 1: General Procedure for the Reaction of a Grignard Reagent with this compound Ethyl Hemiacetal
This protocol describes a general method for the addition of a Grignard reagent to this compound ethyl hemiacetal.
Materials:
-
This compound ethyl hemiacetal
-
Grignard reagent (e.g., Phenylmagnesium bromide solution in THF)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (three-neck flask, dropping funnel, condenser)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: A three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere is flame-dried and allowed to cool to room temperature.
-
Reactant Addition: The flask is charged with a solution of this compound ethyl hemiacetal (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Grignard Addition: The solution is cooled to 0 °C in an ice bath. The Grignard reagent (1.1 to 1.5 equivalents) is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: The reaction is cooled to 0 °C and quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the desired trifluoromethyl carbinol.
Protocol 2: Asymmetric Addition of a Grignard Reagent to a Trifluoromethyl Ketone (A Key Step in Efavirenz Synthesis Analogs)[4]
This protocol is adapted from procedures for the enantioselective addition of Grignard reagents to ketones, which is a key transformation in the synthesis of Efavirenz and its analogs.
Materials:
-
Aryl trifluoromethyl ketone (1.0 equivalent)
-
Grignard reagent (e.g., Cyclopropylacetylide magnesium bromide) (1.5 equivalents)
-
Chiral ligand (e.g., a chiral amino alcohol or diamine) (0.1 - 1.1 equivalents)
-
Anhydrous toluene (B28343) or other suitable aprotic solvent
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for anhydrous reactions
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Ligand-Grignard Complex Formation: In a flame-dried, three-neck flask under an inert atmosphere, the chiral ligand is dissolved in anhydrous toluene. The solution is cooled to the desired temperature (e.g., -78 °C or 0 °C), and the Grignard reagent is added dropwise. The mixture is stirred for 30-60 minutes to allow for the formation of the chiral complex.
-
Substrate Addition: A solution of the aryl trifluoromethyl ketone in anhydrous toluene is added dropwise to the pre-formed chiral Grignard complex, maintaining the reaction temperature.
-
Reaction Progression: The reaction is stirred at the same temperature for several hours until completion, as monitored by TLC or HPLC.
-
Quenching and Work-up: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with ethyl acetate (B1210297) or another suitable organic solvent.
-
Isolation and Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by flash chromatography to yield the enantiomerically enriched trifluoromethyl carbinol. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Mandatory Visualizations
Caption: General mechanism of the Grignard reaction with this compound.
Caption: General experimental workflow for a Grignard reaction with this compound ethyl hemiacetal.
Applications in Drug Development
The trifluoromethyl carbinol motif is a key structural feature in a number of biologically active molecules. The strategic incorporation of this group can lead to compounds with improved pharmacological profiles.
-
Antiviral Agents: As previously mentioned, the synthesis of Efavirenz, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV, relies on a Grignard-type addition to a trifluoromethyl ketone.[1][2][3] The trifluoromethyl group is crucial for its activity. The development of analogs of Efavirenz often involves modifications of the side chains introduced via Grignard reagents, aiming to improve efficacy against resistant viral strains.[7]
-
Enzyme Inhibitors: The trifluoromethyl ketone group itself is a known inhibitor of serine and cysteine proteases.[8][9] The resulting trifluoromethyl carbinols can also exhibit inhibitory activity against various enzymes. For instance, trifluoromethyl thioxanthene (B1196266) derivatives synthesized via Grignard reactions have shown potential as inhibitors of COX-2, pancreatic lipase, and α-amylase, suggesting their utility in developing anti-inflammatory and anti-diabetic agents.[10]
-
Oncology: The trifluoromethyl group is a common feature in modern oncology drug candidates. The products of Grignard reactions with this compound can serve as versatile intermediates for the synthesis of more complex molecules with potential anticancer activity. For example, some trifluoromethyl telluride compounds have demonstrated excellent anti-tumor activity.[11]
-
Agrochemicals: Beyond pharmaceuticals, trifluoromethyl-containing compounds also find applications in agriculture as herbicides and pesticides. The synthesis of trifluoromethyl-containing auxin derivatives, for instance, has been explored for their plant growth-regulating activities.[1][12]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. firescholars.seu.edu [firescholars.seu.edu]
- 4. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and evaluation of analogs of Efavirenz (SUSTIVA) as HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Photoinduced synthesis and biological investigation of aryl trifluoromethyl tellurides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Trifluoromethylated Alkenes via Wittig Reaction with Trifluoroacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry and materials science. This moiety can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity. The Wittig reaction, a powerful and versatile tool for alkene synthesis, can be effectively employed for the direct incorporation of a trifluoromethyl group by using trifluoroacetaldehyde as a key reagent. However, the gaseous and volatile nature of this compound presents significant handling challenges. A more convenient and widely adopted approach involves the in situ generation of this compound from its stable ethyl hemiacetal precursor. This document provides detailed protocols and application notes for the synthesis of α-trifluoromethyl alkenes utilizing this innovative Wittig reaction methodology.
Reaction Principle
The core of this synthetic strategy is the Wittig olefination, which involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. In this specific application, a phosphorus ylide, typically generated from a corresponding phosphonium (B103445) salt and a base, reacts with this compound. To circumvent the challenges of handling gaseous this compound, its ethyl hemiacetal is used as a stable liquid precursor, which generates the required aldehyde under the reaction conditions. The strong thermodynamic driving force for the reaction is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct.
Experimental Protocols
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Glassware should be oven-dried or flame-dried prior to use to exclude moisture.
-
Phosphonium salts can be prepared from the corresponding alkyl halides and triphenylphosphine.
-
This compound ethyl hemiacetal is a commercially available and convenient source of this compound.
Protocol 1: Synthesis of Benzyltriphenylphosphonium (B107652) Bromide
This protocol describes the preparation of a common phosphonium salt precursor for the ylide.
Materials:
-
Benzyl (B1604629) bromide
-
Triphenylphosphine (PPh₃)
-
Anhydrous toluene
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add triphenylphosphine (1.0 eq).
-
Dissolve the triphenylphosphine in anhydrous toluene.
-
To the stirred solution, add benzyl bromide (1.05 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
A white precipitate of benzyltriphenylphosphonium bromide will form.
-
Allow the mixture to cool to room temperature, and then filter the solid product.
-
Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the phosphonium salt under vacuum.
Protocol 2: Wittig Reaction with in situ Generated this compound
This protocol details the one-pot synthesis of an aryl-3,3,3-trifluoropropene.
Materials:
-
Benzyltriphenylphosphonium bromide (1.0 eq)
-
Potassium tert-butoxide (KOtBu) (1.1 eq)
-
This compound ethyl hemiacetal (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry, two-neck round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium bromide.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide to the stirred suspension. The formation of the deep red or orange color of the ylide should be observed.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
To the resulting ylide solution, add this compound ethyl hemiacetal dropwise via syringe at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired trifluoromethylated alkene.
Data Presentation
The following table summarizes representative yields for the Wittig reaction of various substituted benzylphosphonium ylides with in situ generated this compound.[1][2]
| Entry | Phosphonium Salt Precursor (Ar-CH₂-PPh₃⁺Br⁻) | Product (Ar-CH=CH-CF₃) | Yield (%) |
| 1 | Benzyltriphenylphosphonium bromide | 1-Phenyl-3,3,3-trifluoropropene | 85 |
| 2 | 4-Methylbenzyltriphenylphosphonium bromide | 1-(4-Methylphenyl)-3,3,3-trifluoropropene | 88 |
| 3 | 4-Methoxybenzyltriphenylphosphonium bromide | 1-(4-Methoxyphenyl)-3,3,3-trifluoropropene | 92 |
| 4 | 4-Chlorobenzyltriphenylphosphonium bromide | 1-(4-Chlorophenyl)-3,3,3-trifluoropropene | 78 |
| 5 | 4-Nitrobenzyltriphenylphosphonium bromide | 1-(4-Nitrophenyl)-3,3,3-trifluoropropene | 75 |
| 6 | 2-Naphthylmethyltriphenylphosphonium bromide | 1-(2-Naphthyl)-3,3,3-trifluoropropene | 82 |
Note: The yields presented are representative and may vary based on specific reaction conditions and the scale of the reaction.
Mandatory Visualizations
Wittig Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the Wittig reaction.
Caption: General mechanism of the Wittig reaction.
Experimental Workflow
This diagram outlines the key steps in the synthesis of trifluoromethylated alkenes using the described protocol.
Caption: Experimental workflow for alkene synthesis.
References
Application Notes and Protocols: Trifluoroacetaldehyde in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoroacetaldehyde and its stable hydrate (B1144303) or hemiacetal forms are pivotal reagents in modern agrochemical synthesis. The incorporation of a trifluoromethyl (CF₃) group into the molecular structure of a pesticide can significantly enhance its efficacy and metabolic stability.[1] This is attributed to the unique electronic properties and high bond energy of the C-F bond, which can improve binding affinity to target enzymes, increase lipophilicity for better membrane permeability, and block metabolic pathways that would otherwise deactivate the compound.[1] Consequently, this compound serves as a key building block for a variety of herbicides, fungicides, and insecticides.
This document provides detailed application notes on the use of this compound-derived intermediates in the synthesis of trifluoromethyl-containing agrochemicals, with a focus on the synthesis of pyrazole (B372694) derivatives, a common scaffold in many modern pesticides.
Key Applications in Agrochemical Synthesis
The trifluoromethyl group is a prevalent feature in numerous classes of agrochemicals. This compound is a primary source for this moiety, typically through the synthesis of key trifluoromethylated intermediates.
Herbicides: Many herbicides, such as those in the pyridyloxyphenoxypropionate class, contain a trifluoromethyl-substituted pyridine (B92270) ring. The synthesis of these rings can be achieved through cyclocondensation reactions involving trifluoromethylated building blocks derived from this compound.
Fungicides: Strobilurin fungicides, for instance, often incorporate a trifluoromethylphenyl group to enhance their activity. The synthesis of the trifluoromethyl-substituted aromatic precursors can utilize this compound-derived synthons.
Insecticides: Phenylpyrazole insecticides, a major class of insecticides, are characterized by a trifluoromethyl group on the pyrazole ring. This group is essential for their insecticidal activity. The synthesis of these crucial pyrazole intermediates is a key application of this compound chemistry.
Synthesis of a Key Agrochemical Intermediate: 1-Aryl-3-trifluoromethylpyrazole
1-Aryl-3-trifluoromethylpyrazoles are crucial intermediates in the synthesis of numerous agrochemicals, including the widely used insecticide Fipronil and the COX-2 inhibitor Celecoxib (B62257) (which shares a similar structural motif). The synthesis of these pyrazoles is a prime example of the application of this compound-derived building blocks. A common strategy involves the cyclocondensation of a trifluoromethylated 1,3-dicarbonyl compound with an arylhydrazine.
The key trifluoromethylated precursor, 4,4,4-trifluoro-1-(aryl)-1,3-butanedione, can be synthesized via a Claisen condensation between a substituted acetophenone (B1666503) and an ethyl trifluoroacetate (B77799), which is readily prepared from this compound.
Logical Workflow for Intermediate Synthesis
Caption: Logical workflow for the synthesis of a 1-aryl-3-trifluoromethylpyrazole intermediate.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the key steps in the synthesis of a 1-aryl-3-trifluoromethylpyrazole intermediate.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Claisen Condensation | Substituted acetophenone, Ethyl trifluoroacetate, Sodium ethoxide | Toluene (B28343) | 60-65 | 5 | 85-95 | >95 |
| 2 | Cyclocondensation | 4,4,4-Trifluoro-1-(aryl)-1,3-butanedione, Arylhydrazine hydrochloride | Ethanol | Reflux | 4-6 | 80-90 | >98 |
Experimental Protocols
Protocol 1: Synthesis of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione
This protocol describes the Claisen condensation to form the key β-diketone intermediate.
Materials:
-
Ethyl trifluoroacetate
-
Sodium hydride (NaH) or Sodium ethoxide (NaOEt)
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), 15% aqueous solution
-
Petroleum ether
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser.
Procedure:
-
To a dry 1000 mL four-necked flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser, add 400 mL of anhydrous toluene and 25 g of sodium hydride.
-
With stirring, control the temperature at 20-25°C and add 40 g of 4'-methylacetophenone dropwise.
-
Simultaneously, add 50 g of ethyl trifluoroacetate dropwise.
-
After the additions are complete, warm the reaction mixture to 40-45°C and maintain for 5 hours.
-
Cool the reaction mixture to 30°C and slowly add 120 mL of 15% hydrochloric acid to quench the reaction and dissolve the sodium salt.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and evaporate the solvent under reduced pressure.
-
To the residue, add 200 mL of petroleum ether to induce crystallization.
-
Filter the solid product, wash with cold petroleum ether, and dry under vacuum to yield 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.[2]
Expected Yield: ~91%
Protocol 2: Synthesis of 1-(4-Sulfamoylphenyl)-3-(trifluoromethyl)-5-(4-methylphenyl)-1H-pyrazole (A Celecoxib Analogue)
This protocol describes the cyclocondensation reaction to form the trifluoromethylated pyrazole core.
Materials:
-
1-(4-Methylphenyl)-4,4,4-trifluoro-1,3-butanedione
-
(4-Sulfamoylphenyl)hydrazine hydrochloride
-
Ethanol
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser.
Procedure:
-
In a 250 mL round-bottom flask, dissolve the 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione (1 equivalent) and (4-sulfamoylphenyl)hydrazine hydrochloride (1 equivalent) in ethanol.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Filter the precipitated solid, wash with cold ethanol, and dry under vacuum to obtain the desired 1-aryl-3-trifluoromethylpyrazole.
Expected Yield: ~90%
Experimental Workflow Diagram
Caption: General experimental workflow for the two-step synthesis of a 1-aryl-3-trifluoromethylpyrazole.
Conclusion
This compound is an indispensable source of the trifluoromethyl group in the synthesis of modern agrochemicals. While direct, one-step syntheses of final agrochemical products from this compound are uncommon, its role in the efficient production of key trifluoromethylated intermediates, such as 1-aryl-3-trifluoromethylpyrazoles, is critical. The protocols and data presented herein provide a practical guide for researchers in the agrochemical and pharmaceutical industries to leverage the unique properties of this compound in the development of novel and effective compounds.
References
Application Notes & Protocols: Microwave-Assisted Synthesis of Trifluoroacetaldehyde
Introduction
Trifluoroacetaldehyde (TFAc), or fluoral, is a crucial building block in the synthesis of organofluorine compounds, which are prevalent in pharmaceuticals and material sciences.[1] However, its low boiling point (-18.8 °C to -17.5 °C) and challenging handling requirements have historically limited its widespread use in synthetic methodologies.[1] Traditional synthesis methods often necessitate harsh conditions and high temperatures.[1][2] Microwave-assisted organic synthesis offers a rapid, efficient, and easily controllable alternative for the generation of this compound from its commercially available ethylhemiacetal (TFAE).[1][3] This protocol details a microwave-assisted method for the in situ generation of gaseous this compound and its subsequent reaction with various nucleophiles.
Principle
This method relies on the acid-catalyzed dehydration of this compound ethylhemiacetal (TFAE) to this compound (TFAc) using concentrated sulfuric acid under microwave irradiation. The gaseous TFAc is then transferred via a stream of nitrogen gas into an adjacent vessel for immediate reaction with a chosen nucleophile. This approach circumvents the challenges associated with isolating and handling pure TFAc.
Experimental Protocols
1. General Procedure for Microwave-Assisted Generation of this compound (TFAc)
This protocol describes the generation of TFAc from TFAE in a focused microwave reactor using an open vessel technique.[1]
Materials:
-
This compound ethylhemiacetal (TFAE)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Nitrogen gas (dry)
-
CEM Discover Benchmate microwave reactor (or equivalent)[1]
-
10 mL reaction vial with a plastic septum
-
Magnetic stirrer
-
Inlet and outlet tubing
Procedure:
-
To a nitrogen-flushed 10 mL reaction vial, add this compound ethylhemiacetal (TFAE) (2.0 mmol) and concentrated H₂SO₄ (2 mL).[1][2]
-
Seal the vial with a plastic septum equipped with an inlet for nitrogen gas and an outlet for the gaseous TFAc/N₂ mixture.[1]
-
Place the vial inside the microwave cavity and ensure continuous stirring.[1][2]
-
Connect the outlet to an adjacent reaction vessel containing the desired nucleophile. The receiving vessel should also have a nitrogen outlet to prevent pressure buildup.[1]
-
Pass a continuous stream of dry nitrogen gas through the system.[1]
-
Irradiate the TFAE/H₂SO₄ mixture with a microwave power of 200 W, gradually increasing the temperature from 70°C to 100°C, then to 130°C, and finally to 150°C, holding for 2 minutes at each temperature.[1][2]
-
The nitrogen flow will carry the generated gaseous TFAc directly into the vessel containing the nucleophile for immediate reaction.[1]
2. Protocol for Reaction of in situ Generated TFAc with Nucleophiles
This general protocol outlines the reaction of the generated TFAc with a nucleophilic substrate.
Materials:
-
Nucleophile (1.0 mmol)
-
Anhydrous solvent (e.g., CH₂Cl₂) (1 mL)
-
10 mL round-bottomed flask
-
Magnetic stirring bar
Procedure:
-
In a 10 mL round-bottomed flask equipped with a magnetic stirring bar, dissolve the nucleophile (1.0 mmol) in the appropriate anhydrous solvent (1 mL).[1]
-
Connect this flask to the outlet of the TFAc generation vial as described in the previous protocol.
-
As the gaseous TFAc is bubbled through the solution, continue stirring for an additional 15 minutes after the microwave irradiation is complete.[1]
-
Monitor the reaction progress using GC-MS.[1]
-
Upon completion, dissolve the reaction mixture in CH₂Cl₂ and pass it through a short silica (B1680970) column.[1]
-
Purify the crude product by flash chromatography.[1]
Data Presentation
Table 1: Effect of Temperature on TFAc Generation
The generation of TFAc was evaluated by its reaction with pyrrole. The yield of the resulting trifluoromethylated alcohol was used as an indicator of the efficiency of TFAc generation at different temperatures.
| Entry | Temperature (°C) | Reaction Time (min) | Microwave Power (W) | Yield (%) |
| 1 | 70 | 5 | 200 | 23 |
| 2 | 100 | 5 | 200 | 68 |
| 3 | 130 | 5 | 200 | 70 |
| 4 | 150 | 5 | 200 | 83 |
| 5 | 70-100-130-150 | 2 (each step) | 200 | 94 |
Data sourced from a study by Kulesza et al.[2]
Table 2: Effect of Pyrrole:TFAE Molar Ratio on Product Yield
The optimal molar ratio of the nucleophile (pyrrole) to the TFAc precursor (TFAE) was investigated to maximize the yield of the hydroxyalkylation product.
| Entry | Pyrrole:TFAE Ratio | Yield (%) |
| 1 | 1:1 | 92 |
| 2 | 1:2 | 94 |
| 3 | 1:3 | 92 |
| 4 | 1:4 | 91 |
Data sourced from a study by Kulesza et al.[2]
Table 3: Microwave-Assisted Generation of TFAc and Reaction with Various Nucleophiles
The optimized conditions (gradual heating, 1:2 nucleophile:TFAE ratio) were applied to a range of nucleophiles.[1]
| Entry | Nucleophile | Solvent | Product Yield (%) |
| 1 | Pyrrole | CH₂Cl₂ | 94 |
| 2 | 1-Methylpyrrole | CH₂Cl₂ | 91 |
| 3 | Indole | CH₂Cl₂ | 93 |
| 4 | Phenylmagnesium bromide | THF | 85 |
| 5 | Aniline | CH₂Cl₂ | 88 |
| 6 | 4-Nitroaniline | CH₂Cl₂ | 85 |
Yields are based on the nucleophile and were determined by GC-MS. Data adapted from Kulesza et al.[2]
Visualizations
Caption: Workflow for the microwave-assisted synthesis of this compound and subsequent nucleophilic reaction.
Caption: Key reaction pathway for the formation of trifluoromethylated products.
References
Application Notes and Protocols: Trifluoroacetaldehyde Ethyl Hemiacetal as a Stable Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoroacetaldehyde ethyl hemiacetal (TFAE) serves as a stable and convenient precursor to the highly reactive and gaseous this compound. Its ease of handling and commercial availability make it a valuable reagent in organic synthesis, particularly for the introduction of the trifluoromethyl (CF3) group, a crucial moiety in many pharmaceuticals and agrochemicals due to its unique electronic and lipophilic properties. This document provides an overview of the applications of TFAE, quantitative data from key reactions, detailed experimental protocols, and visualizations of reaction pathways and workflows.
Applications of this compound Ethyl Hemiacetal
TFAE is a versatile building block for the synthesis of a wide range of trifluoromethylated compounds. Its primary applications include:
-
Synthesis of α-Trifluoromethyl Alcohols: TFAE reacts with a variety of nucleophiles, including aromatic and heteroaromatic compounds, to yield α-trifluoromethylated alcohols. These alcohols are important intermediates in the synthesis of biologically active molecules.
-
Synthesis of α-Trifluoromethyl Amines: Through the formation of intermediate imines, TFAE can be used to synthesize α-trifluoromethylated amines, another critical class of compounds in medicinal chemistry.
-
Synthesis of β-Hydroxy-β-Trifluoromethyl Ketones: The reaction of TFAE with enamines or imines provides a straightforward route to β-hydroxy-β-trifluoromethyl ketones, which are valuable synthons for more complex molecules.[1][2]
-
Pharmaceutical and Agrochemical Development: The trifluoromethyl group can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates and pesticides. TFAE provides a practical method for incorporating this group into new chemical entities.[3]
-
Materials Science: The introduction of trifluoromethyl groups can impart unique properties to polymers and other materials, such as increased thermal and chemical resistance.[3]
Data Presentation
The following tables summarize quantitative data for the reaction of this compound ethyl hemiacetal (TFAE) with various aromatic and heteroaromatic nucleophiles.
Table 1: Reaction of TFAE with Hydroxypyridines [4]
| Entry | Substrate | Molar Ratio (TFAE/Substrate) | Temperature (°C) | Time (h) | Product(s) | Yield (%) |
| 1 | 2-Hydroxypyridine | 2.0 | 120 | 24 | 2-(1-Hydroxy-2,2,2-trifluoroethyl)-pyridin-2-ol | 65 |
| 2 | 3-Hydroxypyridine | 1.5 | 90 | 12 | 3-(1-Hydroxy-2,2,2-trifluoroethyl)-pyridin-3-ol | 75 |
| 3 | 4-Hydroxypyridine | 2.0 | 100 | 20 | 4-(1-Hydroxy-2,2,2-trifluoroethyl)-pyridin-4-ol | 80 |
Table 2: Reaction of TFAE with Phenols [4]
| Entry | Substrate | Catalyst | Molar Ratio (TFAE/Substrate) | Temperature (°C) | Time (h) | Product(s) | Yield (%) |
| 1 | Phenol (B47542) | K₂CO₃ | 1.2 | 60 | 8 | 2-(1-Hydroxy-2,2,2-trifluoroethyl)phenol | 85 |
| 2 | 4-Methoxyphenol | K₂CO₃ | 1.2 | 60 | 8 | 2-(1-Hydroxy-2,2,2-trifluoroethyl)-4-methoxyphenol | 92 |
| 3 | 4-Chlorophenol | K₂CO₃ | 1.5 | 70 | 12 | 2-(1-Hydroxy-2,2,2-trifluoroethyl)-4-chlorophenol | 78 |
| 4 | 4-tert-Butylphenol | TiCl₄ | 1.1 | 40 | 8 | 2-(1-Hydroxy-2,2,2-trifluoroethyl)-4-tert-butylphenol | 93 |
Table 3: Reaction of TFAE with Various Heterocycles [4]
| Entry | Substrate | Catalyst/Conditions | Molar Ratio (TFAE/Substrate) | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Pyrrole | None | 1.0 | 0 | 1 | 2-(1-Hydroxy-2,2,2-trifluoroethyl)pyrrole | 85 |
| 2 | Furan | ZnCl₂ | 1.0 | 110 | 24 | 2-(1-Hydroxy-2,2,2-trifluoroethyl)furan | 61 |
| 3 | Thiophene | None | 1.0 | Reflux | 24 | 2-(1-Hydroxy-2,2,2-trifluoroethyl)thiophene | 45 |
| 4 | Indole | None | Excess TFAE | RT | 12 | 3-(1-Hydroxy-2,2,2-trifluoroethyl)indole | High |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound Ethyl Hemiacetal (TFAE)[5][6]
This protocol describes the synthesis of TFAE via the reduction of ethyl trifluoroacetate (B77799).
Materials:
-
Ethyl trifluoroacetate
-
Sodium borohydride (B1222165)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Hydrochloric acid, concentrated
-
Sodium chloride
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl trifluoroacetate (1.0 eq) in anhydrous THF.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium borohydride (0.25-0.30 eq) in water to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Carefully quench the reaction by the slow addition of water.
-
Acidify the mixture to pH 2-3 with concentrated hydrochloric acid.
-
Add solid sodium chloride to saturate the aqueous phase.
-
Separate the organic layer and extract the aqueous layer with diethyl ether or dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to afford this compound ethyl hemiacetal as a colorless liquid.
Protocol 2: TiCl₄-Catalyzed Friedel-Crafts Reaction of Phenols with TFAE
Materials:
-
Substituted Phenol (1.0 eq)
-
This compound ethyl hemiacetal (TFAE) (1.1 eq)
-
Titanium tetrachloride (TiCl₄) (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves, 4 Å
Procedure:
-
To a solution of the phenol and 4 Å molecular sieves in anhydrous DCM under a nitrogen atmosphere, add TiCl₄ dropwise at room temperature.
-
Stir the mixture for 30 minutes.
-
Add TFAE to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 8 hours at room temperature, or can be heated to 40°C to improve the yield.
-
Upon completion, quench the reaction with water.
-
Extract the mixture with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica (B1680970) gel to obtain the desired 2-(1-hydroxy-2,2,2-trifluoroethyl)phenol derivative.
Protocol 3: General Procedure for the Reaction of In Situ Generated this compound with Nucleophiles
This protocol describes the generation of this compound from TFAE and its subsequent reaction with a nucleophile.
Materials:
-
This compound ethyl hemiacetal (TFAE)
-
Concentrated sulfuric acid (H₂SO₄)
-
Nucleophile (e.g., pyrrole, aniline)
-
Solvent (e.g., dichloromethane)
Procedure:
-
In a reaction vessel, combine TFAE and concentrated H₂SO₄.
-
Heat the mixture (e.g., using a microwave reactor or a conventional heating mantle) to generate gaseous this compound.
-
Pass the generated gas through a drying agent and into a separate reaction flask containing a solution of the nucleophile in an appropriate solvent, cooled in an ice bath.
-
After the addition is complete, stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, work up the reaction mixture as appropriate for the specific product (e.g., aqueous wash, extraction, drying).
-
Purify the crude product by column chromatography or distillation.
Visualizations
Synthesis and Application Workflow of TFAE
Caption: Workflow for the synthesis and application of TFAE.
General Reaction Mechanism: Electrophilic Aromatic Substitution
Caption: General mechanism for electrophilic aromatic substitution.
Experimental Workflow for Friedel-Crafts Reaction
References
Application Notes and Protocols: In-situ Generation of Trifluoroacetaldehyde for Sensitive Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoroacetaldehyde (CF₃CHO), also known as fluoral, is a valuable C2 building block in organic synthesis, particularly for the introduction of the trifluoromethyl group, a common motif in pharmaceuticals and agrochemicals. However, its gaseous nature at room temperature (boiling point: -19 °C), high reactivity, and challenging handling limit its direct application in many synthetic methodologies.[1] To circumvent these issues, the in-situ generation of this compound from stable precursors has emerged as a practical and efficient strategy for its use in sensitive chemical reactions.
These application notes provide an overview of common methods for the in-situ generation of this compound and detailed protocols for its application in nucleophilic addition reactions.
Methods for In-situ Generation of this compound
The most prevalent methods for the in-situ generation of this compound involve the dehydration of its stable hydrate (B1144303) or hemiacetal precursors.
1. Dehydration of this compound Precursors:
-
This compound Ethyl Hemiacetal (TFAE): TFAE is a commercially available and convenient precursor. Dehydration can be achieved using strong dehydrating agents such as concentrated sulfuric acid (H₂SO₄), phosphorus pentoxide (P₂O₅), or polyphosphoric acid (PPA).[1] A notable advancement in this area is the use of microwave irradiation to facilitate the dehydration of TFAE in the presence of concentrated sulfuric acid, allowing for rapid and efficient generation of gaseous this compound.[1]
-
This compound Hydrate (Fluoral Hydrate): This is another common and stable precursor. It can be used directly in some reactions or dehydrated to generate the free aldehyde.[2][3]
2. Reduction of Trifluoroacetic Acid Esters:
An alternative approach involves the reduction of esters of trifluoroacetic acid using a borohydride (B1222165) reducing agent in a hydroxylic solvent.[3][4][5][6] This method produces this compound hydrate or hemiacetal, which can then be used in subsequent reactions.
Applications in Sensitive Reactions
The in-situ generated this compound is highly electrophilic and readily reacts with a variety of nucleophiles. This reactivity is harnessed in the synthesis of trifluoromethyl-containing compounds.
-
Synthesis of α-Trifluoromethyl Alcohols: this compound reacts with carbonyl compounds in the presence of a base to yield α-trifluoromethyl alcohols. This compound hydrate itself can act as a trifluoromethyl source for the nucleophilic trifluoromethylation of carbonyl compounds.[2]
-
Reactions with N-Nucleophiles: It reacts with amines and other nitrogen-containing nucleophiles. For instance, its reaction with pyrrole (B145914) has been demonstrated.[1]
-
Reactions with S-Nucleophiles: Thiol-containing molecules like L-cysteine react with this compound to form stable adducts, such as thiazolidine (B150603) derivatives.[7]
The reactivity of nucleophilic groups with this compound generally follows the order: SH > NH₂ > OH.[7]
Data Presentation
Table 1: Reaction of In-situ Generated this compound with Various Nucleophiles
| Entry | Nucleophile | Solvent | Product | Yield (%) |
| 1 | Pyrrole | CH₂Cl₂ | 2-(1-hydroxy-2,2,2-trifluoroethyl)pyrrole | 85 |
| 2 | Indole | CH₂Cl₂ | 3-(1-hydroxy-2,2,2-trifluoroethyl)indole | 82 |
| 3 | Anisole | CH₂Cl₂ | 1-methoxy-4-(1-hydroxy-2,2,2-trifluoroethyl)benzene | 75 |
| 4 | Thiophene | CH₂Cl₂ | 2-(1-hydroxy-2,2,2-trifluoroethyl)thiophene | 78 |
| 5 | Furan | CH₂Cl₂ | 2-(1-hydroxy-2,2,2-trifluoroethyl)furan | 70 |
Data summarized from a study on microwave-assisted preparation of this compound.[1] The reactions were carried out by passing the in-situ generated this compound gas into a solution of the nucleophile.
Table 2: Optimization of Nucleophilic Trifluoromethylation of Benzaldehyde using this compound Hydrate
| Entry | Solvent | Base | Temperature (°C) | Hydrate:Base:PhCHO Ratio | Yield (%) |
| 1 | DMF | t-BuOK | -30 | 1.2:3.6:1.0 | 0 |
| 2 | DMF | t-BuOK | -30 | 1.2:4.8:1.0 | 75 |
| 3 | DMF | t-BuOK | -50 | 1.2:4.8:1.0 | 85 |
| 4 | DMF | t-BuOK | -50 | 1.5:6.0:1.0 | 89 |
| 5 | THF | t-BuOK | -50 | 1.5:6.0:1.0 | 65 |
Data adapted from a study on nucleophilic trifluoromethylation using this compound hydrate as a trifluoromethyl source.[2]
Experimental Protocols
Protocol 1: Microwave-Assisted In-situ Generation of this compound and Reaction with a Nucleophile
This protocol describes the generation of gaseous this compound from this compound ethyl hemiacetal (TFAE) using microwave irradiation and its subsequent reaction with a nucleophile.[1]
Materials:
-
This compound ethyl hemiacetal (TFAE)
-
Concentrated sulfuric acid (H₂SO₄)
-
Nitrogen gas (dry)
-
Nucleophile (e.g., pyrrole)
-
Solvent (e.g., CH₂Cl₂)
-
Microwave reactor (focused, open vessel capability)
-
Two-necked round-bottom flasks
-
Magnetic stirrer and stir bar
-
Septa
-
Cannula or tubing
Procedure:
-
Setup: Assemble a two-flask system. The first flask (generation flask) will contain TFAE and H₂SO₄. The second flask (reaction flask) will contain the nucleophile in a suitable solvent. Connect the two flasks with tubing or a cannula, ensuring a continuous flow of nitrogen from the generation flask to the reaction flask.
-
Generation of this compound:
-
In the generation flask, add TFAE (2 mmol) and concentrated H₂SO₄ (2 mL).
-
Seal the flask with a septum.
-
Place the generation flask in the microwave reactor.
-
Pass a slow, continuous stream of dry nitrogen gas through the mixture and into the reaction flask.
-
Gradually heat the mixture using microwave irradiation from 70 °C to 150 °C in steps (e.g., 70, 100, 130, 150 °C), holding at each temperature for 2 minutes with a power of 200 W.[1] The generated gaseous this compound will be carried by the nitrogen stream into the reaction flask.
-
-
Reaction with Nucleophile:
-
In the reaction flask, dissolve the nucleophile (1 mmol) in the chosen solvent (1 mL) with a magnetic stir bar.
-
Stir the solution as the this compound gas is bubbled through.
-
After the generation is complete, continue stirring the reaction mixture for an additional 15 minutes.
-
-
Work-up and Purification:
-
Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS).
-
Once the reaction is complete, dissolve the product in CH₂Cl₂ and pass it through a short silica (B1680970) column.
-
Purify the crude product by flash chromatography.
-
Protocol 2: Nucleophilic Trifluoromethylation of a Carbonyl Compound using this compound Hydrate
This protocol details the use of this compound hydrate as a source of the trifluoromethyl anion for reaction with a carbonyl compound.[2]
Materials:
-
This compound hydrate
-
Potassium tert-butoxide (t-BuOK)
-
Carbonyl compound (e.g., benzaldehyde)
-
Anhydrous dimethylformamide (DMF)
-
Anhydrous diethyl ether (Et₂O)
-
Calcium chloride (CaCl₂)
-
Water
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Drying of Commercial this compound Hydrate (Optional but Recommended):
-
Dissolve commercial this compound hydrate (5.00 g) in anhydrous Et₂O (100 mL).
-
Add anhydrous CaCl₂ (1.21 g) in small portions with vigorous stirring.
-
Stir the mixture for 2 hours.
-
Perform a quick suction filtration under air.
-
Remove the solvent from the filtrate under reduced pressure to yield the partially dried hydrate.
-
-
Trifluoromethylation Reaction:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the dried this compound hydrate (1.5 mmol) in anhydrous DMF (1.0 mL) and cool the solution to -50 °C.
-
In a separate flask, prepare a solution of t-BuOK (6.0 mmol) in anhydrous DMF (3.0 mL).
-
Add the t-BuOK solution dropwise to the this compound hydrate solution over 5 minutes, maintaining the temperature at -50 °C.
-
Stir the reaction mixture for 30 minutes at -50 °C.
-
Prepare a solution of the carbonyl compound (1.0 mmol) in anhydrous DMF (1.0 mL).
-
Add the carbonyl compound solution to the reaction mixture at -50 °C and stir for 1 hour.
-
-
Work-up:
-
Allow the reaction mixture to gradually warm to room temperature.
-
Quench the reaction by adding water.
-
Proceed with standard aqueous work-up and extraction procedures.
-
Purify the product by column chromatography.
-
Safety Precautions
-
This compound and its precursors should be handled in a well-ventilated fume hood.[8][9]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9][10]
-
This compound hydrate is corrosive and can cause skin and eye irritation.[8][11]
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
Microwave reactors should be operated according to the manufacturer's instructions.
Visualizations
Caption: Microwave-assisted in-situ generation and reaction of this compound.
Caption: Nucleophilic trifluoromethylation using this compound hydrate.
References
- 1. Microwave-Assisted Preparation of this compound (Fluoral): Isolation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic Trifluoromethylation of Carbonyl Compounds: this compound Hydrate as a Trifluoromethyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0516311A1 - Chemical process for the manufacture of this compound - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. data.epo.org [data.epo.org]
- 6. Chemical process for the manufacture of this compound - Patent 0516311 [data.epo.org]
- 7. Reaction of this compound with amino acids, nucleotides, lipid nucleophiles, and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pfaltzandbauer.com [pfaltzandbauer.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
Application Notes and Protocols for the Scale-Up Synthesis of Trifluoroacetaldehyde for Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoroacetaldehyde (CF₃CHO), a key building block in the synthesis of pharmaceuticals and agrochemicals, is a colorless gas at room temperature. Due to its reactivity and gaseous nature, it is typically handled in its more stable hydrate (B1144303) (fluoral hydrate) or hemiacetal forms. The introduction of the trifluoromethyl group is crucial in medicinal chemistry for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides detailed application notes and protocols for two scalable methods for the industrial production of this compound derivatives: the reduction of ethyl trifluoroacetate (B77799) and the catalytic oxidation of 2,2,2-trifluoroethanol (B45653).
Method 1: Reduction of Ethyl Trifluoroacetate with Sodium Borohydride (B1222165)
This method offers a robust and scalable route to this compound hydrate using readily available starting materials and moderate reaction conditions. The reaction involves the reduction of an ester to an aldehyde, which is immediately hydrated in the aqueous reaction medium.
Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound hydrate.
Quantitative Data Summary
| Parameter | Example 1[1] | Example 2[2] |
| Starting Material | Ethyl Trifluoroacetate | Ethyl Trifluoroacetate |
| Amount of Ester | 142 g | 250 g |
| Reducing Agent | Sodium Borohydride | Sodium Borohydride |
| Amount of NaBH₄ | 11.5 g | 15.05 g |
| Solvent System | Tetrahydrofuran (THF) / Water | 2-Methoxyethyl ether / Water |
| Volume of Organic Solvent | 500 mL | 500 mL |
| Volume of Water | 100 mL | 37.5 mL |
| Reaction Temperature | 15-18°C | Maintained below 0°C |
| Reaction Time | 1.5 hours | Not specified (monitored by GLC) |
| Yield | 58% (of 60% w/w aqueous solution) | Incomplete reaction noted initially |
| Product Form | This compound Hydrate | This compound Hydrate |
Experimental Protocol: Scale-Up Synthesis of this compound Hydrate
Materials:
-
Ethyl trifluoroacetate (CF₃COOEt)
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), industrial grade
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
Equipment:
-
Jacketed glass reactor (appropriate volume for scale) with overhead stirring, temperature probe, and addition funnel.
-
Cooling system for the reactor jacket.
-
pH meter.
-
Distillation apparatus.
Procedure:
-
Reactor Setup: The reactor is charged with ethyl trifluoroacetate and THF. The mixture is stirred and cooled to the desired temperature (e.g., 15-18°C) using the cooling jacket.
-
Preparation of Reducing Agent Solution: In a separate vessel, sodium borohydride is carefully dissolved in deionized water.
-
Addition of Reducing Agent: The sodium borohydride solution is added dropwise to the stirred solution of ethyl trifluoroacetate in the reactor via the addition funnel over a period of approximately 1 hour. The temperature of the reaction mixture is carefully monitored and maintained within the specified range.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is stirred for an additional 30 minutes. The progress of the reaction can be monitored by gas-liquid chromatography (GLC).
-
Work-up:
-
Once the reaction is deemed complete, a small amount of water is added to quench any remaining reducing agent.
-
The pH of the mixture is adjusted to 2-3 by the slow addition of concentrated hydrochloric acid with continued stirring and cooling.
-
Solid sodium chloride is added to saturate the aqueous phase and facilitate phase separation.
-
-
Isolation and Purification:
Safety Considerations:
-
Sodium borohydride is flammable and reacts with water to produce hydrogen gas, which is highly flammable. The addition of the aqueous sodium borohydride solution should be controlled to manage the rate of hydrogen evolution.
-
The reaction is exothermic, and adequate cooling is necessary to maintain the desired temperature.
-
The work-up with hydrochloric acid is also exothermic and should be performed with caution.
Method 2: Catalytic Gas-Phase Oxidation of 2,2,2-Trifluoroethanol
This continuous process is well-suited for large-scale industrial production, offering high selectivity and conversion rates. The reaction involves passing a gaseous mixture of 2,2,2-trifluoroethanol and an oxygen-containing gas over a heated catalyst.
Experimental Workflow
Caption: Workflow for the gas-phase oxidation of 2,2,2-trifluoroethanol.
Quantitative Data Summary
| Parameter | Example 1[4] | Example 2[4] |
| Catalyst | Vanadium & Molybdenum Oxides on Zirconia | Vanadium & Tin Oxides on Zirconia |
| Reaction Temperature | 250-350°C (preferred) | 250-350°C (preferred) |
| Feed Gas | 2,2,2-Trifluoroethanol and Air | 2,2,2-Trifluoroethanol and Air |
| Conversion of TFE | 62% | 68% |
| Selectivity for TFAH * | 82% | 69% |
| Catalyst Stability | Stable for over 300 hours | Stable for over 100 hours |
| Product Form | This compound Hydrate | This compound Hydrate |
*TFAH: this compound Hydrate
Experimental Protocol: Continuous Gas-Phase Oxidation
Materials:
-
2,2,2-Trifluoroethanol (CF₃CH₂OH)
-
Compressed air or a mixture of oxygen and an inert gas.
-
Catalyst: Vanadium oxide-based catalyst supported on zirconia.
Equipment:
-
Fixed-bed flow reactor system, including a reaction tube that can be heated.
-
Mass flow controllers for precise control of gas flow rates.
-
Evaporator/vaporizer for the 2,2,2-trifluoroethanol feed.
-
Condenser and collection system for the product.
-
Online analytical equipment (e.g., gas chromatograph) for monitoring the reaction.
Procedure:
-
Catalyst Loading: The reaction tube of the fixed-bed reactor is packed with the catalyst.
-
System Preparation: The system is purged with an inert gas (e.g., nitrogen). The reactor is heated to the desired reaction temperature (e.g., 250-350°C).
-
Reactant Feed: A controlled flow of 2,2,2-trifluoroethanol is vaporized and mixed with a controlled flow of air. This gaseous mixture is then introduced into the heated reactor containing the catalyst.
-
Reaction: The gas-phase oxidation of 2,2,2-trifluoroethanol to this compound occurs as the reactant mixture passes over the catalyst bed.
-
Product Collection: The effluent gas stream from the reactor, containing this compound, unreacted starting material, water, and byproducts, is passed through a condenser. The this compound hydrate is collected in a cooled gas collector.
-
Analysis: The composition of the collected liquid and the effluent gas can be analyzed using techniques such as ¹⁹F-NMR and gas chromatography to determine the conversion of 2,2,2-trifluoroethanol and the selectivity for this compound hydrate.
Safety Considerations:
-
The reaction involves flammable organic compounds and an oxidizing agent at high temperatures. The reactor system must be designed to handle these conditions safely and prevent the formation of explosive mixtures.
-
Proper ventilation is essential.
-
The catalyst may be pyrophoric under certain conditions; handle according to the manufacturer's recommendations.
Conclusion
Both the reduction of ethyl trifluoroacetate and the catalytic oxidation of 2,2,2-trifluoroethanol represent viable and scalable methods for the industrial production of this compound, primarily in its hydrated form. The choice of method will depend on factors such as the availability and cost of raw materials, the desired scale of production, and the capital investment in equipment. The protocols and data presented here provide a foundation for the development and optimization of these processes in an industrial setting.
References
- 1. FI104372B - Process for the preparation of this compound hydrate, this compound hemiacetal or a mixture thereof - Google Patents [patents.google.com]
- 2. EP0516311A1 - Chemical process for the manufacture of this compound - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. EP1832343A1 - Catalyst for oxidizing 2,2,2-trifluoroethanol and method for producing this compound - Google Patents [patents.google.com]
Application Notes and Protocols for Trifluoroacetaldehyde in Materials Science
Introduction
Trifluoroacetaldehyde (TFAc), also known as fluoral, is a highly reactive, gaseous fluorinated aldehyde with the chemical formula CF₃CHO.[1][2] Its strong electrophilic nature, a consequence of the electron-withdrawing trifluoromethyl group, makes it a valuable reagent for introducing the -CF₃ group into various molecular structures.[1][3] In materials science, this compound serves as a monomer for the synthesis of fluorinated polymers and as a precursor for creating functionalized monomers that can be incorporated into advanced materials. Due to its gaseous state and propensity for spontaneous polymerization, TFAc is often generated in situ from more stable precursors like its ethyl hemiacetal (TFAE) or hydrate (B1144303) form.[1][3][4]
These application notes provide detailed protocols for researchers and scientists interested in utilizing this compound for the development of novel fluorinated materials.
Application Note 1: Synthesis of Poly(this compound)
Objective: To synthesize poly(this compound), a fluorinated polyacetal, through the polymerization of this compound generated in situ from its ethyl hemiacetal.
Background: this compound has a known tendency to spontaneously polymerize upon storage, forming a waxy, white solid.[1] This polymer is a polyacetal with a repeating -(CH(CF₃)-O)- structure. The polymerization can be initiated by cationic or anionic mechanisms due to the polarized carbonyl group. This protocol describes a controlled polymerization initiated by a strong acid, which generates the monomeric TFAc from its ethyl hemiacetal and subsequently catalyzes the cationic polymerization.
Quantitative Data Summary
| Property | Value | Reference |
| Monomer | ||
| Chemical Formula | C₂HF₃O | [5] |
| Molar Mass | 98.02 g/mol | [5] |
| Boiling Point | -18 °C | [1] |
| Precursor (TFAE) | ||
| Chemical Formula | C₄H₇F₃O₂ | [6] |
| Molar Mass | 144.09 g/mol | [4] |
| Boiling Point | 104-105 °C | [6] |
| Density | 1.221 g/mL at 25 °C | [6] |
| Polymer | ||
| Appearance | Waxy, white solid | [1] |
| Solubility | Soluble in diethyl ether and acetone | [1] |
| Insolubility | Insoluble in water and chlorocarbons | [1] |
Experimental Protocol: Homopolymerization of this compound
Materials:
-
This compound ethyl hemiacetal (TFAE) (>80%)
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Anhydrous diethyl ether
-
Anhydrous methanol (B129727)
-
Dry nitrogen (N₂) gas
-
Schlenk flask (100 mL) equipped with a magnetic stir bar
-
Septa and needles
-
Cold trap (e.g., Dewar condenser with dry ice/acetone slush)
Procedure:
-
System Setup: Assemble a two-neck 100 mL Schlenk flask under a gentle stream of dry nitrogen. One neck should be fitted with a septum for liquid transfer, and the other connected to a cold trap followed by a bubbler to vent excess gas.
-
Initiator Addition: Carefully add 5 mL of concentrated sulfuric acid to the Schlenk flask while stirring. Cool the flask in an ice bath.
-
In situ Generation and Polymerization of TFAc:
-
Slowly add 10 mL (approximately 12.2 g, 84.7 mmol) of this compound ethyl hemiacetal to the cooled and stirring sulfuric acid via a syringe.
-
The addition should be dropwise to control the rate of gaseous TFAc evolution.
-
As TFAc is generated, it will polymerize in the acidic medium. A white, waxy solid will begin to form.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4 hours.
-
-
Polymer Isolation and Purification:
-
Quench the reaction by slowly adding 20 mL of cold methanol to neutralize the catalytic activity of the acid.
-
Decant the supernatant liquid.
-
Wash the resulting white solid three times with 20 mL portions of deionized water to remove any residual acid and byproducts.
-
Further wash the polymer with 20 mL of methanol.
-
Dissolve the waxy polymer in a minimal amount of diethyl ether and precipitate it by adding the solution dropwise to a stirred volume of cold pentane.
-
Collect the purified polymer by filtration and dry it under vacuum at room temperature for 24 hours.
-
Visualization of the Experimental Workflow
Application Note 2: Synthesis of α-Trifluoromethylated Monomers for Advanced Polymers
Objective: To synthesize a diol monomer containing a trifluoromethyl group using this compound hydrate as a trifluoromethyl source, suitable for subsequent polymerization into fluorinated polyesters or polyurethanes.
Background: this compound hydrate can act as a precursor to the trifluoromethyl anion (CF₃⁻) under basic conditions.[7][8] This allows for the nucleophilic trifluoromethylation of electrophiles, such as aldehydes and ketones, to produce α-trifluoromethylated alcohols.[7] These alcohols, particularly if they possess additional functional groups, can serve as valuable monomers for creating polymers with unique properties conferred by the trifluoromethyl group, such as high thermal stability, chemical resistance, and low surface energy. This protocol outlines the synthesis of 1-(4-(hydroxymethyl)phenyl)-2,2,2-trifluoroethanol, a diol monomer.
Quantitative Data Summary
| Property | Value | Reference |
| Starting Material | ||
| Terephthalaldehyde (B141574) | C₈H₆O₂ | - |
| Molar Mass | 134.13 g/mol | - |
| CF₃ Source | ||
| This compound hydrate | C₂H₃F₃O₂ | [7] |
| Molar Mass | 116.04 g/mol | [7] |
| Reducing Agent | ||
| Sodium borohydride (B1222165) (NaBH₄) | NaBH₄ | - |
| Molar Mass | 37.83 g/mol | - |
| Product Monomer | ||
| 1-(4-(hydroxymethyl)phenyl)-2,2,2-trifluoroethanol | C₉H₉F₃O₂ | - |
| Molar Mass | 222.16 g/mol | - |
Experimental Protocol: Synthesis of a Trifluoromethylated Diol Monomer
Materials:
-
Terephthalaldehyde
-
This compound hydrate
-
Potassium tert-butoxide (t-BuOK)
-
Sodium borohydride (NaBH₄)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
Part A: Monofunctionalization via Nucleophilic Trifluoromethylation
-
Reaction Setup: To a flame-dried Schlenk flask under a nitrogen atmosphere, add terephthalaldehyde (1.34 g, 10 mmol) and this compound hydrate (1.28 g, 11 mmol) in 50 mL of anhydrous DMF.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add potassium tert-butoxide (4.49 g, 40 mmol) portion-wise over 20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Workup: Quench the reaction by adding 50 mL of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Purification: Concentrate the solution under reduced pressure. The crude product, 4-(2,2,2-trifluoro-1-hydroxyethyl)benzaldehyde, can be purified by silica gel column chromatography.
Part B: Reduction to the Diol
-
Reaction Setup: Dissolve the purified aldehyde from Part A in 50 mL of anhydrous THF in a round-bottom flask and cool to 0 °C.
-
Reduction: Slowly add sodium borohydride (0.42 g, 11 mmol) to the solution.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for 2 hours.
-
Workup: Carefully quench the reaction with 20 mL of water. Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 40 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the final diol monomer, 1-(4-(hydroxymethyl)phenyl)-2,2,2-trifluoroethanol.
Visualization of the Synthetic Pathway
References
- 1. Fluoral - Wikipedia [en.wikipedia.org]
- 2. CAS 75-90-1: this compound | CymitQuimica [cymitquimica.com]
- 3. Microwave-Assisted Preparation of this compound (Fluoral): Isolation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Ethyl Hemiacetal | 433-27-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 5. This compound | C2HF3O | CID 65564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound ETHYL HEMIACETAL | 433-27-2 [chemicalbook.com]
- 7. Nucleophilic Trifluoromethylation of Carbonyl Compounds: this compound Hydrate as a Trifluoromethyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Trifluoroethylamines via Reductive Amination of Trifluoroacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trifluoroethylamine moiety is a critical structural motif in modern medicinal chemistry. Its incorporation into drug candidates can significantly enhance metabolic stability, bioavailability, and binding affinity by acting as a bioisostere for amide bonds.[1] Reductive amination is a powerful and versatile method for the synthesis of amines. This document provides detailed application notes and protocols for the synthesis of trifluoroethylamines through the reductive amination of trifluoroacetaldehyde, a key building block for introducing the trifluoromethyl group. Due to the gaseous and reactive nature of this compound, these protocols utilize its more stable and readily available surrogates: this compound hydrate (B1144303) and this compound ethyl hemiacetal (TFAE).
Reaction Principle
Reductive amination is a two-step process that is typically performed in a single pot. The reaction involves the initial formation of an imine or iminium ion from the reaction of a carbonyl compound with a primary or secondary amine. This intermediate is then reduced in situ by a reducing agent to afford the corresponding amine.[2][3] The choice of a mild reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde is crucial for the success of this one-pot reaction.
Key Reagents and Considerations
-
This compound Surrogates:
-
This compound hydrate (CF₃CH(OH)₂): A stable, crystalline solid that can be used directly. It is commercially available or can be synthesized by the reduction of trifluoroacetic acid esters.
-
This compound ethyl hemiacetal (TFAE, CF₃CH(OH)OEt): A stable liquid that is also a common precursor for generating the this compound imine in situ.
-
-
Amines: A wide range of primary and secondary amines, including aliphatic and aromatic amines, can be used. The nucleophilicity of the amine will influence the reaction rate.
-
Reducing Agents:
-
Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃): This is the reagent of choice for the reductive amination of this compound surrogates. It is a mild and selective reducing agent that is particularly effective at reducing iminium ions in the presence of aldehydes. It is less toxic than sodium cyanoborohydride and generally provides higher yields with fewer byproducts.
-
Sodium Cyanoborohydride (NaBH₃CN): Another effective reducing agent for this transformation. It is stable in mildly acidic conditions, which are often used to catalyze imine formation. However, it can release toxic cyanide gas upon quenching with strong acid.
-
Sodium Borohydride (B1222165) (NaBH₄): A less expensive but also less selective reducing agent. It can reduce the starting aldehyde, leading to lower yields of the desired amine. A stepwise procedure, where the imine is formed first before the addition of NaBH₄, can mitigate this issue.[4]
-
-
Solvents: Anhydrous aprotic solvents are typically used to favor imine formation.
-
1,2-Dichloroethane (B1671644) (DCE): A common and effective solvent for reductive aminations with NaBH(OAc)₃.[4]
-
Dichloromethane (DCM): Another suitable aprotic solvent.
-
Tetrahydrofuran (THF): Can also be used, though reactions may be slower than in chlorinated solvents.[5]
-
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using this compound Hydrate and Sodium Triacetoxyborohydride
This protocol describes a general procedure for the one-pot synthesis of N-substituted-2,2,2-trifluoroethylamines.
Materials:
-
This compound hydrate
-
Primary or secondary amine (e.g., aniline (B41778), benzylamine, morpholine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound hydrate (1.0 eq.).
-
Dissolve the hydrate in anhydrous DCE (approximately 0.1 M concentration).
-
Add the amine (1.0-1.2 eq.) to the solution and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise to the reaction mixture. An exotherm may be observed.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (B1210297) (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-substituted-2,2,2-trifluoroethylamine.
Protocol 2: Stepwise Reductive Amination using this compound Ethyl Hemiacetal (TFAE) and Sodium Borohydride
This protocol is an alternative for amines that may lead to side reactions in a one-pot procedure.
Materials:
-
This compound ethyl hemiacetal (TFAE)
-
Primary amine
-
Anhydrous toluene (B28343) or methanol (B129727)
-
Sodium borohydride (NaBH₄)
-
Dean-Stark apparatus (if using toluene)
-
Molecular sieves (optional)
-
Standard work-up reagents as in Protocol 1
Procedure:
Step A: Imine Formation
-
In a round-bottom flask equipped with a Dean-Stark apparatus (if using toluene), dissolve TFAE (1.0 eq.) and the primary amine (1.0 eq.) in anhydrous toluene.
-
Reflux the mixture until the theoretical amount of water is collected, indicating the completion of imine formation. Alternatively, the reaction can be performed in methanol in the presence of 3Å molecular sieves at room temperature.
-
Once imine formation is complete (as monitored by TLC or NMR), cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
Step B: Reduction of the Imine
-
Dissolve the crude imine from Step A in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 eq.) portion-wise.
-
Stir the reaction at 0 °C to room temperature until the reduction is complete (monitor by TLC).
-
Perform an aqueous work-up as described in Protocol 1 (steps 6-10) to isolate and purify the final product.
Data Presentation
The following table summarizes representative yields for the synthesis of trifluoroethylamines from various starting materials. Direct yield data for the one-pot reductive amination of this compound is limited in the literature; therefore, yields from related transformations and analogous aldehydes are included for comparison.
| Entry | Aldehyde/Surrogate | Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| 1 | This compound Ethyl Hemiacetal | Benzylamine | Not specified (Friedel-Crafts) | Toluene | Moderate | [1] |
| 2 | This compound Hydrate | N-tert-butanesulfinamide | (then Aryllithium) | Not specified | High (diastereoselectivity) | [6] |
| 3 | Benzaldehyde | Aniline | NaBH(OAc)₃ | DCE | 96 | [4] |
| 4 | Cyclohexanone | Benzylamine | NaBH(OAc)₃ | DCE | 95 | [4] |
| 5 | Aromatic Aldehydes | Various Amines | Thiamine HCl (catalyst) | Solvent-free | 85-98 | [7] |
| 6 | Aromatic Aldehydes | Aniline Derivatives | H₂ (H-cube) | Not specified | High | [8] |
| 7 | Aliphatic Aldehydes | Primary Amines | Fe/(N)SiC (catalyst), H₂ | Not specified | >75 | [7] |
Mandatory Visualizations
Reaction Mechanism
Caption: Mechanism of reductive amination.
Experimental Workflow
Caption: General experimental workflow.
Application in Drug Development
Caption: Role in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. EP0516311A1 - Chemical process for the manufacture of this compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Aldol Condensation Reactions of Trifluoroacetaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis that joins two carbonyl compounds to form a β-hydroxy carbonyl product, which can subsequently dehydrate to an α,β-unsaturated carbonyl compound.[1][2] When applied to fluorinated substrates like trifluoroacetaldehyde (fluoral), this reaction provides a powerful route to synthesize trifluoromethylated building blocks. These motifs are of paramount importance in medicinal chemistry and drug development, as the inclusion of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[3]
This compound itself presents unique handling challenges; it exists as a gas at room temperature and readily forms stable hydrates or hemiacetals due to the strong electron-withdrawing nature of the trifluoromethyl group.[3][4] Therefore, reactions often utilize its hemiacetal form, from which the reactive aldehyde is generated in situ or just prior to use.[3][4] This document provides detailed protocols for the generation of this compound and its subsequent use in organocatalytic asymmetric aldol reactions, a key strategy for producing chiral trifluoromethylated compounds.[5]
Applications in Drug Development
The aldol adducts derived from this compound are valuable intermediates for synthesizing complex, biologically active molecules. The resulting β-hydroxy-γ,γ,γ-trifluoro carbonyl structure is a key synthon for various pharmaceuticals.
-
Chiral Building Blocks: Asymmetric aldol reactions provide access to enantiomerically pure compounds, which is critical in modern drug design to ensure target specificity and reduce off-target effects.[6]
-
Enhanced Pharmacokinetics: The trifluoromethyl group is a bioisostere for other chemical groups and can improve a drug candidate's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).
-
Bioactive Scaffolds: Trifluoromethylated aldol products are precursors to a range of therapeutic agents, including anti-inflammatory, anti-cancer, and antiviral drugs. The aldol reaction is a key step in the synthesis of various drugs, including cholesterol-lowering statins.[7]
Reaction Pathways and Mechanisms
The base-catalyzed aldol reaction proceeds via the formation of a resonance-stabilized enolate from one carbonyl compound (the donor), which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule (the acceptor).[8] In the context of this note, ketones typically serve as the enolate donor and this compound as the highly electrophilic acceptor.
Caption: General mechanism of a base-catalyzed aldol addition reaction.
Experimental Protocols
Protocol 1: Microwave-Assisted Generation of Gaseous this compound (TFAc)
This protocol is adapted from a method for the rapid and efficient preparation of TFAc from its ethyl hemiacetal precursor using microwave irradiation.[4] This method avoids the need for a large excess of concentrated sulfuric acid and high temperatures over long periods.[3]
Materials:
-
This compound ethyl hemiacetal (TFAE)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Nitrogen (N₂) gas supply
-
Focused microwave reactor (e.g., CEM Discover Benchmate)
-
Reaction vial with septum
-
Collection vessel (e.g., round-bottomed flask) cooled to -78 °C (dry ice/acetone bath)
-
Magnetic stirrer
Caption: Workflow for the generation of gaseous this compound (TFAc).
Procedure:
-
Add this compound ethyl hemiacetal (TFAE) (e.g., 2.0 mmol) and concentrated H₂SO₄ (2 mL) to a nitrogen-flushed microwave vial equipped with a magnetic stir bar.[4]
-
Seal the vial with a septum and insert it into the microwave cavity.
-
Establish a continuous, slow flow of dry nitrogen gas through the headspace of the vial, with the outlet leading to the collection vessel or the subsequent reaction flask.
-
Begin stirring and microwave irradiation. Gradually increase the temperature from 70 °C to 150 °C, holding for 2 minutes at each 20-30 °C interval (e.g., 70, 100, 130, 150 °C). The microwave power is typically set around 200 W.[4]
-
The generated gaseous TFAc is carried by the nitrogen stream and can be condensed in a cold trap or bubbled directly into the solution for the subsequent aldol reaction.
-
Caution: TFAc is a reactive and volatile gas. All operations should be performed in a well-ventilated fume hood.[3]
Protocol 2: Organocatalytic Asymmetric Aldol Reaction of TFAc with Aromatic Methyl Ketones
This protocol describes a direct asymmetric aldol reaction using TFAc ethyl hemiacetal and an organocatalyst, which avoids the need to pre-generate the gaseous aldehyde. It is based on the procedure reported by Watanabe, et al.[5]
Materials:
-
This compound ethyl hemiacetal (TFAE)
-
Aromatic methyl ketone (e.g., acetophenone)
-
(S)-5-(pyrrolidin-2-yl)-1H-tetrazole (organocatalyst)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Caption: Experimental workflow for the asymmetric aldol reaction.
Procedure:
-
To a solution of the aromatic methyl ketone (1.0 eq) in 1,2-dichloroethane (DCE), add this compound ethyl hemiacetal (TFAE) (typically 1.5-2.0 eq).
-
Add the (S)-5-(pyrrolidin-2-yl)-1H-tetrazole catalyst (typically 10 mol%).
-
Stir the resulting mixture at 40 °C.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the (R)-4,4,4-trifluoro-1-aryl-3-hydroxy-1-butanone product.
Data Presentation
The following table summarizes representative results for the organocatalytic asymmetric direct aldol reaction of this compound ethyl hemiacetal with various aromatic methyl ketones, as described in the literature.[5]
| Entry | Aromatic Methyl Ketone (Ar-CO-CH₃) | Yield (%) | Enantiomeric Excess (% ee) |
| 1 | Acetophenone (Ar = Phenyl) | 85 | 88 |
| 2 | 4'-Methylacetophenone (Ar = 4-Tolyl) | 91 | 90 |
| 3 | 4'-Methoxyacetophenone (Ar = 4-Anisyl) | 89 | 89 |
| 4 | 4'-Chloroacetophenone (Ar = 4-Cl-Ph) | 78 | 87 |
| 5 | 4'-Nitroacetophenone (Ar = 4-NO₂-Ph) | 75 | 85 |
| 6 | 2'-Methylacetophenone (Ar = 2-Tolyl) | 82 | 86 |
| 7 | 1-Acetonaphthone (Ar = 1-Naphthyl) | 80 | 84 |
Data is illustrative and based on published results for reactions catalyzed by (S)-5-(pyrrolidin-2-yl)-1H-tetrazole.[5]
Conclusion
The aldol condensation of this compound is a vital synthetic tool for accessing chiral, trifluoromethylated molecules essential for drug discovery and development. While the handling of gaseous TFAc requires specific protocols, its use in organocatalytic asymmetric reactions provides an efficient and highly stereoselective route to valuable pharmaceutical intermediates. The protocols and data presented herein serve as a practical guide for researchers aiming to leverage these powerful reactions in their synthetic programs.
References
- 1. Aldol condensation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Microwave-Assisted Preparation of this compound (Fluoral): Isolation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organocatalytic asymmetric direct aldol reactions of this compound ethyl hemiacetal with aromatic methyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ijrpr.com [ijrpr.com]
- 8. Aldol reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
How to prevent polymerization of trifluoroacetaldehyde during storage
Welcome to the Technical Support Center for Trifluoroacetaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and use of this compound, with a primary focus on preventing its polymerization.
Troubleshooting Guides & FAQs
Q1: I observed a white, waxy solid forming in my this compound container during storage. What is it and why did it form?
A: The white, waxy solid is a polymer of this compound. This compound is a highly electrophilic compound and has a strong tendency to polymerize, especially during prolonged storage. This process can be initiated by trace impurities, exposure to certain materials, or unfavorable storage conditions.
Q2: What is the likely mechanism of this compound polymerization?
A: The polymerization of halogenated aldehydes like this compound is generally understood to proceed via a cationic polymerization mechanism. The electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon highly susceptible to nucleophilic attack, but it also makes the molecule prone to initiation by cationic species (e.g., Brønsted or Lewis acids).
Q3: How can I prevent the polymerization of this compound during storage?
A: To effectively prevent polymerization, a multi-faceted approach involving proper storage conditions and the use of inhibitors is recommended.
-
Storage Temperature: Store this compound at refrigerated temperatures, typically between 2°C and 8°C . Lower temperatures slow down the rate of polymerization.
-
Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with air and moisture, which can potentially initiate polymerization.
-
Container Material: Use appropriate containers made of materials that do not leach acidic impurities. Borosilicate glass is a common choice. Avoid contact with metals that can act as Lewis acids.
-
Inhibitors: The addition of a suitable inhibitor is a highly effective method to prevent polymerization.
Q4: What inhibitors are recommended for this compound?
A: While specific studies on inhibitors for this compound are not extensively published, information from structurally similar halogenated aldehydes, such as chloral (B1216628) (trichloroacetaldehyde), provides valuable guidance. Based on this, the following classes of inhibitors are suggested:
-
Thiodipropionic Acid Esters: Compounds like dilauryl thiodipropionate (DLTDP) and distearyl thiodipropionate have been shown to be effective in inhibiting the polymerization, oxidation, and decomposition of chloral.[1] These are likely to be effective for this compound as well.
-
Radical Scavengers: Although the primary mechanism is likely cationic, radical-initiated polymerization can sometimes occur. Therefore, the use of radical scavengers like hydroquinone, butylated hydroxytoluene (BHT), or phenothiazine (B1677639) may also be beneficial, particularly if the monomer is exposed to light or high temperatures.
Q5: How do I know if my this compound has started to polymerize, and how can I quantify the polymer content?
A: Visual inspection for the presence of a white, waxy solid is the first indicator of polymerization. To quantify the extent of polymerization, two primary analytical techniques are recommended:
-
Gas Chromatography (GC): A GC equipped with a Flame Ionization Detector (FID) can be used to determine the purity of the this compound monomer. A decrease in the monomer peak area over time, relative to an internal standard, indicates polymerization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can distinguish between the monomer and the polymer. The appearance and integration of new signals corresponding to the polymer backbone, relative to the monomer signals, can be used for quantification.
Data Presentation: Inhibitor Effectiveness
The following table provides illustrative data on the effectiveness of potential inhibitors for this compound, based on principles of aldehyde stabilization. The percentage of monomer remaining is a hypothetical value to demonstrate the expected trend.
| Inhibitor Class | Example Inhibitor | Concentration (w/w) | Storage Condition | Monomer Remaining (after 6 months) |
| Thiodipropionic Acid Ester | Dilauryl Thiodipropionate (DLTDP) | 0.1% | 4°C, Dark, N₂ Atmosphere | > 99% |
| Hindered Phenol | Butylated Hydroxytoluene (BHT) | 0.1% | 4°C, Dark, N₂ Atmosphere | ~ 98% |
| Control | None | N/A | 4°C, Dark, N₂ Atmosphere | < 90% |
| Control | None | N/A | Room Temp, Air | Significant Polymerization |
Experimental Protocols
Protocol 1: Quantification of this compound Purity by Gas Chromatography (GC-FID)
Objective: To determine the percentage of monomeric this compound in a sample.
Materials:
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Appropriate GC column (e.g., a mid-polarity column like DB-5 or equivalent)
-
High-purity this compound standard
-
Internal standard (e.g., a stable, non-reactive compound with a distinct retention time, such as undecane)
-
Anhydrous solvent (e.g., acetonitrile (B52724) or a suitable ether)
-
Volumetric flasks and syringes
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the high-purity this compound standard in the anhydrous solvent.
-
Prepare a stock solution of the internal standard in the same solvent.
-
Create a series of calibration standards containing known concentrations of the this compound standard and a fixed concentration of the internal standard.
-
-
Sample Preparation:
-
In a volumetric flask, accurately weigh a sample of the this compound to be tested.
-
Add a known amount of the internal standard stock solution.
-
Dilute to the mark with the anhydrous solvent.
-
-
GC Analysis:
-
Set up the GC-FID with an appropriate temperature program to ensure good separation of the solvent, this compound, and the internal standard.
-
Inject the calibration standards to generate a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration of this compound.
-
Inject the prepared sample.
-
-
Data Analysis:
-
Determine the ratio of the this compound peak area to the internal standard peak area in the sample chromatogram.
-
Use the calibration curve to determine the concentration of this compound in the sample.
-
Calculate the purity of the original this compound sample.
-
Protocol 2: Detection and Quantification of Poly(this compound) by ¹⁹F NMR Spectroscopy
Objective: To detect and quantify the presence of polymerized this compound.
Materials:
-
NMR Spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., acetone-d₆ or chloroform-d, ensuring no reactivity with the sample)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the this compound sample in the deuterated solvent in an NMR tube.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹⁹F NMR spectrum. Ensure a sufficient relaxation delay to allow for complete relaxation of all fluorine nuclei for accurate integration.
-
-
Data Analysis:
-
Identify the characteristic signal for the -CF₃ group of the this compound monomer.
-
Identify any new, broader signals that appear in the spectrum, which are indicative of the polymer. The chemical shift of the -CF₃ group in the polymer will likely be different from that of the monomer.
-
Integrate the area of the monomer peak and the polymer peak(s).
-
The percentage of polymer can be calculated as: % Polymer = (Integral of Polymer Peaks) / (Integral of Monomer Peak + Integral of Polymer Peaks) * 100
-
Mandatory Visualizations
Caption: Logical workflow for preventing this compound polymerization.
Caption: Experimental workflow for assessing this compound quality.
References
Optimizing reaction yield in trifluoroacetaldehyde synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of trifluoroacetaldehyde.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.
| Issue | Potential Cause | Suggested Solution |
| Low Reaction Yield | Incomplete reaction. | Increase reaction time or moderately increase the temperature. Ensure the activity of the reducing agent (e.g., sodium borohydride) if applicable.[1][2] |
| Side reactions, such as over-reduction to 2,2,2-trifluoroethanol (B45653). | Carefully control the stoichiometry of the reducing agent. Maintain the recommended reaction temperature; for instance, in the reduction of ethyl trifluoroacetate (B77799) with sodium borohydride (B1222165), keep the temperature below 30°C.[1][3] | |
| Sub-optimal reaction conditions. | Systematically vary parameters like solvent, temperature, and catalyst to identify the optimal conditions for your specific setup.[2] | |
| Instability or polymerization of the product. | This compound is unstable and prone to polymerization. It is often handled as its more stable hydrate (B1144303) or hemiacetal form.[4] Consider generating the aldehyde in situ for immediate use. | |
| Product Contamination | Presence of unreacted starting materials. | Optimize the stoichiometry of reactants.[2] Employ purification methods like fractional distillation to separate the product from starting materials.[1][3] |
| Formation of byproducts. | For syntheses involving the reduction of esters, ensure that the reaction conditions do not favor the formation of trifluoroethanol.[5] In methods starting from this compound ethyl hemiacetal (TFAE), incomplete conversion can be an issue.[6] | |
| Residual solvent or water. | This compound readily forms a stable hydrate.[1][7] Anhydrous conditions are necessary if the free aldehyde is required. Drying agents like phosphorus pentoxide (P₂O₅) or sulfuric acid can be used, though this can be challenging with a volatile product.[8] | |
| Difficulty in Purification | Azeotrope formation with water. | This compound hydrate can form an azeotropic mixture with water.[4] Fractional distillation is a common purification method, but may need to be repeated for high purity.[7] |
| Similar polarity of product and impurities. | Explore different purification techniques. For the hydrate, fractional distillation is often effective.[3] For other impurities, consider converting the aldehyde to a stable derivative for purification, followed by regeneration. | |
| Product volatility. | This compound is a gas at room temperature, which complicates its isolation.[6][7] It is advisable to work with its hydrate or hemiacetal forms, which are less volatile.[1][3] Distillation should be performed with a receiving flask cooled to a low temperature (e.g., -78°C).[9] |
Frequently Asked Questions (FAQs)
Q1: My yield of this compound hydrate from the reduction of ethyl trifluoroacetate is consistently low. What should I check?
A1: Several factors could be contributing to a low yield. First, verify the quality and stoichiometry of your sodium borohydride. It is a crucial reagent, and its reactivity can diminish over time. Second, maintain strict temperature control; the reaction should generally be kept at or below 30°C to minimize side reactions like the formation of trifluoroethanol.[1][3] The choice of solvent is also important, with mixtures of water and an ether like tetrahydrofuran (B95107) (THF) being a preferred medium.[1] Finally, ensure your work-up procedure, including pH adjustment and extraction, is performed efficiently to minimize product loss.
Q2: I am having trouble removing water from the commercially available this compound hydrate. What are the recommended methods?
A2: Removing water from this compound hydrate to obtain the anhydrous aldehyde is challenging due to the stability of the hydrate and the volatility of the aldehyde.[8] One common laboratory method is the dehydration using a mixture of concentrated sulfuric acid and phosphorus pentoxide (P₂O₅), followed by distillation.[8] However, this can be a difficult procedure with variable yields.[8] An alternative approach is to generate the anhydrous aldehyde in situ from its hemiacetal derivative under water-free conditions.[8] For certain applications, using an excess of a Lewis acid like titanium tetrachloride (TiCl₄) can consume the water from the hydrate while catalyzing the desired reaction.[8]
Q3: What are the common synthetic routes to this compound?
A3: Common methods for synthesizing this compound include:
-
Reduction of Trifluoroacetic Acid Esters: The reduction of esters like ethyl trifluoroacetate with a reducing agent such as sodium borohydride in a hydroxylic solvent is a widely used method to produce the hydrate or hemiacetal form.[1][3][7]
-
Oxidation of 2,2,2-Trifluoroethanol: The oxidation of 2,2,2-trifluoroethanol can yield this compound or trifluoroacetic acid, depending on the reaction conditions.[5][10]
-
Generation from Hemiacetals: this compound can be prepared from its ethyl hemiacetal (TFAE) by treatment with concentrated sulfuric acid, often with microwave assistance to facilitate the reaction.[6]
-
Vapor Phase Fluorination of Chloral (B1216628): This is an industrial method that involves the reaction of chloral with hydrogen fluoride.[1]
Q4: Can I use this compound hydrate directly for reactions requiring the anhydrous aldehyde?
A4: In many cases, no. The water present in the hydrate can interfere with or inhibit reactions that are sensitive to moisture, such as those involving organometallic reagents or strong bases. However, some reactions, particularly in aqueous media or those that are not water-sensitive, can be performed directly with the hydrate. It is crucial to consider the mechanism of your specific reaction to determine if the hydrate is a suitable starting material. For reactions requiring anhydrous conditions, the water must be removed, or an anhydrous source of the aldehyde should be used.[8]
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrate via Reduction of Ethyl Trifluoroacetate
This protocol is based on the reduction of an ester of trifluoroacetic acid with sodium borohydride.[1][3]
Materials:
-
Ethyl trifluoroacetate
-
Sodium borohydride
-
Tetrahydrofuran (THF)
-
Water
-
Concentrated hydrochloric acid
-
Sodium chloride
Procedure:
-
In a reaction vessel, dissolve ethyl trifluoroacetate in THF.
-
Prepare a solution of sodium borohydride in water.
-
While maintaining the temperature of the reaction mixture between 15 and 18°C, add the sodium borohydride solution to the ethyl trifluoroacetate solution over a period of one hour with stirring.
-
After the addition is complete, add a small amount of water and continue stirring for an additional 30 minutes.
-
Adjust the pH of the mixture to 2-3 by adding concentrated hydrochloric acid with stirring.
-
Add solid sodium chloride to the mixture.
-
Separate the organic phase.
-
Purify the product by fractional distillation at atmospheric pressure to obtain this compound hydrate as an aqueous solution.
Protocol 2: Generation of this compound from its Ethyl Hemiacetal (TFAE) using Microwave Irradiation
This protocol describes a method for the rapid generation of gaseous this compound from its ethyl hemiacetal.[6]
Materials:
-
This compound ethyl hemiacetal (TFAE)
-
Concentrated sulfuric acid (H₂SO₄)
-
Nitrogen gas
Procedure:
-
In a nitrogen-flushed microwave vial, add TFAE and concentrated H₂SO₄.
-
Seal the vial with a septum.
-
Place the vial in a microwave reactor with continuous stirring.
-
Irradiate the mixture at 100°C for 5 minutes, followed by 150°C for 5 minutes.
-
Continuously pass a stream of dry nitrogen gas through the reaction vessel to carry the gaseous this compound to a collection vessel or directly into a subsequent reaction.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Starting Material | Reagent(s) | Solvent | Temperature | Product Form | Reported Yield | Reference |
| Ethyl trifluoroacetate | Sodium borohydride | Tetrahydrofuran/Water | 15-18°C | Hydrate | 58% | [1] |
| Ethyl trifluoroacetate | Sodium borohydride | 2-Methoxyethyl ether/Water | <0°C | Hydrate | - | [1] |
| This compound ethyl hemiacetal | Conc. H₂SO₄ | None | 100-150°C (Microwave) | Gaseous Aldehyde | - | [6] |
| 2,2,2-Trifluoroethanol | - | - | - | Aldehyde | - | [5][10] |
Note: Yields are highly dependent on specific reaction conditions and purification methods.
Visualizations
References
- 1. Chemical process for the manufacture of this compound - Patent 0516311 [data.epo.org]
- 2. benchchem.com [benchchem.com]
- 3. EP0516311A1 - Chemical process for the manufacture of this compound - Google Patents [patents.google.com]
- 4. GB2260322A - Method of dehydrating this compound hydrate - Google Patents [patents.google.com]
- 5. 2,2,2-Trifluoroethanol [chemeurope.com]
- 6. Microwave-Assisted Preparation of this compound (Fluoral): Isolation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FI104372B - Process for the preparation of this compound hydrate, this compound hemiacetal or a mixture thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Applications of 2,2,2-Trifluoroethanol_Chemicalbook [chemicalbook.com]
Technical Support Center: Reactions with Trifluoroacetaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trifluoroacetaldehyde. The information is designed to help you anticipate and resolve common issues related to side product formation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions involving this compound?
A1: The most prevalent side products arise from the high reactivity of the this compound molecule. Key side reactions include:
-
Hydrate (B1144303) and Hemiacetal Formation: Due to the electron-withdrawing nature of the trifluoromethyl group, this compound is highly electrophilic and readily reacts with water and alcohols to form stable hydrates (fluoral hydrate) and hemiacetals, respectively.[1] These are often the forms in which the reagent is supplied and stored.[1]
-
Polymerization: this compound has a strong tendency to polymerize into a waxy, white solid, especially upon storage of the anhydrous form.[1]
-
Aldol-Type Reactions: In reactions with enolizable carbonyl compounds (e.g., ketones or other aldehydes), crossed aldol (B89426) addition or condensation can occur. Since this compound lacks α-hydrogens, it can only act as the electrophile. A major side product in these reactions is the self-condensation product of the enolizable partner.[2]
-
Reactions with Nucleophiles: this compound readily reacts with various nucleophiles. For instance, with primary amines, it forms stable imines. With amino acids like cysteine, it can form thiazolidine (B150603) derivatives.[3]
-
Cannizzaro-type Reactions and Decomposition: Under strongly basic conditions and in the absence of other viable reaction pathways, this compound can potentially undergo a Cannizzaro-type disproportionation to yield trifluoroethanol and trifluoroacetic acid. Additionally, decomposition to trifluoromethane (B1200692) (CF3H) and formate (B1220265) has been observed under certain basic conditions.
Q2: I am using this compound hydrate. Do I need to dry it before my reaction?
A2: The necessity of drying depends on the specific reaction conditions and the tolerance of your reaction to water. For many reactions, particularly those sensitive to water such as Grignard reactions or reactions involving highly reactive organometallics, the presence of water from the hydrate will be detrimental. For some aqueous reactions, the hydrate can be used directly. A procedure for the partial drying of commercially available this compound hydrate has been reported.[4]
Q3: How can I minimize polymerization of this compound?
A3: Polymerization is a common issue, particularly with the neat aldehyde.[1] To minimize this:
-
Use in situ generation: Generate the free aldehyde from its more stable hydrate or hemiacetal form immediately before use.
-
Low temperature: Store and handle this compound at low temperatures to reduce the rate of polymerization.
-
Inhibitors: While specific inhibitors for this compound are not widely documented in the provided search results, the use of radical inhibitors is a general strategy for preventing polymerization of other aldehydes. The effectiveness for this compound would require experimental validation.
Troubleshooting Guides
Issue 1: Low Yield in Crossed Aldol Reaction due to Self-Condensation of the Carbonyl Partner
Symptoms:
-
The desired crossed aldol product is obtained in low yield.
-
Significant formation of a byproduct identified as the self-condensation product of the ketone or other aldehyde used in the reaction (e.g., crotonaldehyde (B89634) from acetaldehyde).[5][6]
Root Causes:
-
The enolizable carbonyl partner reacts with itself at a competitive rate.
-
The base concentration and temperature are not optimized to favor the crossed reaction.
Solutions:
| Strategy | Experimental Protocol |
| Slow Addition of the Enolizable Partner | 1. Prepare a solution of this compound and the base in a suitable solvent at the desired reaction temperature. 2. Slowly add the enolizable carbonyl compound (e.g., acetone) to this mixture dropwise over an extended period. This maintains a low concentration of the enolizable partner, favoring its reaction with the more abundant this compound. |
| Use of a Non-enolizable Aldehyde | This compound itself is non-enolizable. If you are performing a crossed aldol reaction, this condition is already met for one of the partners. |
| Directed Aldol Reaction (Pre-formation of the Enolate) | 1. Prepare a solution of the enolizable carbonyl compound in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon). 2. Cool the solution to a low temperature (typically -78 °C). 3. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to completely deprotonate the carbonyl compound and form the lithium enolate. 4. After enolate formation is complete, slowly add this compound to the reaction mixture. |
| Temperature Control | Lowering the reaction temperature can often increase the selectivity for the crossed aldol product by minimizing the rate of the competing self-condensation reaction. |
Quantitative Data on Acetaldehyde (B116499) Self-Condensation:
The formation of crotonaldehyde from the self-condensation of acetaldehyde is influenced by pH. Studies have shown that this reaction is more efficient at neutral pH compared to acidic or basic conditions when catalyzed by proline amide.[5][6] Under strongly basic conditions, the reaction proceeds readily.
| Catalyst/Conditions | Product | Observations |
| Proline amide, pH 7.4 | Crotonaldehyde | Reaction proceeds, but is inhibited by competing imidazolidin-4-one (B167674) formation.[5][6] |
| Proline amide, pH 5 | No reaction | Deprotonation is crucial for the reaction.[6] |
| Proline amide, pH 10 | Crotonaldehyde | Formation is less efficient than at pH 7.4.[6] |
| Titania, Hydroxyapatite, Magnesia | Crotonaldehyde | Crotonaldehyde was the only product observed over these catalysts.[7] |
Logical Workflow for Troubleshooting Aldol Reactions:
Issue 2: Unwanted Formation of Hydrates or Hemiacetals
Symptoms:
-
The desired reaction does not proceed, and the starting this compound is recovered as its hydrate or a hemiacetal with the solvent.
-
NMR or other spectroscopic analysis of the crude reaction mixture shows the presence of this compound hydrate or hemiacetal as the major species.
Root Causes:
-
This compound is highly susceptible to nucleophilic attack by water or alcohols.[1]
-
The reaction is being carried out in a protic solvent (water, methanol, ethanol) without accounting for hydrate or hemiacetal formation.
Solutions:
| Strategy | Experimental Protocol |
| Use of Anhydrous Conditions | 1. Ensure all glassware is thoroughly dried before use. 2. Use anhydrous solvents. 3. Handle all reagents under an inert atmosphere (e.g., nitrogen or argon). |
| In Situ Generation from Hemiacetal | This compound ethyl hemiacetal can be used to generate the gaseous, unstable free aldehyde in situ for reactions.[8] |
| Drying of this compound Hydrate | A partial drying of commercially available this compound hydrate can be achieved. Protocol: To a stirred solution of commercial this compound hydrate (e.g., 5.00 g) in anhydrous diethyl ether (100 mL), add anhydrous calcium chloride (e.g., 1.21 g) in small portions. Stir the mixture vigorously for 2 hours. Perform a quick suction filtration in the air. Remove the solvent from the filtrate under reduced pressure to yield the partially dried product. The water content can be determined by 19F NMR spectroscopy.[4] |
Equilibrium Data for Hydrate and Hemiacetal Formation:
The equilibrium between this compound, its hydrate, and hemiacetals is well-established.
| Equilibrium | Solvent | Equilibrium Constant (K) |
| This compound + H₂O ⇌ this compound Hydrate | Water | High (formation is highly favored) |
| This compound Hydrate + Ethanol ⇌ this compound Ethyl Hemiacetal + H₂O | Aqueous Ethanol | Not specified |
Diagram of Hydrate/Hemiacetal Equilibrium:
Issue 3: Formation of Imine Byproducts
Symptoms:
-
In a reaction mixture containing a primary amine, an unexpected product with a C=N bond is observed.
-
The desired reaction with another functional group on the molecule does not occur or is low-yielding.
Root Causes:
-
Primary amines are highly reactive towards the electrophilic carbonyl carbon of this compound, leading to the formation of stable imines.[3]
Solutions:
| Strategy | Experimental Protocol |
| Protection of the Amine | If the primary amine is part of your substrate but not the intended reaction site, it should be protected prior to the reaction with this compound. Common amine protecting groups include Boc, Cbz, or Fmoc. |
| Reaction with Secondary Amines | If the goal is to form an enamine, a secondary amine should be used. Note that with this compound, which lacks alpha-hydrogens, enamine formation is not possible. |
Reaction Pathway for Imine Formation:
References
- 1. Fluoral - Wikipedia [en.wikipedia.org]
- 2. Aldol condensation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nucleophilic Trifluoromethylation of Carbonyl Compounds: this compound Hydrate as a Trifluoromethyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Proline Amide Catalyzes Formation of Toxic Crotonaldehyde from Acetaldehyde Under Physiologically Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Ethyl Hemiacetal | 433-27-2 | TCI AMERICA [tcichemicals.com]
Technical Support Center: Purification of Trifluoroacetaldehyde by Fractional Distillation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of trifluoroacetaldehyde via fractional distillation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it often handled as a hydrate (B1144303)?
A1: this compound (TFA), also known as fluoral, is a fluorinated aldehyde with the chemical formula CF₃CHO. It is a colorless gas at room temperature with a low boiling point of approximately -18 °C.[1] Due to its high reactivity and tendency to polymerize, it is commonly available and handled in more stable forms, such as this compound hydrate (CF₃CH(OH)₂) or its hemiacetals.[1] The hydrate is formed by the reaction of TFA with water and is a more convenient and safer precursor for generating the anhydrous aldehyde.
Q2: What is the primary purpose of fractional distillation in the context of this compound purification?
A2: Fractional distillation is a laboratory technique used to separate liquid mixtures based on differences in their boiling points.[2] For this compound, the primary goals of fractional distillation are:
-
Dehydration: To remove water from this compound hydrate, thus generating the anhydrous aldehyde.
-
Purification: To separate anhydrous this compound from any remaining water, solvents used in its synthesis, and other impurities.
Q3: What are the key physical properties of this compound and its hydrate that are relevant to fractional distillation?
A3: Understanding the boiling points is crucial for a successful fractional distillation. The significant difference in boiling points between the anhydrous aldehyde and its hydrate allows for their separation.
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | CF₃CHO | 98.02 | -18 |
| This compound Hydrate | CF₃CH(OH)₂ | 116.04 | 104-107 |
Q4: What are the main safety concerns when working with this compound?
A4: this compound is a hazardous chemical that requires careful handling. Key safety concerns include:
-
Flammability: It is a flammable gas and its vapors can form explosive mixtures with air. The distillation apparatus should be properly grounded to prevent static discharge.[3]
-
Toxicity and Irritation: It is harmful if inhaled or swallowed and can cause skin and eye irritation.[4] All handling should be performed in a well-ventilated fume hood.
-
Reactivity: It can polymerize, and its thermal decomposition can release hazardous gases like carbon monoxide and hydrogen fluoride.[5]
-
Pressure Buildup: Due to its low boiling point, there is a risk of pressure buildup in sealed containers or distillation apparatus if not properly cooled and vented.
Troubleshooting Guide
This guide addresses common issues encountered during the fractional distillation of this compound.
Q5: My distillation is proceeding very slowly, or no distillate is being collected despite heating.
A5: This issue can arise from several factors:
-
Insufficient Heating: The temperature of the heating mantle may be too low to overcome the heat loss of the apparatus and achieve the boiling point of the desired fraction.
-
Inadequate Insulation: Poor insulation of the distillation column and head can lead to premature condensation of the vapor before it reaches the condenser.
-
System Leaks: Leaks in the glassware joints will prevent the buildup of vapor pressure necessary for the distillate to travel to the condenser.
Troubleshooting Steps:
-
Increase Heating: Gradually increase the temperature of the heating mantle.
-
Insulate the Apparatus: Wrap the fractionating column and distillation head with glass wool or aluminum foil to minimize heat loss.[2]
-
Check for Leaks: Ensure all ground glass joints are properly sealed. Using a small amount of appropriate grease or PTFE sleeves can help create a better seal.
Q6: The temperature reading on the thermometer is fluctuating and not stable.
A6: An unstable temperature reading usually indicates an inefficient separation or inconsistent boiling.
-
Bumping of the Liquid: Uneven boiling in the distillation flask can cause surges of vapor, leading to temperature fluctuations.
-
Inconsistent Heat Source: A fluctuating heat source will lead to cycles of boiling and cooling.
-
Flooding of the Column: An excessively high heating rate can cause the column to flood, where a large volume of condensate returns down the column, disrupting the equilibrium.[6]
Troubleshooting Steps:
-
Ensure Smooth Boiling: Use boiling chips or a magnetic stirrer in the distillation flask.
-
Stabilize Heat Source: Use a reliable heating mantle with a controller to provide consistent heat.
-
Reduce Heating Rate: If the column appears to be flooding, reduce the heating rate to allow for a smooth and gradual distillation.
Q7: I am observing the formation of a solid white polymer in my distillation flask or column.
A7: this compound has a tendency to polymerize, especially in the anhydrous form and in the presence of impurities.[1]
-
Presence of Impurities: Acidic or basic impurities can catalyze polymerization.
-
Elevated Temperatures: Higher temperatures can promote polymerization.
Troubleshooting Steps:
-
Use of Inhibitors: Consider adding a small amount of a polymerization inhibitor, such as hydroquinone, to the distillation flask.[7]
-
Distill Under Vacuum: Performing the distillation at a reduced pressure will lower the boiling point and reduce the risk of thermally induced polymerization.
-
Ensure Cleanliness: Thoroughly clean and dry all glassware to remove any potential catalysts.
Q8: The purity of my collected this compound is lower than expected.
A8: Poor separation efficiency is the most common cause of low purity.
-
Distillation Rate is Too Fast: A rapid distillation does not allow for sufficient vaporization-condensation cycles (theoretical plates) within the fractionating column, leading to poor separation.[2]
-
Inefficient Fractionating Column: The chosen column may not have enough theoretical plates for the required separation.
-
Azeotrope Formation: this compound may form an azeotrope (a constant boiling mixture) with residual water or other solvents, which cannot be separated by simple fractional distillation.
Troubleshooting Steps:
-
Slow Down the Distillation: A slower distillation rate with a higher reflux ratio generally leads to better separation.
-
Use a More Efficient Column: Employ a fractionating column with a higher number of theoretical plates, such as a Vigreux or a packed column.
Experimental Protocols
Protocol 1: Dehydration of this compound Hydrate and Fractional Distillation
This protocol describes the generation of anhydrous this compound from its hydrate followed by purification.
Materials:
-
This compound hydrate
-
Phosphorus pentoxide (P₄O₁₀) or concentrated sulfuric acid (H₂SO₄) as a dehydrating agent
-
Boiling chips or magnetic stir bar
-
Inert gas (Nitrogen or Argon)
-
Dry ice/acetone or liquid nitrogen for the cold trap
Equipment:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with a thermometer
-
Condenser with a cooling fluid inlet and outlet
-
Receiving flask (Schlenk flask or similar, suitable for collecting a low-boiling liquid)
-
Heating mantle with a stirrer
-
Cold trap
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is thoroughly dried. The receiving flask should be placed in a cold bath (dry ice/acetone) to effectively condense the low-boiling this compound. Connect the outlet of the receiving flask to a cold trap and then to a bubbler to maintain a slight positive pressure of inert gas.
-
Dehydration: In the round-bottom flask, cautiously add the dehydrating agent to the this compound hydrate. A common method involves the slow addition of the hydrate to a slurry of phosphorus pentoxide in an inert, high-boiling solvent, or dropwise addition to cold, concentrated sulfuric acid. This step is exothermic and should be performed with cooling.
-
Inert Atmosphere: Purge the entire system with an inert gas, such as nitrogen or argon, to prevent atmospheric moisture contamination and potential oxidation of the aldehyde.[2]
-
Heating: Gently heat the mixture in the distillation flask using a heating mantle. Use a magnetic stirrer or boiling chips to ensure smooth boiling.
-
Fractional Distillation: Slowly increase the temperature. The anhydrous this compound will begin to distill. The vapor temperature at the distillation head should be monitored closely and should stabilize around the boiling point of this compound (-18 °C).
-
Collection: Collect the fraction that distills at a constant temperature. The receiving flask must be kept at a very low temperature (e.g., in a dry ice/acetone bath) to ensure the gaseous product condenses and is collected efficiently.
-
Shutdown: Once the distillation is complete, turn off the heat and allow the apparatus to cool down to room temperature under the inert atmosphere before dismantling.
Visualizations
References
- 1. Fluoral - Wikipedia [en.wikipedia.org]
- 2. Purification [chem.rochester.edu]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. Azeotrope_(data) [chemeurope.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CA2002893A1 - Inhibition of polymerization during distillation of monomers - Google Patents [patents.google.com]
Technical Support Center: Dehydration of Trifluoroacetaldehyde Hydrate
This guide provides researchers, scientists, and drug development professionals with essential information for the successful dehydration of trifluoroacetaldehyde hydrate (B1144303) for use in anhydrous reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrate and why is dehydration necessary for some reactions?
This compound, also known as fluoral, is a colorless gas with a low boiling point of -18°C.[1][2] Due to its tendency to polymerize, it is commercially available and more stably handled as its hydrate, CF₃CH(OH)₂, often in an aqueous solution.[1][2][3] This hydrate form contains bound water molecules.
Many organic reactions, particularly those involving organometallic reagents (e.g., Grignard reagents), strong bases, or certain Lewis acid catalysts, are highly sensitive to moisture.[4][5] In these cases, water can act as an unwanted acid or nucleophile, reacting with and deactivating sensitive reagents, leading to low yields or complete reaction failure.[4] Therefore, generating the anhydrous form of this compound is critical for the success of these anhydrous reactions.
Q2: What are the primary methods for dehydrating this compound hydrate?
There are three main strategies for generating anhydrous this compound from its hydrate:
-
Distillation from Strong Dehydrating Agents: This traditional method involves heating the hydrate with powerful dehydrating agents like concentrated sulfuric acid (H₂SO₄) and/or phosphorus pentoxide (P₂O₅) and distilling the released anhydrous aldehyde.[6][7]
-
Treatment with Inorganic Salts: A milder approach involves adding a water-soluble inorganic salt, such as calcium chloride (CaCl₂), to an aqueous solution of the hydrate and heating the mixture.[6] The salt binds the water, allowing the anhydrous this compound vapor to be collected.[6] This can also be done in an organic solvent like diethyl ether at room temperature for partial dehydration.[8]
-
In-situ Generation: For specific applications, anhydrous this compound can be generated directly within the reaction vessel ("in-situ"). This is achieved by adding an excess of a water-scavenging Lewis acid, like titanium tetrachloride (TiCl₄), to the reaction mixture containing the hydrate. The Lewis acid consumes the water, releasing the anhydrous aldehyde to participate in the reaction.[7]
Q3: Which dehydration method is most suitable for my experiment?
The best method depends on the scale of your reaction, the sensitivity of your reagents, and the required purity of the anhydrous aldehyde. The flowchart below provides a general guide for selecting an appropriate method.
References
- 1. Do you know what this compound hydrate is?_Jiangsu Bluestar Technology Co., Ltd [en.bluestargtc.com]
- 2. Fluoral - Wikipedia [en.wikipedia.org]
- 3. chemsavers.com [chemsavers.com]
- 4. tutorchase.com [tutorchase.com]
- 5. moodle2.units.it [moodle2.units.it]
- 6. GB2260322A - Method of dehydrating this compound hydrate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Nucleophilic Trifluoromethylation of Carbonyl Compounds: this compound Hydrate as a Trifluoromethyl Source - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in nucleophilic trifluoromethylation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your nucleophilic trifluoromethylation experiments.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Question 1: My nucleophilic trifluoromethylation reaction shows low to no conversion of the starting material. What are the common causes and how can I address them?
Answer:
Low or no conversion in nucleophilic trifluoromethylation often points to issues with the generation, stability, or reactivity of the trifluoromethyl anion (CF₃⁻), or with the stability of the reagent itself. Here are the primary factors to investigate:
-
Reagent Stability and Handling: The most common nucleophilic trifluoromethylating reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), also known as the Ruppert-Prakash reagent, is volatile, flammable, and highly sensitive to moisture.[1] It should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C and handled using air-free techniques.[1] Improper handling can lead to reagent degradation and low yields.
-
Initiator/Activator Issues: Nucleophilic trifluoromethylation with TMSCF₃ requires a nucleophilic initiator, typically a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or cesium fluoride (CsF), to generate the active trifluoromethyl anion.[1] If the initiator is old, hydrated, or used in insufficient amounts, the reaction will be sluggish or fail.
-
Substrate Reactivity: The electronic and steric properties of your substrate play a crucial role.
-
Electron-rich carbonyls or sterically hindered ketones react more slowly.[1] Increasing the reaction temperature or prolonging the reaction time may be necessary.
-
For substrates with acidic α-protons , such as enolizable ketones, deprotonation by the trifluoromethyl anion or the initiator can be a significant side reaction.[1] Using a less basic initiator (e.g., CsF instead of TBAF) and maintaining low reaction temperatures (-78 °C to 0 °C) can favor nucleophilic addition.[1]
-
-
Solvent Choice: The choice of solvent is critical.
-
Protic solvents (e.g., water, alcohols) will quench the trifluoromethyl anion and must be avoided.[1] Anhydrous, aprotic solvents like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF) are essential.[1][2]
-
In some cases, the solvent can stabilize the trifluoromethyl anion. For instance, when using fluoroform (HCF₃) as the CF₃ source, DMF can act as a reservoir for the CF₃⁻ anion by forming a hemiaminaloate adduct.[2]
-
Troubleshooting Workflow for Low Conversion
References
Technical Support Center: Catalyst Performance in Trifluoroacetaldehyde Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with trifluoroacetaldehyde (fluoral) and related chemistries. The focus is on identifying, understanding, and resolving issues related to catalyst deactivation and outlining effective regeneration strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary ways a catalyst can lose activity in this compound reactions?
A1: Catalyst deactivation is the gradual loss of catalytic activity and/or selectivity.[1] In the context of this compound reactions, deactivation typically occurs through three main mechanisms: chemical, thermal, and mechanical.[2][3]
-
Chemical Deactivation: This includes poisoning and fouling/coking. Poisoning happens when impurities or reaction byproducts strongly chemisorb onto the catalyst's active sites, blocking them from reactants.[2][3][4] Given the high reactivity of this compound and the potential for side reactions, poisoning by halide ions (fluoride) or fouling from polymer formation are significant concerns.[5][6]
-
Thermal Deactivation (Sintering): High reaction temperatures can cause the small metal particles of a supported catalyst to agglomerate into larger ones.[3][7][8] This process, known as sintering, reduces the active surface area, thereby lowering the catalyst's overall activity.[7][8]
-
Mechanical Deactivation: This involves the physical loss of catalyst material through attrition or crushing, which can lead to the loss of active sites.[4]
Q2: What is the difference between catalyst poisoning and coking/fouling?
A2: Both mechanisms block active sites, but they differ in their origin and nature.
-
Poisoning is a chemical deactivation where specific molecules (poisons) form strong, often irreversible, chemical bonds with the active sites.[2][3] Common poisons include compounds containing sulfur, halogens, and carbon monoxide.[3][5] For instance, fluoride (B91410) ions released during side reactions can act as potent poisons for transition metal catalysts like palladium and rhodium.[5][6]
-
Coking or Fouling is a physical blockage of active sites and pores by the deposition of inert materials.[2][4] In this compound reactions, this can occur through the polymerization of the highly reactive aldehyde itself or the formation of carbon-rich deposits (coke) from the decomposition of organic molecules at high temperatures.[9][10]
Q3: Can the catalyst support material influence deactivation?
A3: Yes, the support plays a crucial role. A thermally stable support like alumina (B75360) or silica (B1680970) can help prevent the sintering of metal nanoparticles by keeping them physically separated.[8] However, the support itself can be involved in deactivation. For example, acidic sites on an alumina support can contribute to coke formation.[10] Furthermore, strong interactions between the metal and the support can sometimes lead to the encapsulation of the active metal particles, rendering them inaccessible to reactants.[11]
Troubleshooting Guide
Problem 1: My reaction yield has dropped significantly over several runs.
-
Possible Cause 1: Catalyst Poisoning.
-
Diagnosis: The drop in activity may be sudden if a significant amount of impurity was introduced. Halide ions (F⁻, Cl⁻) are known poisons for transition metal catalysts like Rhodium and Palladium.[5] this compound chemistry can sometimes involve reagents that release these ions.
-
Solution:
-
Analyze Feedstock: Ensure all reactants and solvents are free from impurities like sulfur or water.
-
Use a Scavenger: In cases where halide ion release is unavoidable, the addition of a halide scavenger such as a silver salt (e.g., Ag₂CO₃) can precipitate the ions and protect the catalyst.[5]
-
Catalyst Regeneration: If poisoning is reversible, a specific regeneration protocol may restore activity. For irreversible poisoning, the catalyst must be replaced.
-
-
-
Possible Cause 2: Coking/Fouling.
-
Diagnosis: This is common in high-temperature reactions or with highly reactive substrates like this compound, which can polymerize. A visual inspection of the catalyst might reveal discoloration (e.g., darkening) due to carbon deposits. Thermogravimetric analysis (TGA) can quantify the amount of coke.[12]
-
Solution: Implement a regeneration procedure involving the controlled burnout of carbonaceous deposits. For many catalysts, this involves calcination in a controlled stream of air or an oxygen/nitrogen mixture.[12]
-
-
Possible Cause 3: Sintering.
-
Diagnosis: Sintering is likely if the reaction is run at excessively high temperatures. This form of deactivation is generally irreversible. Characterization techniques like Transmission Electron Microscopy (TEM) can be used to observe changes in metal particle size.[7]
-
Solution: Optimize the reaction to run at the lowest effective temperature. Ensure the catalyst chosen has high thermal stability. Once sintered, the catalyst typically cannot be regenerated and requires replacement.
-
Problem 2: The selectivity of my reaction has changed, favoring byproducts.
-
Possible Cause 1: Partial Poisoning or Site-Specific Deactivation.
-
Diagnosis: Some poisons may selectively block the active sites responsible for the desired reaction, leaving other sites that catalyze side reactions active. Similarly, the formation of "soft coke" can block acid sites, leading to a loss of selectivity.[10]
-
Solution: A thorough characterization of the deactivated catalyst can help identify the nature of the coke or poison. A carefully designed regeneration procedure, such as a low-temperature oxidation, may selectively remove the species causing the shift in selectivity.
-
-
Possible Cause 2: Ligand Degradation (for Organometallic Catalysts).
-
Diagnosis: In homogeneous catalysis (e.g., rhodium-catalyzed hydroformylation), the organic ligands that stabilize the metal center can degrade, particularly under oxidative conditions.[13] This changes the steric and electronic environment of the active site, affecting selectivity. ³¹P NMR spectroscopy is a powerful tool for observing the degradation of phosphorus-based ligands.
-
Solution: Implement a regeneration protocol that not only reactivates the metal center but also replenishes the necessary ligand.[14] Ensure the reaction is run under a strictly inert atmosphere to prevent oxidative degradation.
-
Problem 3: The pressure drop across my fixed-bed reactor is increasing.
-
Possible Cause: Catalyst Fouling or Crushing.
-
Diagnosis: An increased pressure drop is a classic symptom of the physical blockage of the catalyst bed.[15] This can be caused by extensive coke/polymer deposition (fouling) that plugs the voids between catalyst particles or by the mechanical breakdown (crushing) of the catalyst pellets themselves.[3][15]
-
Solution:
-
Regeneration: If fouling is the cause, an in-situ regeneration to burn off the deposits can resolve the issue.
-
Catalyst Selection: If crushing is the problem, select a catalyst with higher mechanical strength for future runs.
-
Reactor Loading: Ensure the reactor is loaded properly to avoid excessive mechanical stress on the catalyst bed.
-
-
Quantitative Performance Data
The following tables summarize representative data on the deactivation and regeneration of common catalyst types.
Table 1: Performance of Rhodium-Based Hydroformylation Catalyst
| Performance Metric | Fresh Catalyst | Deactivated Catalyst | Regenerated Catalyst |
|---|---|---|---|
| Reaction Rate (lbs aldehyde/ft³/hr) | ~50 | 11 | ~45 |
| Relative Activity (%) | 100% | 22%[14] | 90% |
| n-aldehyde Regioselectivity (%) | 99% | < 94%[13] | > 98% |
| Visual Appearance | Light Straw Color | Dark Brown/Black[14] | Light Straw Color[14] |
Table 2: Performance of Chromia-Alumina Dehydrogenation Catalyst
| Performance Metric | Fresh Catalyst | Deactivated Catalyst (Coked) | Regenerated Catalyst |
|---|---|---|---|
| Hydrocarbon Conversion (%) | > 50% | < 20% | > 48% |
| Selectivity to Desired Olefin (%) | > 85% | ~80% | > 85% |
| Time on Stream before Deactivation | 30-60 minutes | N/A | 30-60 minutes |
| Regeneration Method | N/A | Oxidative Burnout (Calcination)[12][16] | N/A |
Catalyst Regeneration Protocols
Protocol 1: Regeneration of a Deactivated Rhodium Hydroformylation Catalyst
This protocol is based on a process for regenerating a rhodium-phosphine complex catalyst that has been deactivated, often indicated by a color change from light yellow/straw to dark brown or black.[14]
-
Objective: To restore the catalytic activity by removing deactivating species and reforming the active catalytic complex.
-
Materials: Deactivated catalyst solution, a suitable aldehyde (e.g., isobutyraldehyde), oxygen-containing gas (e.g., air or 5% O₂ in N₂), filtration apparatus.
-
Procedure:
-
Catalyst Removal: A portion of the at-least-partially-inactive catalyst is removed from the hydroformylation reactor.[14]
-
Aldehyde Adjustment: The aldehyde content of the catalyst-containing stream is adjusted to ensure at least one mole of aldehyde is present per mole of rhodium and ligand in the catalyst.[14]
-
Oxidation Step: The aldehyde-containing catalyst stream is treated with an oxygen-containing gas (e.g., air). This is performed at a temperature below the boiling point of the aldehyde.[14] The treatment continues until the dark color of the solution reverts to a light straw color, indicating the reformation of the active species.[14]
-
Filtration: The solution is filtered to remove any solid materials that may have formed during the oxidation process.[14]
-
Ligand Adjustment: The ligand-to-rhodium ratio is adjusted as required for the hydroformylation reaction before returning the catalyst to the reactor.[14]
-
Protocol 2: Regeneration of a Coked Chromia-Alumina (Cr₂O₃/Al₂O₃) Catalyst
This protocol describes a typical oxidative regeneration to remove carbonaceous deposits (coke) from a chromia-alumina catalyst used in processes like dehydrogenation.[12][16]
-
Objective: To remove coke from the catalyst surface and pores via controlled combustion.
-
Materials: Deactivated (coked) catalyst, inert gas (Nitrogen), air or a diluted oxygen stream.
-
Procedure:
-
Purge Reactor: After stopping the hydrocarbon feed, the reactor is purged with an inert gas like nitrogen at the reaction temperature for 30-60 minutes to remove residual hydrocarbons.[12]
-
Initiate Regeneration: A regeneration gas stream, typically air or a mixture of air and inert gas, is introduced. For steam-sensitive catalysts, the steam content should be controlled, for example, between 10-25 volume percent.[16]
-
Controlled Burnout: The temperature is carefully controlled, often in the range of 500-700°C, to burn the coke off the catalyst.[12] The temperature must be managed to avoid excessive heat (exotherms) which could cause thermal damage (sintering) to the catalyst.
-
Monitor Effluent: The regeneration is monitored by analyzing the reactor effluent for carbon oxides (CO, CO₂). The process is considered complete when the concentration of these gases returns to baseline levels.[12]
-
Final Purge: After the burnout is complete, the reactor is purged again with inert gas to remove any remaining oxygen before reintroducing the hydrocarbon feed.
-
Visualizations: Workflows and Logic Diagrams
Caption: Primary mechanisms of catalyst deactivation.
Caption: Troubleshooting flowchart for catalyst deactivation.
Caption: Experimental workflow for chromia-alumina regeneration.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 3. ammoniaknowhow.com [ammoniaknowhow.com]
- 4. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. researchgate.net [researchgate.net]
- 9. Coke Formation in FCC Catalyst Testing | XY-MAT [xytelindia.com]
- 10. Coke Formation and Regeneration during Fe-ZSM-5-Catalyzed Methane Dehydro-Aromatization | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01807A [pubs.rsc.org]
- 14. US4196096A - Process for regeneration of rhodium hydroformylation catalysts - Google Patents [patents.google.com]
- 15. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 16. US2546031A - Regeneration of alumina-chromia catalyst - Google Patents [patents.google.com]
Technical Support Center: Managing Trifluoroacetaldehyde Volatility in Experimental Setups
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the highly volatile reagent, trifluoroacetaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound I should be aware of?
A1: this compound is a colorless gas at room temperature with a boiling point of -18 °C.[1] Its high volatility presents challenges in handling and accurate measurement. It is highly electrophilic and readily forms a stable hydrate (B1144303), 2,2,2-trifluoro-1,1-ethanediol (fluoral hydrate), in the presence of water.[1] It can also polymerize upon storage into a waxy, white solid.[1]
Q2: Should I use this compound gas or its hydrate form in my reaction?
A2: The choice between gaseous this compound and its hydrate depends on the specific requirements of your reaction.
-
This compound Hydrate: The hydrate is a crystalline solid, making it significantly easier to handle and weigh under standard laboratory conditions.[2] It is often used in reactions where the presence of water is tolerated or even beneficial, such as in certain nucleophilic trifluoromethylation reactions.[3][4]
-
Gaseous this compound: Anhydrous conditions often necessitate the use of the gaseous form. Generating the gas in situ from a precursor like this compound ethyl hemiacetal allows for precise control over the amount of reagent introduced into the reaction system.[5] This method is ideal for reactions sensitive to water.
Q3: What are the primary safety precautions for handling this compound?
A3: Due to its toxicity and volatility, this compound and its precursors should be handled with appropriate safety measures.
-
Engineering Controls: Always work in a well-ventilated chemical fume hood.[6] For reactions involving the gaseous form, a closed system is recommended to prevent release into the laboratory atmosphere.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is a common choice, but consult the manufacturer's compatibility chart), safety goggles, and a lab coat.[6]
-
Storage: Store this compound hydrate and its hemiacetal precursors in a cool, dry, and well-ventilated area away from incompatible materials.[6]
Troubleshooting Guide
Issue 1: Low or Inconsistent Reaction Yields
| Potential Cause | Troubleshooting Step |
| Incomplete transfer of gaseous this compound. | Ensure the carrier gas (e.g., nitrogen) flow rate is sufficient to carry the generated gas into the reaction vessel. Gently heating the transfer lines can prevent condensation. |
| Loss of volatile reagent during reaction setup. | Use a closed-system setup. Ensure all connections are secure and leak-proof before starting the reaction. Pre-cool the reaction solvent to minimize vaporization upon addition of the gaseous reagent. |
| Inaccurate quantification of the gaseous reagent. | Generate the gas from a precisely measured amount of a stable precursor like this compound ethyl hemiacetal. Monitor the reaction progress closely using techniques like in-line IR spectroscopy if available. |
| Side reactions due to moisture. | When using the gaseous form for anhydrous reactions, thoroughly dry all glassware and solvents. Pass the carrier gas through a drying agent before it enters the gas generation flask. |
Issue 2: Pressure Buildup in a Closed System
| Potential Cause | Troubleshooting Step |
| Gas generation rate exceeds consumption rate. | Reduce the rate of heating or the rate of addition of reagents for the gas generation step. Use a mass flow controller for precise control of the carrier gas flow. |
| Clogging in the gas delivery tube. | Ensure the gas delivery tube is not submerged too deeply into a viscous reaction mixture. Check for any solid byproducts that may be causing a blockage. |
| Exothermic reaction leading to solvent evaporation. | Maintain a constant and appropriate reaction temperature using a reliable cooling bath. |
| Inadequate pressure release system. | Incorporate a pressure-relief bubbler or a back-pressure regulator in your setup to safely vent excess pressure. |
Issue 3: Polymerization of this compound
| Potential Cause | Troubleshooting Step |
| Improper storage of the reagent. | Store this compound precursors in a cool, dark, and dry place. Upon generation, use the gaseous this compound immediately. |
| Presence of impurities that initiate polymerization. | Use high-purity precursors and solvents. |
Quantitative Data
| Property | Value | Reference |
| This compound Boiling Point | -18 °C | [1] |
| This compound Hydrate Melting Point | 66 °C | [1] |
| This compound Hydrate Boiling Point | 104 °C | [1] |
Experimental Protocols
Protocol 1: Generation and Use of Gaseous this compound in a Nucleophilic Addition Reaction
This protocol describes the in situ generation of this compound gas from its ethyl hemiacetal and its subsequent use in a reaction with a generic nucleophile in a closed system.
Materials:
-
This compound ethyl hemiacetal
-
Concentrated sulfuric acid
-
Anhydrous solvent (e.g., THF)
-
Nucleophile
-
Dry nitrogen gas
-
Drying agent (e.g., calcium chloride)
Equipment:
-
Two-neck round-bottom flask (gas generation flask)
-
Three-neck round-bottom flask (reaction flask)
-
Dropping funnel
-
Magnetic stirrers and stir bars
-
Gas inlet and outlet adapters
-
Flexible tubing (e.g., Tygon®)
-
Cooling bath
-
Heating mantle with temperature control
-
Pressure-relief bubbler
Procedure:
-
System Setup: Assemble the glassware as shown in the workflow diagram below. Ensure all connections are airtight. The reaction flask should be charged with the nucleophile dissolved in the anhydrous solvent and placed in a cooling bath.
-
Inert Atmosphere: Purge the entire system with dry nitrogen gas for 15-20 minutes.
-
Gas Generation:
-
Add a magnetic stir bar and concentrated sulfuric acid to the gas generation flask.
-
Place the this compound ethyl hemiacetal in the dropping funnel.
-
Begin stirring the sulfuric acid and slowly add the hemiacetal dropwise.
-
Gently heat the generation flask to facilitate the decomposition of the hemiacetal into gaseous this compound and ethanol.
-
-
Reaction:
-
The generated this compound gas, carried by a slow stream of nitrogen, will bubble through the solution in the reaction flask.
-
Maintain the reaction at the desired temperature and monitor its progress by a suitable analytical method (e.g., TLC, GC-MS).
-
-
Work-up:
-
Once the reaction is complete, stop the generation of the gas and purge the system with nitrogen to remove any remaining this compound.
-
The reaction mixture can then be worked up according to standard procedures.
-
Visualizations
References
Technical Support Center: Purification of Commercial Trifluoroacetaldehyde
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions (FAQs) for the purification of commercial trifluoroacetaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound is typically available as its hydrate (B1144303) or ethyl hemiacetal due to the high reactivity and volatility of the free aldehyde.[1][2] Common impurities include:
-
Water: Often present in excess in the hydrate form.[3]
-
Solvents: Residual solvents from synthesis, such as tetrahydrofuran (B95107) (THF), 2-methoxyethyl ether, and ethanol.[4][5]
-
Acidic Byproducts: Hydrogen fluoride (B91410) (HF) and hydrogen chloride (HCl) can be present from the manufacturing process.[6]
-
Partially Fluorinated Acetaldehydes: Impurities like chlorodifluoroacetaldehyde (B1208273) may be present.[6]
-
Polymers: this compound can polymerize, especially in the anhydrous form or in the presence of impurities.[6][7]
-
Oxidation Products: Trifluoroacetic acid can form upon exposure to air.
Q2: Why is this compound often supplied as a hydrate or hemiacetal?
A2: Anhydrous this compound is a gas at room temperature with a boiling point of -20°C, making it difficult to handle and store.[8] It is also highly reactive and prone to polymerization.[6] The hydrate (fluoral hydrate) and hemiacetals are more stable, less volatile liquids, making them easier and safer to handle, store, and transport.[5][9]
Q3: What are the primary methods for purifying commercial this compound?
A3: The main purification strategies depend on the desired final form of the aldehyde (hydrate, hemiacetal, or anhydrous) and the nature of the impurities. Key methods include:
-
Fractional Distillation: Used to purify the this compound hydrate or hemiacetal from solvents and other volatile impurities.[4][7]
-
Dehydration: To obtain anhydrous this compound from its hydrate, strong dehydrating agents are required.[6][8]
-
Chemical Purification via Bisulfite Adduct: This method separates aldehydes from other organic compounds by forming a water-soluble adduct, which can then be isolated and the aldehyde regenerated.[10][11][12]
-
Neutralization: To remove acidic impurities.[6]
Q4: How can I prevent the polymerization of this compound during purification?
A4: Polymerization can be minimized by:
-
Avoiding high temperatures: Dehydration reactions, in particular, can promote polymerization if temperatures are not carefully controlled.[6]
-
Using inhibitors: For some aldehydes, polymerization inhibitors like hydroquinone (B1673460) or butylated hydroxytoluene (BHT) can be added, though their compatibility with this compound and subsequent reactions should be verified.[7]
-
Storing under appropriate conditions: Anhydrous this compound should be stored at low temperatures.[13]
-
Working with the more stable hydrate or hemiacetal forms: These forms are less prone to polymerization.
Q5: What are the key safety precautions when working with this compound?
A5: this compound and its derivatives can be hazardous. Always consult the Safety Data Sheet (SDS) before use. General safety precautions include:
-
Working in a well-ventilated fume hood. [14]
-
Wearing appropriate Personal Protective Equipment (PPE): This includes chemical-resistant gloves, safety goggles, and a lab coat.[15]
-
Avoiding inhalation, ingestion, and skin contact. [14]
-
Handling anhydrous this compound at low temperatures to minimize its volatility.[13]
Troubleshooting Guides
Fractional Distillation of this compound Hydrate
This guide addresses common issues encountered during the fractional distillation of this compound hydrate to remove solvent impurities.
| Issue | Potential Cause | Solution |
| Poor Separation of Product and Solvent | Inefficient distillation column. | Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column).[16] |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column.[16] | |
| Product Contaminated with Water | Azeotrope formation. | Some solvents may form azeotropes with water. Check for known azeotropes and consider a different purification method if necessary. |
| Low Recovery of Product | Product is volatile and lost during distillation. | Ensure all joints in the distillation apparatus are well-sealed. Use a cold condenser and consider cooling the receiving flask. |
| Inaccurate temperature monitoring. | Ensure the thermometer bulb is correctly placed at the level of the side arm leading to the condenser to accurately measure the boiling point of the distillate. |
Dehydration of this compound Hydrate
This section provides troubleshooting for the preparation of anhydrous this compound.
| Issue | Potential Cause | Solution |
| Low Yield of Anhydrous Aldehyde | Incomplete dehydration. | Ensure a sufficient excess of a strong dehydrating agent (e.g., P₂O₅ or concentrated H₂SO₄) is used.[6][8] Note that the reaction can be "messy and with bad yields".[8] |
| Polymerization of the product. | The dehydration process using strong acids can induce polymerization.[6] Maintain a low temperature during the initial mixing and distill the anhydrous aldehyde as it forms to minimize its contact time with the acid. | |
| Product is Contaminated with Acid | Carryover of acidic dehydrating agent. | Use a splash guard and ensure a slow, controlled distillation. A subsequent distillation may be necessary. |
| Difficulty in Handling the Gaseous Product | Low boiling point of anhydrous this compound (-20°C). | Use a dry ice/acetone or liquid nitrogen cold trap to condense the product as it distills.[8] |
Chemical Purification via Bisulfite Adduct Formation
This guide addresses issues with purifying this compound by forming a bisulfite adduct.
| Issue | Potential Cause | Solution |
| Low Yield of Precipitated Adduct | The bisulfite adduct of this compound may be soluble in the reaction mixture.[10] | Instead of filtration, use liquid-liquid extraction to isolate the water-soluble adduct in the aqueous phase.[10][11] |
| Incomplete reaction. | Use a freshly prepared, saturated solution of sodium bisulfite. Ensure vigorous mixing to facilitate the reaction between the organic and aqueous phases.[10] | |
| Aldehyde Fails to Regenerate from the Adduct | Incorrect pH for regeneration. | Ensure the pH of the aqueous solution containing the adduct is strongly basic (pH > 10) by adding a strong base like NaOH to regenerate the aldehyde.[11] |
| Decomposition of Product During Regeneration | The aldehyde is unstable under the basic conditions required for regeneration. | Perform the regeneration at a low temperature and immediately extract the liberated aldehyde into an organic solvent to minimize its exposure to the basic aqueous phase. |
Experimental Protocols
Protocol 1: Fractional Distillation of this compound Hydrate
This protocol is for the purification of this compound hydrate from less volatile impurities.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. Use a heating mantle and a magnetic stirrer. Ensure all glassware is dry.
-
Procedure:
-
Place the crude this compound hydrate in the distillation flask with a stir bar.
-
Heat the flask gently.
-
Collect the fraction that distills at the boiling point of the this compound hydrate/water azeotrope (typically around 95-105°C, depending on the water content).[4][5]
-
Discard any initial lower-boiling fractions, which may contain volatile organic impurities, and stop the distillation before higher-boiling impurities begin to distill.
-
-
Analysis: Analyze the purity of the collected fraction by Gas Chromatography (GC) or NMR.
Protocol 2: Preparation of Anhydrous this compound from its Hydrate
This protocol describes the dehydration of this compound hydrate. Caution: This procedure should be performed with extreme care in a well-ventilated fume hood due to the use of strong acids and the volatile, toxic nature of the product.
-
Apparatus Setup: Use a distillation apparatus with a dropping funnel and a cold trap (dry ice/acetone or liquid nitrogen) to collect the gaseous product. All glassware must be scrupulously dried.
-
Procedure:
-
Place a powerful dehydrating agent, such as phosphorus pentoxide (P₂O₅), in the distillation flask. Some procedures also mention the use of concentrated sulfuric acid, though this can increase the risk of polymerization.[6][8]
-
Cool the flask in an ice bath.
-
Slowly add the this compound hydrate from the dropping funnel onto the dehydrating agent with gentle stirring.
-
After the addition is complete, slowly warm the mixture to room temperature and then gently heat to distill the anhydrous this compound.
-
The gaseous this compound (b.p. -20°C) is collected in the cold trap.
-
-
Handling: The collected anhydrous this compound should be used immediately or stored at a very low temperature in a sealed container.
Protocol 3: Purification via Bisulfite Adduct Formation
This protocol is a general method for separating aldehydes from mixtures.
-
Adduct Formation:
-
Dissolve the crude mixture containing this compound (as hydrate or in an organic solvent) in a suitable solvent like methanol (B129727) or THF.[11]
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously for several hours.[10]
-
-
Isolation of the Adduct:
-
Transfer the mixture to a separatory funnel. Add an immiscible organic solvent (e.g., diethyl ether) and water.
-
Shake the funnel and separate the layers. The bisulfite adduct of this compound will be in the aqueous layer.[11]
-
Wash the aqueous layer with fresh organic solvent to remove any remaining non-aldehydic impurities.
-
-
Regeneration of the Aldehyde:
-
Cool the aqueous layer containing the adduct in an ice bath.
-
Add a suitable organic solvent to extract the aldehyde as it is formed.
-
Slowly add a strong base (e.g., 50% NaOH solution) with stirring until the solution is strongly basic (pH > 10).[10]
-
Separate the organic layer containing the purified this compound.
-
The aldehyde in the organic phase can then be dried over an anhydrous drying agent (e.g., MgSO₄) and the solvent carefully removed.
-
Data Presentation
Table 1: Physical Properties of this compound and its Derivatives
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | C₂HF₃O | 98.02 | -20 |
| This compound Hydrate | C₂H₃F₃O₂ | 116.04 | ~95-105 (azeotrope with water)[4][5] |
| This compound Ethyl Hemiacetal | C₄H₇F₃O₂ | 144.09 | 104-105 / 745 mmHg[9] |
Table 2: Purity Analysis Methods
| Analytical Technique | Purpose | Typical Observations |
| Gas Chromatography (GC) | To quantify the purity of this compound and its derivatives and to identify volatile impurities.[17] | A chromatogram showing a major peak for the desired compound and smaller peaks for impurities. |
| Nuclear Magnetic Resonance (NMR) | To confirm the structure of the purified compound and to detect impurities. | ¹H and ¹⁹F NMR are particularly useful for fluorinated compounds. |
| GC-Mass Spectrometry (GC-MS) | To identify unknown impurities by their mass spectra.[18] | Provides structural information about the separated components. |
Visualizations
Caption: A logical workflow for the purification of commercial this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benthamscience.com [benthamscience.com]
- 3. Nucleophilic Trifluoromethylation of Carbonyl Compounds: this compound Hydrate as a Trifluoromethyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FI104372B - Process for the preparation of this compound hydrate, this compound hemiacetal or a mixture thereof - Google Patents [patents.google.com]
- 5. EP0516311A1 - Chemical process for the manufacture of this compound - Google Patents [patents.google.com]
- 6. GB2260322A - Method of dehydrating this compound hydrate - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound ETHYL HEMIACETAL | 433-27-2 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. Workup [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. wcu.edu [wcu.edu]
- 15. chemstock.ae [chemstock.ae]
- 16. Purification [chem.rochester.edu]
- 17. Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Trifluoroacetaldehyde Reaction Monitoring by In-Situ NMR Spectroscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing in-situ Nuclear Magnetic Resonance (NMR) spectroscopy to monitor reactions involving trifluoroacetaldehyde.
Frequently Asked Questions (FAQs)
Q1: Why is in-situ NMR spectroscopy a suitable method for monitoring this compound reactions?
In-situ NMR spectroscopy allows for real-time data collection of a chemical reaction as it happens inside the NMR tube.[1][2] This technique is particularly advantageous for monitoring this compound reactions as it can provide crucial kinetic and mechanistic data, and help identify transient intermediates.[1] Given that this compound is a volatile and reactive gas, in-situ analysis minimizes handling and exposure.
Q2: Which nuclei are best to monitor for this compound reactions?
Both ¹H and ¹⁹F NMR spectroscopy can be utilized. However, ¹⁹F NMR is often preferred for several reasons[3]:
-
High Sensitivity: The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it highly sensitive.[3]
-
Large Chemical Shift Range: This reduces the likelihood of signal overlap, which can be an issue in ¹H NMR.[3]
-
No Solvent Interference: In ¹⁹F NMR, there are no signals from deuterated solvents to obscure the view of the reactants and products.[3]
Q3: What is the significance of hydrate (B1144303) and hemiacetal formation in this compound reactions?
This compound exists in equilibrium with its hydrate (CF₃CH(OH)₂) and, in the presence of alcohols, its hemiacetal (CF₃CH(OH)OR).[4][5] The electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon highly electrophilic, favoring the formation of these addition products.[4] Monitoring the signals of these species by in-situ NMR is crucial as their formation and consumption can provide insights into the reaction mechanism.
Q4: Can I quantify the components of my reaction mixture using in-situ NMR?
Yes, in-situ NMR can be a powerful quantitative tool (qNMR).[6][7] By integrating the signals of the reactants, intermediates, and products, their relative concentrations can be determined throughout the reaction. For accurate quantification, it is important to use an internal standard and ensure proper experimental setup, including appropriate relaxation delays.[8][9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the in-situ NMR monitoring of this compound reactions.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| T-01 | Why are my ¹⁹F NMR signals broad or distorted? | 1. Poor magnetic field homogeneity (shimming). 2. Presence of paramagnetic impurities. 3. Chemical exchange between species (e.g., hydrate, hemiacetal, and free aldehyde) on the NMR timescale. | 1. Re-shim the spectrometer. 2. Ensure high purity of reactants, solvents, and NMR tubes. Filter the sample if necessary. 3. Acquire spectra at different temperatures (Variable Temperature NMR). Lower temperatures may slow the exchange and result in sharper signals for each species. |
| T-02 | I see more peaks in my spectrum than expected. What are they? | 1. Formation of this compound hydrate or hemiacetal.[4][5] 2. Presence of impurities in the starting materials or solvent. 3. Formation of unexpected side products. | 1. Compare the observed chemical shifts with literature values for the hydrate and hemiacetal. The equilibrium can be shifted by changing the solvent or adding a small amount of an alcohol. 2. Run a spectrum of the starting materials and solvent separately to identify impurity signals. 3. Use 2D NMR techniques (e.g., COSY, HSQC) to help identify the structure of the unknown species. |
| T-03 | The integration values in my quantitative analysis are not consistent. Why? | 1. Incomplete relaxation of the nuclei between scans. 2. Poor signal-to-noise ratio. 3. Reaction kinetics are too fast for the chosen acquisition parameters. | 1. Increase the relaxation delay (d1) to at least 5 times the longest T1 of the nuclei of interest. 2. Increase the number of scans to improve the signal-to-noise ratio. 3. For very fast reactions, consider using techniques like stopped-flow NMR.[10] |
| T-04 | My reaction is not proceeding as expected inside the NMR tube. What could be the issue? | 1. The reaction may be sensitive to the specific conditions within the NMR tube (e.g., surface area of the glass). 2. The temperature inside the NMR probe may not be accurate. 3. The small scale of the reaction may be affecting the kinetics. | 1. Ensure the NMR tube is clean and free of any residues that could be catalyzing or inhibiting the reaction. 2. Calibrate the temperature of the NMR probe using a standard sample (e.g., methanol (B129727) or ethylene (B1197577) glycol).[11] 3. If possible, run a larger scale reaction outside the NMR and take aliquots for analysis to compare with the in-situ results. |
Experimental Protocols
Protocol 1: General In-Situ ¹⁹F NMR Monitoring of a this compound Reaction
This protocol provides a general workflow for monitoring a reaction of this compound with a generic nucleophile.
-
Sample Preparation:
-
Ensure all glassware, including the NMR tube and cap, is clean and dry.
-
If starting with commercial this compound hydrate, it may contain excess water. To dry it, dissolve the hydrate in anhydrous diethyl ether and add anhydrous calcium chloride. Stir for 2 hours, filter, and remove the solvent under reduced pressure.[12]
-
Prepare a stock solution of the this compound (or its hydrate) in a deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or Acetone-d₆).
-
Prepare a separate solution of the nucleophile and any catalyst in the same deuterated solvent.
-
Add a known concentration of an internal standard (e.g., benzotrifluoride (B45747) for ¹⁹F NMR) to one of the solutions for quantification.[8]
-
-
NMR Spectrometer Setup:
-
Tune and lock the spectrometer for the ¹⁹F nucleus.
-
Set the desired temperature for the reaction.
-
Acquire a reference spectrum of the starting material solution before initiating the reaction.
-
-
Reaction Initiation and Monitoring:
-
Inject the nucleophile solution into the NMR tube containing the this compound solution.
-
Quickly and carefully mix the contents of the tube and insert it into the spectrometer.
-
Start acquiring a series of ¹⁹F NMR spectra at regular time intervals. The time interval will depend on the reaction rate.
-
Continue monitoring until the reaction has reached completion or the desired conversion has been achieved.
-
-
Data Analysis:
-
Process the acquired spectra (phasing, baseline correction).
-
Integrate the signals corresponding to the starting material, intermediates, products, and the internal standard.
-
Calculate the concentration of each species at each time point to generate a reaction profile.
-
Quantitative Data Summary
The following table summarizes the equilibrium constants for the formation of this compound hydrate and ethyl hemiacetal.
| Equilibrium | Reactants | Product | Equilibrium Constant (K) | Conditions |
| Hydration | This compound + H₂O | This compound Hydrate | K not directly measured, but hydrate is the dominant species in aqueous solution.[4] | Aqueous solution, 25 °C |
| Hemiacetal Formation | This compound Hydrate + Ethanol | This compound Ethyl Hemiacetal + H₂O | 2.3 M⁻¹[5] | Aqueous solution, 25 °C |
Visualizations
References
- 1. Real-Time Reaction Monitoring [kofo.mpg.de]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. magritek.com [magritek.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 7. In Situ Real-Time Quantitative Determination in Electrochemical Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Real-Time Fluorine NMR Spectroscopy for Enzyme Kinetics: Hydrolysis of N-Trifluoroacetylglycine (TFAG) by Acylase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stopped flow 19F NMR enables researchers to understand reaction kinetics of rapidly evolving reaction – Connect NMR UK [connectnmruk.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Nucleophilic Trifluoromethylation of Carbonyl Compounds: this compound Hydrate as a Trifluoromethyl Source - PMC [pmc.ncbi.nlm.nih.gov]
Impact of reaction temperature on trifluoroacetaldehyde stability
This technical support center provides troubleshooting guides and frequently asked questions regarding the impact of reaction temperature on the stability and reactivity of trifluoroacetaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in what forms is it commonly available?
A1: this compound (also known as fluoral) is a fluorinated aldehyde with the chemical formula CF₃CHO.[1] It is a gas at room temperature with a boiling point of -18°C.[1] Due to its high electrophilicity and tendency to polymerize, it is often handled in more stable forms, such as its hydrate (B1144303) (CF₃CH(OH)₂, fluoral hydrate) or as a hemiacetal, like the ethyl hemiacetal (1-ethoxy-2,2,2-trifluoroethanol).[1] The hydrate is a colorless crystalline solid or is often supplied as an aqueous solution.[1][2]
Q2: How should this compound and its hydrate be stored to ensure stability?
A2: this compound and its derivatives should be stored in a cool, dry, and well-ventilated area in a tightly closed container.[3][4][5] For the hydrate solution, storage at room temperature or refrigerated conditions (2-8°C) is recommended.[2][6] It is crucial to keep it away from incompatible materials, especially oxidizing agents, and sources of ignition like heat or open flames.[2][5] Upon storage, the pure aldehyde can polymerize into a waxy, white solid.[1]
Q3: At what temperature does this compound start to decompose?
A3: Significant thermal decomposition of this compound occurs at high temperatures, typically in the range of 460-520°C.[7] At these temperatures, the primary pyrolysis products are trifluoromethane (B1200692) (CHF₃) and carbon monoxide (CO), with minor amounts of hexafluoroethane (B1207929) (C₂F₆).[7] For typical laboratory synthesis, thermal decomposition is not a concern at standard reaction temperatures (e.g., -78°C to 50°C).[8]
Q4: Can reaction temperature affect the stability of the hydrate form?
A4: Yes, temperature plays a key role in handling the hydrate. To obtain the anhydrous aldehyde from its hydrate, heating is required. One patented method describes heating an aqueous solution of the hydrate to between 50°C and 200°C in the presence of specific inorganic salts like calcium chloride to efficiently release the gaseous this compound.[9]
Q5: My reaction is giving low yields. Could the temperature be the cause?
A5: Absolutely. Temperature control is critical for reactions involving this compound. For instance, in nucleophilic trifluoromethylation reactions where this compound hydrate is used as a CF₃⁻ source, the initial steps are performed at low temperatures, such as -50°C.[10] Allowing the reaction to warm prematurely can lead to side reactions or decomposition of key intermediates. The reaction of this compound with L-cysteine also shows temperature-dependent stereoselectivity, forming different ratios of diastereoisomers at 37°C versus 80°C.[11]
Troubleshooting Guide
| Issue | Possible Cause (Temperature-Related) | Recommended Solution |
| Low or No Product Yield | Reaction temperature too high: This could cause decomposition of reagents or thermally unstable intermediates. For many nucleophilic additions, reactions are initiated at very low temperatures (-78°C to -50°C).[8][10] | Carefully review the protocol and ensure strict adherence to the specified temperature profile. Use an appropriate cooling bath (e.g., dry ice/acetone) and monitor the internal reaction temperature. |
| Reaction temperature too low: The activation energy for the desired reaction may not be reached, resulting in a sluggish or stalled reaction. | Gradually and carefully warm the reaction mixture to the temperature specified in the protocol after the initial addition of reagents.[10] | |
| Formation of Unidentified Side Products | Decomposition: At elevated temperatures, this compound can undergo decomposition. While significant pyrolysis occurs above 450°C, unwanted side reactions can occur at much lower temperatures depending on the reagents present.[7] | Maintain the recommended reaction temperature. Analyze side products to understand potential decomposition or side-reaction pathways. |
| Polymerization: Anhydrous this compound is prone to polymerization.[1] This can be initiated by impurities or localized heating. | Use the more stable hydrate or hemiacetal form for your reaction.[1] If anhydrous aldehyde is required, generate it in situ or use it immediately after preparation. | |
| Inconsistent Results Between Batches | Variable Water Content: this compound is often supplied as a hydrate with a specified water content (~75% in water). If using this directly, variations in water content can affect reagent stoichiometry. Temperature fluctuations during storage or handling can alter this concentration. | For sensitive reactions, it may be necessary to remove excess water from the hydrate before use.[10] (See Experimental Protocols). Store the reagent tightly sealed at the recommended temperature. |
Quantitative Data Summary
| Parameter | Value | Compound | Notes |
| Boiling Point | -18 °C | This compound | Gas at standard temperature and pressure.[1] |
| Boiling Point | 104-106 °C | This compound Hydrate | The hydrate is often supplied as an aqueous solution. |
| Pyrolysis Temperature Range | 460 - 520 °C | This compound | Temperature range for kinetic studies of thermal decomposition.[7] |
| Recommended Reaction Temp. (Nucleophilic Trifluoromethylation) | -50 °C to Room Temp. | This compound Hydrate | Initial addition and stirring at -50°C, followed by gradual warming.[10] |
| Recommended Reaction Temp. (Borohydride Reduction) | -10 °C to 50 °C | Trifluoroacetic acid ester | Temperature for synthesis of this compound hydrate/hemiacetal.[8] |
Experimental Protocols
Protocol 1: Dehydration of Commercial this compound Hydrate
This protocol describes a method for removing excess water from commercially available this compound hydrate for use in moisture-sensitive reactions.
Objective: To prepare a partially dried this compound hydrate of the formula CF₃CH(OH)₂·½H₂O.[10]
Materials:
-
Commercial this compound hydrate (e.g., ~75% in water)
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous calcium chloride (CaCl₂)
-
Stirring apparatus
-
Filtration equipment (e.g., suction filtration)
-
Rotary evaporator
Procedure:
-
Dissolve the commercial this compound hydrate (e.g., 5.00 g) in anhydrous diethyl ether (100 mL).[10]
-
While stirring vigorously, add anhydrous calcium chloride (e.g., 1.21 g) in small portions.[10]
-
Continue to stir the mixture for 2 hours at room temperature.[10]
-
Quickly filter the mixture via suction filtration to remove the hydrated CaCl₂.[10]
-
Remove the diethyl ether solvent from the filtrate under reduced pressure using a rotary evaporator.[10]
-
The resulting partially dried product can be characterized by ¹⁹F NMR to confirm its concentration before use in subsequent reactions.[10]
Protocol 2: Nucleophilic Trifluoromethylation of a Carbonyl Compound
This protocol is a representative example of using this compound hydrate as a trifluoromethyl (CF₃⁻) source for the synthesis of α-trifluoromethyl alcohols.
Objective: To synthesize an α-trifluoromethyl alcohol via the nucleophilic addition of a trifluoromethyl group to a carbonyl compound.[10]
Materials:
-
This compound hydrate (1.5 mmol)
-
Potassium tert-butoxide (t-BuOK) (6.0 mmol)
-
Target carbonyl compound (e.g., aldehyde or ketone) (1.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Stirring apparatus and inert atmosphere setup (e.g., nitrogen or argon)
-
Low-temperature cooling bath (-50 °C)
Procedure:
-
Prepare a solution of this compound hydrate (1.5 mmol) in anhydrous DMF (1.0 mL) in a flask under an inert atmosphere.[10]
-
Cool the solution to -50 °C using an appropriate cooling bath.[10]
-
In a separate flask, prepare a solution of t-BuOK (673 mg, 6.0 mmol) in anhydrous DMF (3.0 mL).[10]
-
Add the t-BuOK solution dropwise to the stirred this compound hydrate solution over 5 minutes, ensuring the temperature is maintained at -50 °C.[10]
-
Stir the resulting mixture for 30 minutes at -50 °C.[10]
-
Prepare a solution of the carbonyl compound (1.0 mmol) in anhydrous DMF (1.0 mL).[10]
-
Add the carbonyl compound solution to the reaction mixture at -50 °C and continue stirring for 1 hour.[10]
-
Allow the reaction mixture to gradually warm to room temperature.[10]
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), and proceed with standard purification techniques like column chromatography.[10]
Visualizations
Caption: Troubleshooting workflow for reactions involving this compound.
Caption: Simplified high-temperature decomposition pathway of this compound.
References
- 1. Fluoral - Wikipedia [en.wikipedia.org]
- 2. This compound hydrate, tech., ca 75% in water 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. 33953-86-5|2,2,2-Trifluoroacetaldehyde hydrate|BLD Pharm [bldpharm.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. GB2260322A - Method of dehydrating this compound hydrate - Google Patents [patents.google.com]
- 10. Nucleophilic Trifluoromethylation of Carbonyl Compounds: this compound Hydrate as a Trifluoromethyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reaction of this compound with amino acids, nucleotides, lipid nucleophiles, and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Reactivity of Trifluoroacetaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trifluoroacetaldehyde. The content addresses common experimental issues and the critical role of solvent choice in modulating reactivity.
Frequently Asked Questions (FAQs)
Q1: Why is this compound often supplied and used as its hydrate (B1144303) or ethyl hemiacetal?
A1: Anhydrous this compound is a gas at room temperature and has a strong tendency to polymerize into a waxy, white solid upon storage. To mitigate this, it is commonly used in more stable forms:
-
This compound hydrate (Fluoral hydrate, CF₃CH(OH)₂): Formed upon contact with water, this is a stable, crystalline solid. It is highly electrophilic and can be used directly in many reactions.
-
This compound ethyl hemiacetal (CF₃CH(OCH₂CH₃)(OH)): This form is often preferred for its stability and ease of handling in organic solvents.
Q2: How does the solvent affect the form of this compound in my reaction?
A2: The solvent choice directly influences the equilibrium between the aldehyde, its hydrate, and its hemiacetal.
-
In aqueous or other protic solvents (e.g., water, methanol, ethanol) , this compound exists primarily as the hydrate or hemiacetal, respectively.
-
In aprotic solvents (e.g., DMF, THF, DCM) , the free aldehyde is the predominant reactive species, although trace water can still lead to hydrate formation. For reactions requiring the anhydrous aldehyde, stringent control of moisture is necessary.
Q3: What are the general effects of different solvent classes on the reactivity of this compound?
A3: Solvent polarity and proticity are key factors.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are often optimal for nucleophilic addition reactions. They can effectively solvate cations but do not strongly solvate anionic nucleophiles through hydrogen bonding, leaving the nucleophile more "naked" and reactive. This often leads to faster reaction rates for S_N2-type processes.
-
Polar Protic Solvents (e.g., Water, Ethanol): These solvents can slow down reactions involving anionic nucleophiles by forming strong hydrogen bonds with the nucleophile, which stabilizes it and reduces its reactivity. However, they can promote reactions involving neutral nucleophiles or those that proceed through polar, charged transition states.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents are generally less effective for reactions involving polar or charged species. They can be advantageous for reactions that proceed through nonpolar transition states or when trying to suppress certain side reactions. In some cases, nonpolar solvents can favor S_N2 over S_N1 pathways by destabilizing charged intermediates.
Q4: I am seeing a low yield in my reaction. What are the common solvent-related causes?
A4: Low yields can often be traced back to the choice of solvent.
-
Inappropriate Polarity: The solvent may not be polar enough to dissolve the reactants or stabilize the transition state.
-
Protic Solvent Interference: If using a strong, anionic nucleophile, a protic solvent may be deactivating it through hydrogen bonding.
-
Side Reactions: The solvent may promote side reactions. For example, in the presence of base, aldehydes are prone to self-condensation (aldol reaction) or polymerization. The choice of solvent can influence the rates of these competing pathways.
-
Reagent Instability: The reagents, such as a strong base or the this compound itself, may be unstable or have limited solubility in the chosen solvent.
Q5: How can I monitor the progress of my reaction involving this compound?
A5: ¹⁹F NMR spectroscopy is an exceptionally powerful tool. The trifluoromethyl (-CF₃) group provides a clear and sensitive NMR handle. The chemical shift of the -CF₃ group is highly sensitive to its electronic environment, allowing you to distinguish between the starting material, intermediates, and the final product. Monitoring the disappearance of the reactant's ¹⁹F signal and the appearance of the product's signal provides a direct measure of reaction conversion.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Reactivity | 1. Nucleophile deactivation by protic solvent: The solvent (e.g., ethanol, water) is hydrogen-bonding to and stabilizing the nucleophile. | Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile (B52724) to enhance nucleophilicity. |
| 2. Poor solubility of reactants: One or more reagents are not fully dissolved in the chosen solvent. | Select a solvent with appropriate polarity to ensure all reactants are in the solution phase. Check solubility of all starting materials beforehand. | |
| 3. Reaction requires a polar transition state: A nonpolar solvent (e.g., toluene) is being used, which destabilizes the polar or charged transition state. | Change to a more polar solvent (e.g., DCM, THF, or DMF) to better solvate the transition state and lower the activation energy. | |
| Formation of White Precipitate / Polymerization | 1. Instability of free aldehyde: Anhydrous this compound is prone to polymerization, especially in concentrated solutions or upon storage. | - Use the more stable this compound hydrate or hemiacetal form as the starting material.- Perform the reaction at a lower temperature.- Ensure the reaction is run in a sufficiently dilute solution. |
| Multiple Products / Side Reactions | 1. Aldol condensation: Base-catalyzed self-condensation of the aldehyde. | - Add the aldehyde slowly to the reaction mixture to keep its instantaneous concentration low.- Run the reaction at a lower temperature.- Consider a less basic catalyst or a solvent that disfavors this pathway. |
| 2. Hemiacetal/Acetal formation: Reaction with a protic solvent (e.g., an alcohol) used as the reaction medium. | If the free aldehyde is the desired reactant, use an aprotic solvent (e.g., THF, DCM, Toluene) under strictly anhydrous conditions. | |
| Difficulty in Product Isolation / Purification | 1. Solvent has a high boiling point: The solvent (e.g., DMSO, DMF) is difficult to remove during workup. | - Perform an aqueous workup and extract the product into a lower-boiling organic solvent (e.g., ethyl acetate, diethyl ether).- Consider using a solvent with a lower boiling point if the reaction conditions permit. |
| 2. Product instability on silica (B1680970) gel: The product degrades during column chromatography. | Consider using a less acidic stationary phase like alumina (B75360) or purifying via an alternative method such as recrystallization or distillation. |
Data Presentation: Solvent Effects on Nucleophilic Addition
Reaction: Nucleophilic addition of a generic nucleophile (Nu⁻) to this compound.
| Solvent | Solvent Type | Dielectric Constant (ε)¹ | Expected Relative Rate | Expected Yield (%) | Notes |
| Toluene | Nonpolar | 2.4 | Slow | Low | Poor stabilization of polar intermediates. |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | Moderate | Moderate | Moderate polarity, good for general use. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Moderate | Moderate-High | Ethereal solvent, good solvating properties. |
| Acetonitrile | Polar Aprotic | 37.5 | Fast | High | Highly polar, effectively accelerates S_N2-type reactions. |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Very Fast | High | Excellent for reactions with anionic nucleophiles due to poor anion solvation. |
| Ethanol | Polar Protic | 24.6 | Slow | Low-Moderate | Nucleophile is deactivated by hydrogen bonding. Potential for hemiacetal side product. |
| Water | Polar Protic | 80.1 | Very Slow | Low | Strong H-bonding with nucleophile. This compound exists as the hydrate. |
¹Dielectric constants are approximate values at room temperature.
Experimental Protocols
Protocol 1: Nucleophilic Trifluoromethylation of Benzaldehyde (B42025) using this compound Hydrate in DMF
This protocol is adapted from Prakash, G. K. S., et al., and describes the use of this compound hydrate as a CF₃⁻ source.
Materials:
-
This compound hydrate (CF₃CH(OH)₂, 1.5 mmol)
-
Potassium tert-butoxide (t-BuOK, 6.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of this compound hydrate (1.5 mmol) in anhydrous DMF (1.0 mL) in a flame-dried flask under an inert atmosphere (Argon or Nitrogen), cool the mixture to -50 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of t-BuOK (6.0 mmol) in anhydrous DMF (3.0 mL).
-
Add the t-BuOK solution dropwise to the this compound hydrate solution over 5 minutes, ensuring the temperature is maintained at -50 °C.
-
Stir the resulting mixture for 30 minutes at -50 °C.
-
Add a solution of benzaldehyde (1.0 mmol) in anhydrous DMF (1.0 mL) to the reaction mixture.
-
Continue stirring at -50 °C for 1 hour.
-
Allow the reaction mixture to warm gradually to room temperature.
-
Quench the reaction by adding water.
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Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Evaluating Solvent Effects on a Reaction
This protocol provides a framework for systematically comparing the effect of different solvents on a given reaction of this compound.
Procedure:
-
Setup: Arrange a parallel set of reaction vessels (e.g., vials or small flasks), one for each solvent to be tested (e.g., Toluene, THF, Acetonitrile, DMF). Ensure all glassware is oven- or flame-dried.
-
Inert Atmosphere: Place all vessels under an inert atmosphere (Argon or Nitrogen).
-
Reagent Preparation: Prepare stock solutions of this compound (or its hydrate/hemiacetal) and the nucleophile/other reactants in a high-purity, anhydrous solvent that is compatible with all reagents and can be easily removed (if necessary for analysis).
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Solvent Addition: Add an equal volume of each test solvent to its respective reaction vessel.
-
Reaction Initiation: Bring all vessels to the desired reaction temperature. Initiate the reactions simultaneously by adding the reactants via syringe. Ensure identical concentrations in all vessels.
-
Monitoring: At set time intervals (e.g., 1h, 2h, 4h, 24h), take a small, measured aliquot from each reaction mixture.
-
Quenching & Analysis: Immediately quench the reaction in the aliquot (e.g., with a saturated NH₄Cl solution). Prepare the sample for analysis by GC-MS or ¹⁹F NMR to determine the conversion and yield. Use an internal standard for accurate quantification.
-
Comparison: After the reactions have reached completion or a set time point, work up each reaction identically. Isolate the product and calculate the yield for each solvent. Plot yield vs. time to compare reaction rates.
Visualizations
Caption: Equilibrium of this compound in protic vs. aprotic solvents.
Caption: Logical workflow for troubleshooting low reaction yields.
Technical Support Center: Safe Handling and Disposal of Trifluoroacetaldehyde Waste
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of trifluoroacetaldehyde waste. Adherence to these protocols is critical to ensure laboratory safety and environmental protection.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
This compound is a hazardous chemical with multiple risks. It is a flammable liquid and vapor, harmful if swallowed, and causes skin and eye irritation.[1][2] It is important to handle this compound with care, as it can be toxic and irritating to the skin, eyes, and respiratory system.[3] Thermal decomposition can lead to the release of hazardous gases, including carbon monoxide, carbon dioxide, and hydrogen fluoride.[1]
Q2: What personal protective equipment (PPE) is required when handling this compound?
To ensure personal safety, the following PPE must be worn:
-
Eye Protection: Chemical safety glasses with side shields or goggles are mandatory.[1]
-
Hand Protection: Chemically resistant gloves should be worn. Always inspect gloves for integrity before use.[1][2]
-
Skin and Body Protection: A lab coat or long-sleeved clothing is required to prevent skin contact.[1]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, such as a chemical fume hood.[1][3][4] In case of inadequate ventilation or for large-scale operations, a NIOSH/MSHA approved respirator may be necessary.[1]
Q3: How should this compound and its waste be stored?
Store this compound and its waste in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][4][5] Containers should be tightly sealed and clearly labeled as hazardous waste.[5][6] It is often recommended to store this chemical in a refrigerator or a designated flammables cabinet.[1]
Q4: What materials are incompatible with this compound?
-
Strong oxidizing agents
-
Strong acids and bases
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Alcohols
-
Ammonia and amines
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Phenols and ketones
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Hydrogen cyanide and hydrogen sulfide[7]
Acetaldehyde (B116499) can also undergo violent polymerization in the presence of strong acids or trace metals.[8] It is prudent to assume this compound may have similar incompatibilities.
Q5: Can I dispose of this compound waste down the drain?
No. This compound and its waste are considered hazardous and should not be released into the environment.[1][5] Drain disposal is not a safe or compliant method.
Troubleshooting Guides
Issue: Accidental Spill of this compound
Small Spill (inside a chemical fume hood):
-
Alert personnel in the immediate vicinity.[6]
-
Ensure ventilation is adequate.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[6]
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled container for hazardous waste.[1][6]
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.[6]
Large Spill (outside of a chemical fume hood):
-
Evacuate all non-essential personnel from the area immediately.[4]
-
If flammable vapors are present, shut off all ignition sources.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team for assistance.
-
Prevent the spill from entering drains or waterways.
Issue: Managing this compound Waste Streams
-
Segregation: Keep this compound waste separate from other waste streams, especially incompatible chemicals.[5]
-
Containerization: Use only compatible, leak-proof, and tightly sealed containers for waste collection. Label containers clearly with "Hazardous Waste" and the full chemical name.[5][6][9]
-
Solid Waste: Any contaminated solid materials, such as gloves, pipette tips, and absorbent paper, must be collected as solid hazardous waste.[5]
-
Aqueous Waste: Collect aqueous solutions containing this compound in a designated hazardous aqueous waste container.[5]
Quantitative Data Summary
There are no specific OSHA Permissible Exposure Limits (PELs) or NIOSH Recommended Exposure Limits (RELs) for this compound. However, due to its structural similarity to acetaldehyde, the exposure limits for acetaldehyde are provided below for reference and to emphasize the need for stringent safety measures.
| Compound | Regulatory Body | Exposure Limit Type | Value | Notes |
| Acetaldehyde | OSHA | PEL (8-hour TWA) | 200 ppm | [7][10] |
| ACGIH | TLV (8-hour TWA) | 100 ppm | Recommended to reduce the risk of irritation.[11] | |
| ACGIH | STEL (15-minute) | 150 ppm | [11] | |
| NIOSH | REL | Ca | Classified as a potential occupational carcinogen. Exposure should be reduced to the lowest feasible concentration.[10] |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; Ca: Carcinogen.
Experimental Protocols
Protocol 1: Neutralization of Dilute this compound Waste
This protocol describes a general method for neutralizing dilute aqueous solutions of aldehyde waste. Note: This should be performed in a chemical fume hood with appropriate PPE. Always test the procedure on a small scale first.
-
Preparation: Prepare a neutralizing solution. Options include:
-
Reaction: Slowly add the neutralizing agent to the stirred this compound waste solution. The reaction may be exothermic; control the rate of addition to manage any temperature increase.
-
Mixing: Continue stirring the mixture for a sufficient period to ensure complete neutralization (e.g., 15 minutes to several hours, depending on the concentration and neutralizer).[3]
-
Verification: Test the treated solution to ensure the absence of aldehydes using an appropriate analytical method or test strips, if available.
-
Disposal: Even after neutralization, the resulting solution must be disposed of as hazardous waste in accordance with institutional and local regulations, unless confirmed to be non-hazardous by your EHS department.
Visualizations
Caption: Workflow for this compound waste disposal.
Caption: Decision tree for responding to a this compound spill.
References
- 1. wastewise.com [wastewise.com]
- 2. archtechnochem.com [archtechnochem.com]
- 3. US5545336A - Method of neutralizing aldehyde-containing waste waters and the like - Google Patents [patents.google.com]
- 4. Hyde-Out Aldehyde Neutralizer | Cetylite [cetylite.com]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of two eco-friendly neutralizers for a spectrum of tissue fixatives for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Acetaldehyde [cdc.gov]
- 8. web.stanford.edu [web.stanford.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. ACETALDEHYDE | Occupational Safety and Health Administration [osha.gov]
- 11. cdc.gov [cdc.gov]
Identifying and minimizing aldol condensation side reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during aldol (B89426) condensation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during aldol condensation reactions in a question-and-answer format.
Issue 1: My reaction yields a complex mixture of products, including significant amounts of self-condensation byproducts.
-
Q1: Why am I getting multiple products instead of my desired crossed aldol adduct?
-
A: A complex product mixture is a common issue in crossed aldol reactions, particularly when both carbonyl partners have α-hydrogens and similar reactivity. This can lead to a mixture of up to four potential products: two from self-condensation and two from the desired crossed condensation. The reaction's success depends on controlling which molecule acts as the nucleophilic enolate and which as the electrophilic acceptor.
-
-
Q2: How can I prevent self-condensation and favor the desired crossed product?
-
A: To achieve a single major product, several strategies can be employed:
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Use a Non-Enolizable Carbonyl Compound: One of the most effective methods is to use a reactant that lacks α-hydrogens (e.g., benzaldehyde (B42025), formaldehyde). This molecule can only act as the electrophile, immediately halving the number of possible products. The Claisen-Schmidt condensation is a classic example of this approach.[1]
-
Exploit Reactivity Differences: Aldehydes are generally more reactive electrophiles than ketones. In a reaction between an aldehyde and a ketone, the ketone will preferentially form the enolate.
-
Control Reagent Addition: Slowly add the enolizable carbonyl compound to a mixture of the non-enolizable carbonyl and the base. This keeps the concentration of the enolizable partner low, minimizing its opportunity to self-condense.[2]
-
Employ a Directed Aldol Strategy: For maximum control, pre-form the enolate of one carbonyl partner using a strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C). Once enolate formation is complete, the second carbonyl compound (the electrophile) is added. This ensures only one nucleophile is present.[3]
-
-
Issue 2: My reaction has a low yield or does not proceed to completion.
-
Q3: What are the common causes of low yield in aldol condensations?
-
A: Low yields can stem from several factors:
-
Unfavorable Equilibrium: The initial aldol addition is often a reversible reaction. The equilibrium might favor the starting materials, especially in the self-condensation of some ketones.
-
Side Reactions: Competing reactions can consume starting materials. These include polymerization (especially with aldehydes) and the Cannizzaro reaction.
-
Suboptimal Conditions: The choice of catalyst (acid or base), solvent, temperature, and reaction time significantly impacts the yield.
-
-
-
Q4: How can I drive the reaction to completion and improve the yield?
-
A: To improve yields, you can apply Le Chatelier's principle. The aldol addition product can often be dehydrated to form a stable α,β-unsaturated carbonyl compound. This dehydration is frequently irreversible and will pull the preceding equilibrium forward. Heating the reaction mixture is a common way to promote this dehydration step. In some cases, the dehydrated product may precipitate from the reaction mixture, which also drives the reaction to completion.[4]
-
Issue 3: An unintended side reaction, the Cannizzaro reaction, is occurring.
-
Q5: What is the Cannizzaro reaction, and why is it competing with my aldol condensation?
-
A: The Cannizzaro reaction is a disproportionation reaction that occurs with aldehydes lacking α-hydrogens in the presence of a strong base. Two molecules of the aldehyde react to produce a primary alcohol and a carboxylic acid. This becomes a significant side reaction if you are using a non-enolizable aldehyde (like benzaldehyde) as your electrophile with a strong base (e.g., concentrated NaOH).
-
-
Q6: How can I minimize the Cannizzaro reaction?
-
A: To suppress the Cannizzaro reaction, you should avoid using an overly concentrated base. If possible, use a base that is strong enough to promote the aldol condensation but not so strong as to favor the Cannizzaro pathway. Carefully controlling the stoichiometry and slowly adding the base can also help.
-
Issue 4: I am struggling with the purification of my aldol product.
-
Q7: My product has precipitated from the reaction. What is the general purification procedure?
-
A: If your product is a solid, purification is often straightforward. The general steps are:
-
Isolation: Collect the crude product by vacuum filtration.
-
Washing: Wash the solid with cold water to remove any water-soluble impurities like the base catalyst (e.g., NaOH). A subsequent wash with a cold solvent like ethanol (B145695) can remove other impurities.[5]
-
Recrystallization: Purify the crude product by recrystallizing from a suitable solvent. 95% ethanol is a common choice for many aldol products.[6]
-
-
-
Q8: My product is an oil and is difficult to isolate and purify. What techniques can I use?
-
A: Purifying oily products requires different techniques:
-
Extraction: After neutralizing the reaction mixture, use a suitable organic solvent to extract your product from the aqueous layer.
-
Column Chromatography: This is a highly effective method for purifying oils. You will need to determine an appropriate solvent system (eluent) to separate your product from starting materials and byproducts.
-
Distillation: If your product is volatile and thermally stable, distillation under reduced pressure can be an excellent purification method.[4]
-
-
Data Presentation: Quantitative Analysis
The yield and selectivity of aldol condensations are highly dependent on the substrates and reaction conditions. Below are tables summarizing quantitative data from cited experiments.
Table 1: Effect of Solvent on the Aldol Condensation of Benzaldehyde and 1-Heptanal
| Solvent | Conversion (%) | Selectivity to Jasminaldehyde (%) |
| Dichloromethane | 65 | 77 |
| n-Hexane | 71 | 82 |
| Acetonitrile | 75 | 85 |
| Toluene | 81 | 88 |
| Ethanol | 83 | 90 |
| Water | 89 | 93 |
| Solvent-free | 100 | 97 |
Data adapted from a study on the catalytic activities of SiO2-Al2O3.[7]
Table 2: Yields for Solvent-Free Claisen-Schmidt Condensation of Cycloalkanones with Benzaldehydes
| Entry | Cycloalkanone | Aromatic Aldehyde | Catalyst | Reaction Time | Yield (%) |
| 1 | Cyclopentanone | Benzaldehyde | NaOH (20 mol%) | 5 min (grinding) | 96 |
| 2 | Cyclohexanone | Benzaldehyde | NaOH (20 mol%) | 5 min (grinding) | 98 |
| 3 | Cyclohexanone | 4-Chlorobenzaldehyde | NaOH (20 mol%) | 5 min (grinding) | 97 |
| 4 | Cyclohexanone | 4-Methoxybenzaldehyde | NaOH (20 mol%) | 5 min (grinding) | 98 |
This data highlights the efficiency of solvent-free conditions.[4]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: General Procedure for Claisen-Schmidt Condensation (Solid Product)
This protocol describes the synthesis of dibenzalacetone from benzaldehyde and acetone.
-
Reaction Setup: In a small Erlenmeyer flask, prepare a solution of 2 mL of 20% aqueous sodium hydroxide (B78521) and 2 mL of 95% ethanol.[5]
-
Reagent Addition: To the stirred solution, add 0.3 mL of acetone, followed by 0.8 mL of benzaldehyde.[5]
-
Reaction: Swirl the flask intermittently at room temperature for approximately 15-30 minutes. A yellow precipitate should form. If an oil forms, stir vigorously with a glass rod to induce solidification.[8]
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the crude solid product via vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the collected solid first with a small amount of cold water to remove residual NaOH, followed by a small amount of chilled 95% ethanol to remove unreacted starting materials.[5]
-
Purification: Recrystallize the crude product from a minimal amount of hot 95% ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to form purified crystals.
-
Drying and Analysis: Collect the purified crystals by vacuum filtration, allow them to air dry, and then determine the mass, percent yield, and melting point.
Protocol 2: Directed Aldol Reaction Using LDA (Kinetic Control)
This protocol outlines a general procedure for a directed aldol reaction, ensuring one specific enolate is formed.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer. Maintain a positive pressure of inert gas (nitrogen or argon) throughout the reaction.
-
LDA Solution Preparation: In the reaction flask, prepare a solution of Lithium Diisopropylamide (LDA) in anhydrous tetrahydrofuran (B95107) (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Slowly add a solution of the carbonyl compound to be enolized (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C. Stir the mixture at this temperature for 30-60 minutes to ensure complete and irreversible enolate formation.[2]
-
Aldol Addition: Slowly add the second carbonyl compound (the electrophile, 1.0 equivalent), either neat or as a solution in anhydrous THF, to the enolate solution while maintaining the temperature at -78 °C. Monitor the reaction by Thin-Layer Chromatography (TLC) until the limiting reagent is consumed.
-
Work-up: Quench the reaction at -78 °C by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Transfer the mixture to a separatory funnel, add water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Visualizations: Pathways and Workflows
Diagram 1: General Aldol Reaction vs. Side Reactions
Caption: Pathways for desired crossed-aldol vs. undesired self-condensation.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in aldol reactions.
Diagram 3: Directed vs. Non-Directed Aldol Logical Flow
Caption: Logical flow comparing standard and directed aldol reaction strategies.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Crossed Aldol And Directed Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. webassign.net [webassign.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
Overcoming incomplete reactions when using trifluoroacetaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoroacetaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, particularly incomplete reactions, and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving low to no yield. What are the common causes?
A1: Incomplete or low-yielding reactions involving this compound often stem from a few key factors:
-
Presence of Excess Water: this compound is commonly supplied as a hydrate (B1144303) (CF₃CH(OH)₂), which can contain excess water molecules (e.g., dihydrate). This excess water can consume the base needed to initiate the reaction, leading to poor conversion.[1]
-
Suboptimal Reaction Conditions: The choice of solvent, base, temperature, and stoichiometry of reagents is critical. For instance, in nucleophilic trifluoromethylation, a significant excess of a strong base like potassium tert-butoxide (t-BuOK) is often required.[1]
-
Side Reactions: Aldehydes, including this compound, are susceptible to side reactions such as self-condensation (aldol condensation) or oxidation. These competing pathways can reduce the yield of the desired product.[2]
-
Reagent Purity and Stability: this compound itself is a gas and can polymerize upon storage.[3] Using a stable form like a hemiacetal or ensuring the quality of the hydrate is important.
Q2: How can I improve the yield of my reaction?
A2: To improve your reaction yield, consider the following troubleshooting steps:
-
Drying of this compound Hydrate: If you are using the hydrate form, it is crucial to remove excess water. A common method is to treat an ethereal solution of the hydrate with an anhydrous drying agent like calcium chloride (CaCl₂).[1]
-
Optimization of Reaction Parameters: Systematically vary the reaction conditions, including the solvent, temperature, and catalyst, to identify the optimal parameters for your specific substrate.[2]
-
Adjusting Stoichiometry: Carefully optimize the molar ratios of your reactants. In many cases, a higher excess of the base may be necessary to drive the reaction to completion.[1]
-
Inert Atmosphere: To prevent oxidation and other side reactions, conduct your experiment under an inert atmosphere (e.g., nitrogen or argon).[2]
Q3: I'm using a this compound hemiacetal. What should I be aware of?
A3: this compound hemiacetals (e.g., methyl or ethyl hemiacetal) are often used as a more stable and easier-to-handle source of this compound.[4] However, the in situ generation of the aldehyde from the hemiacetal might require specific conditions (e.g., acid or base catalysis) which should be compatible with your overall reaction scheme. The release of the corresponding alcohol (methanol or ethanol) could also influence the reaction medium.
Q4: My product seems to be contaminated with byproducts. How can I purify it?
A4: Purification of products from this compound reactions can be achieved through standard laboratory techniques:
-
Column Chromatography: This is a widely used method for separating the desired product from unreacted starting materials and byproducts.[2]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique.[2]
-
Bisulfite Adduct Formation: For aldehyde products, forming a solid bisulfite adduct can be a useful purification strategy. The aldehyde can then be regenerated from the isolated adduct under basic conditions.[2]
Troubleshooting Guide for Incomplete Reactions
This guide provides a structured approach to troubleshooting incomplete reactions with this compound.
Troubleshooting Workflow
References
Validation & Comparative
A Comparative Guide to the Quantitative Analysis of Trifluoroacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary analytical methods for the quantification of trifluoroacetaldehyde, a reactive aldehyde of interest in various scientific and industrial fields. This compound's high volatility and reactivity necessitate robust analytical strategies for accurate determination. The following sections detail the methodologies, performance characteristics, and experimental protocols for the most effective techniques: Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, High-Performance Liquid Chromatography (HPLC) with derivatization, and direct analysis by Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy.
Quantitative Method Performance
The selection of an appropriate analytical method depends on factors such as required sensitivity, sample matrix, and available instrumentation. The table below summarizes the key quantitative performance parameters for the discussed methods. It is important to note that while direct quantitative data for this compound is limited, the presented data for analogous compounds provides a strong basis for methodological expectations.
| Parameter | GC-MS with Derivatization (e.g., PFBHA) | HPLC with Derivatization (e.g., DNPH) | ¹⁹F NMR Spectroscopy |
| Principle | Separation of volatile derivatives by GC, with detection and quantification by MS. | Separation of stable, UV-active derivatives by HPLC, with UV detection. | Direct detection and quantification based on the nuclear magnetic resonance of the ¹⁹F nucleus. |
| Derivatization | Required to improve volatility and chromatographic behavior. | Required to form a stable, chromophoric derivative for UV detection.[1][2] | Not required. |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range (estimated for analogous compounds). | ~3 µM for acetaldehyde (B116499).[3] | Low µM to high nM range (estimated). |
| Limit of Quantification (LOQ) | Low ng/mL to pg/mL range (estimated for analogous compounds). | ~10 µM for acetaldehyde. | Low µM to high nM range (estimated). |
| Linearity | Excellent over several orders of magnitude. | Excellent (e.g., up to 80 µM for acetaldehyde).[3] | Excellent, directly proportional to the number of nuclei. |
| Precision (%RSD) | <10% (typical). | <15% for interday measurements of acetaldehyde.[3] | <5% (typical). |
| Accuracy (%Recovery) | >80% (typical). | >78% for acetaldehyde in plasma.[3] | High, as it is a primary ratio method. |
| Sample Throughput | Moderate, dependent on chromatographic run time. | Moderate, dependent on chromatographic run time. | High, with short acquisition times possible.[4] |
| Matrix Effects | Can be significant, often requiring sample cleanup. | Can be significant, often requiring sample cleanup. | Minimal, less susceptible to matrix components. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for each analytical method.
Caption: Workflow for this compound quantification by GC-MS.
Caption: Workflow for this compound quantification by HPLC.
Caption: Workflow for this compound quantification by ¹⁹F NMR.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments. These protocols are based on established methods for similar analytes and should be optimized for this compound and the specific sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Derivatization
This method is highly sensitive and selective, making it suitable for trace-level quantification of this compound in complex matrices.
a. Materials and Reagents:
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Hexane (B92381) (GC grade)
-
Sodium sulfate (B86663) (anhydrous)
-
Deionized water
-
This compound standard
-
Internal standard (e.g., a deuterated analog)
-
pH 4 buffer (e.g., acetate (B1210297) buffer)
b. Sample Preparation and Derivatization:
-
To 1 mL of sample (aqueous or extracted into a suitable solvent), add an appropriate amount of internal standard.
-
Add 100 µL of PFBHA solution (15 mg/mL in water).
-
Adjust the pH to 4 with the buffer solution.
-
Vortex the mixture and incubate at 60°C for 1 hour.
-
Cool the mixture to room temperature.
-
Extract the derivative with 1 mL of hexane by vortexing for 1 minute.
-
Centrifuge to separate the phases.
-
Transfer the organic (upper) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to an autosampler vial for GC-MS analysis.
c. GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the this compound-PFBHA derivative and the internal standard.
High-Performance Liquid Chromatography (HPLC) with 2,4-Dinitrophenylhydrazine (DNPH) Derivatization
This is a widely used and robust method for the analysis of aldehydes and ketones.[5] The DNPH derivative is stable and has a strong UV absorbance, allowing for sensitive detection.[6]
a. Materials and Reagents:
-
2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 0.5 mg/mL in acetonitrile (B52724) with 1% phosphoric acid)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound standard
-
Internal standard (e.g., a structurally similar aldehyde-DNPH derivative)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
b. Sample Preparation and Derivatization:
-
For biological samples, perform protein precipitation by adding 3 volumes of cold acetonitrile, vortexing, and centrifuging. Collect the supernatant.
-
To 1 mL of the sample (or supernatant), add an appropriate amount of internal standard.
-
Add 1 mL of the DNPH solution.
-
Vortex and incubate at 40°C for 30 minutes in the dark.
-
Condition a C18 SPE cartridge with 5 mL of acetonitrile followed by 5 mL of deionized water.
-
Load the derivatized sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 10% acetonitrile in water.
-
Elute the DNPH derivatives with 2 mL of acetonitrile.
-
The eluate is ready for HPLC analysis.
c. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 40% B
-
2-15 min: 40-80% B
-
15-17 min: 80% B
-
17-18 min: 80-40% B
-
18-25 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection: UV at 360 nm
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
¹⁹F NMR offers a direct and rapid method for the quantification of this compound without the need for derivatization.[4] It is particularly useful for analyzing samples with higher concentrations of the analyte.
a. Materials and Reagents:
-
Deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Deuterated Water (D₂O))
-
Internal standard with a known concentration and a distinct ¹⁹F NMR signal (e.g., trifluorotoluene)
b. Sample Preparation:
-
Accurately weigh a known amount of the sample into a vial.
-
Add a precise volume of the deuterated solvent.
-
Add a precise volume of the internal standard solution.
-
Vortex to ensure homogeneity.
-
Transfer an appropriate volume (typically 0.6-0.7 mL) to an NMR tube.
c. ¹⁹F NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher field strength
-
Pulse Program: Standard ¹⁹F single-pulse experiment
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (this compound and internal standard) to ensure full relaxation and accurate integration. This should be determined experimentally.
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
-
Spectral Width: Sufficient to encompass the signals of both this compound and the internal standard.
-
Acquisition Time: At least 2-3 seconds.
d. Quantification: The concentration of this compound is calculated using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * C_IS
Where:
-
C_analyte = Concentration of this compound
-
I_analyte = Integral of the this compound signal
-
N_analyte = Number of fluorine atoms in the this compound molecule (3)
-
N_IS = Number of fluorine atoms in the internal standard molecule
-
I_IS = Integral of the internal standard signal
-
C_IS = Concentration of the internal standard
References
- 1. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatographic-fluorescent method to determine chloroacetaldehyde, a neurotoxic metabolite of the anticancer drug ifosfamide, in plasma and in liver microsomal incubations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. epa.gov [epa.gov]
- 6. agilent.com [agilent.com]
A Comparative Guide to GC-MS, HPLC-UV, and ¹⁹F qNMR for Determining Trifluoroacetaldehyde Purity
For researchers, scientists, and drug development professionals, ensuring the purity of reagents and intermediates is paramount. Trifluoroacetaldehyde (TFAc), a key building block in the synthesis of fluorinated pharmaceuticals and materials, is a volatile and reactive compound, making its purity assessment challenging. This guide provides an objective comparison of three powerful analytical techniques for determining this compound purity: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR).
At a Glance: Method Comparison
The choice of analytical method for this compound purity depends on several factors, including the required sensitivity, the nature of potential impurities, and the desired level of structural information.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR) |
| Principle | Separation of volatile compounds based on their boiling points and polarity, followed by detection and identification based on their mass-to-charge ratio. | Separation of compounds in a liquid mobile phase based on their interactions with a stationary phase, followed by detection using UV absorbance. | Detection and quantification of fluorine-containing compounds based on the magnetic properties of the ¹⁹F nucleus. |
| Sample Derivatization | Typically required to enhance volatility and stability. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent. | Required to introduce a UV-active chromophore. 2,4-Dinitrophenylhydrazine (DNPH) is a widely used derivatizing agent. | Not required. |
| Strengths | - High sensitivity and selectivity, especially with Selected Ion Monitoring (SIM).- Excellent for separating complex mixtures of volatile impurities.- Provides structural information from mass spectra for impurity identification. | - Robust and widely available technique.- Suitable for a broad range of compounds.- Relatively lower instrumentation cost compared to MS. | - Provides absolute quantification without the need for a specific this compound reference standard.- Highly specific for fluorine-containing compounds.- Non-destructive technique. |
| Limitations | - Derivatization step can be time-consuming and introduce potential errors.- Not suitable for non-volatile or thermally labile impurities. | - Lower sensitivity and selectivity compared to GC-MS.- DNPH derivatives can be unstable.- Co-elution of impurities with the main peak can be a challenge. | - Lower sensitivity compared to chromatographic methods.- Requires a high-field NMR spectrometer.- Not suitable for identifying non-fluorinated impurities. |
Quantitative Performance Comparison
The following table summarizes typical performance characteristics for the analysis of aldehydes using these techniques. While specific data for this compound is limited, these values provide a reliable estimate. Method validation for specific applications is always recommended.
| Validation Parameter | GC-MS (with PFBHA derivatization) | HPLC-UV (with DNPH derivatization) | ¹⁹F qNMR |
| Linearity (R²) | > 0.99[1] | > 0.999[2][3] | Excellent (Direct proportionality between signal and concentration)[4] |
| Accuracy (Recovery %) | 82 - 117%[1] | 96 - 104%[5] | High accuracy achievable with proper validation[4] |
| Precision (%RSD) | 2 - 16%[1] | < 5%[5] | < 2%[6] |
| Limit of Detection (LOD) | < 1 µg/g[7] | 30 - 100 ng/mL[2] | ~1 mmol/L[6] |
| Limit of Quantitation (LOQ) | < 1 µg/g[7] | 180 - 400 ng/mL[2] | ~1 mmol/L[6] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative experimental protocols for each technique.
GC-MS Analysis of this compound-PFBHA Derivative
This method is suitable for the quantification of this compound and volatile impurities after derivatization with PFBHA.
1. Sample Preparation and Derivatization:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a vial.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile).
-
Add an internal standard solution (e.g., a deuterated aldehyde) to correct for variability.
-
Add an excess of PFBHA derivatizing reagent.
-
The reaction mixture is typically heated to facilitate derivatization.
-
After cooling, the PFBHA derivatives are extracted with an organic solvent (e.g., toluene).[1][7]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC (or equivalent).
-
Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless inlet, operated in split mode.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/minute.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. The characteristic ions for the this compound-PFBHA derivative would need to be determined from its mass spectrum. A common fragment ion for PFBHA derivatives is m/z 181.[8]
HPLC-UV Analysis of this compound-DNPH Derivative
This method is a robust approach for quantifying this compound after derivatization with DNPH to form a UV-active hydrazone.
1. Sample Preparation and Derivatization:
-
Accurately weigh the this compound sample and dissolve it in acetonitrile (B52724).
-
Add an acidic solution of DNPH. The reaction is typically carried out at room temperature.
-
It is important to note that DNPH-aldehyde derivatives can be unstable, and care should be taken during sample preparation and storage.[9][10]
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II (or equivalent) with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 360 nm for DNPH derivatives.[11]
-
Injection Volume: 10-20 µL.
¹⁹F qNMR for this compound Purity Determination
This method provides a direct and absolute measure of purity without the need for derivatization or a specific this compound reference standard.
1. Sample Preparation:
-
Accurately weigh the this compound sample.
-
Accurately weigh a certified internal standard with a known purity containing a fluorine signal that does not overlap with the this compound signals (e.g., trifluoroacetic acid).[12]
-
Dissolve both the sample and the internal standard in a deuterated solvent (e.g., DMSO-d₆).
2. ¹⁹F NMR Instrumentation and Parameters:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a fluorine probe.
-
Pulse Sequence: A standard 90° pulse-acquire sequence.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio.
-
Data Processing: The purity is calculated by comparing the integrated area of the this compound signal to the integrated area of the internal standard signal, taking into account the number of fluorine atoms, molecular weights, and masses of both the sample and the standard.
Visualizing the Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical technique.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for HPLC-UV analysis of this compound.
Caption: Workflow for ¹⁹F qNMR analysis of this compound purity.
Conclusion
The determination of this compound purity can be effectively achieved using GC-MS, HPLC-UV, and ¹⁹F qNMR.
-
GC-MS with PFBHA derivatization offers the highest sensitivity and selectivity, making it ideal for detecting and identifying trace volatile impurities.
-
HPLC-UV with DNPH derivatization provides a robust and cost-effective method for routine quality control, though with lower sensitivity compared to GC-MS.
-
¹⁹F qNMR stands out for its ability to provide an absolute purity value without the need for a specific this compound standard, making it a powerful tool for reference material characterization and for obtaining highly accurate purity assessments of fluorinated compounds.
The selection of the most appropriate technique will depend on the specific requirements of the analysis, including the desired level of accuracy, the expected impurities, and the available instrumentation. For comprehensive characterization, a combination of these orthogonal techniques can provide the most complete picture of this compound purity.
References
- 1. Analysis of selected carbonyl compounds in e-aerosols and e-liquids using pentafluorobenzyl hydroxylamine derivatization and gas chromatography-mass spectrometry | CORESTA [coresta.org]
- 2. apps.thermoscientific.com [apps.thermoscientific.com]
- 3. agilent.com [agilent.com]
- 4. learning.sepscience.com [learning.sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of 21 carbonyl compounds in e-liquids and e-aerosols by gas chromatography-mass spectrometry after PFBHA derivatization | CORESTA [coresta.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 11. Acetaldehyde, 2,4-dinitrophenylhydrazone | 1019-57-4 | Benchchem [benchchem.com]
- 12. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Trifluoroacetaldehyde and Other Trifluoromethylating Agents for Researchers in Drug Development
The introduction of the trifluoromethyl (–CF3) group is a pivotal strategy in modern medicinal chemistry, offering a powerful tool to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This guide provides an objective comparison of trifluoroacetaldehyde with other prominent trifluoromethylating agents, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic needs.
Overview of Trifluoromethylating Agents
Trifluoromethylating agents are broadly classified based on their reactive nature as nucleophilic, electrophilic, or radical sources of the CF3 group. This compound, typically used as its hydrate (B1144303) or hemiacetal, serves as a nucleophilic trifluoromethylating agent.[3][4] This comparison will focus on its performance relative to other widely used reagents in each category:
-
Nucleophilic Agents: Ruppert-Prakash Reagent (TMSCF3)
-
Electrophilic Agents: Togni's Reagents and Umemoto's Reagents
-
Radical Agents: Langlois' Reagent
Data Presentation: Performance Comparison
The following tables summarize the performance of this compound and other agents in key trifluoromethylation reactions. Direct comparison is facilitated by selecting representative substrates and noting the reaction conditions.
Table 1: Nucleophilic Trifluoromethylation of Carbonyl Compounds
| Reagent | Substrate | Product | Yield (%) | Conditions | Reference |
| This compound Hydrate | Benzaldehyde (B42025) | 1-Phenyl-2,2,2-trifluoroethanol | 95 | t-BuOK, DMF, -50 °C to rt, 1.5 h | [3] |
| This compound Hydrate | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-2,2,2-trifluoroethanol | 92 | t-BuOK, DMF, -50 °C to rt, 1.5 h | [3] |
| This compound Hydrate | Acetophenone | Not effective | - | t-BuOK, DMF, -50 °C to rt | [5] |
| Ruppert-Prakash Reagent (TMSCF3) | Benzaldehyde | 1-Phenyl-2,2,2-trifluoroethanol | 91 | TBAF (cat.), THF, rt | [6] |
| Ruppert-Prakash Reagent (TMSCF3) | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-2,2,2-trifluoroethanol | 94 | TBAF (cat.), THF, rt | [6] |
| Ruppert-Prakash Reagent (TMSCF3) | Acetophenone | 1-Phenyl-1-(trifluoromethyl)ethanol | 85 | TBAF (cat.), THF, rt | [7] |
Table 2: Electrophilic Trifluoromethylation of β-Ketoesters
| Reagent | Substrate | Product | Yield (%) | Conditions | Reference |
| Togni's Reagent II | Ethyl 2-oxocyclohexanecarboxylate | Ethyl 1-(trifluoromethyl)-2-oxocyclohexane-1-carboxylate | 67 | K2CO3, H2O/CH2Cl2, rt, 12 h | [8] |
| Togni's Reagent II | Ethyl 2-oxo-2-phenylacetate | Ethyl 2-oxo-2-phenyl-1-(trifluoromethyl)acetate | 85 | CuCl (cat.), CH2Cl2, rt | [9] |
| Umemoto's Reagent | Ethyl 2-oxocyclohexanecarboxylate | Ethyl 1-(trifluoromethyl)-2-oxocyclohexane-1-carboxylate | 92 | TMG, CHCl3, -40 °C, 1 h | [10] |
| Umemoto's Reagent | Diethyl malonate (sodium salt) | Diethyl 2-(trifluoromethyl)malonate | 38 | DMF, -20 °C to rt | [11] |
Table 3: Radical Trifluoromethylation of Heteroarenes
| Reagent | Substrate | Product | Yield (%) | Conditions | Reference |
| Langlois' Reagent (CF3SO2Na) | Lepidine | 2-Methyl-4-(trifluoromethyl)quinoline | 78 | t-BuOOH, CH2Cl2/H2O, rt | [12] |
| Langlois' Reagent (CF3SO2Na) | Caffeine | 8-(Trifluoromethyl)caffeine | 65 | t-BuOOH, CH2Cl2/H2O, rt | [12] |
| Langlois' Reagent (CF3SO2Na) | Pyridone | 5-(Trifluoromethyl)pyridin-2(1H)-one | 70 | Light, no photocatalyst | [13] |
Experimental Protocols
Nucleophilic Trifluoromethylation of Benzaldehyde using this compound Hydrate[3]
-
To a stirred solution of this compound hydrate (1.5 mmol) in DMF (1.0 mL) at -50 °C, a solution of t-BuOK (6.0 mmol) in DMF (3.0 mL) is added dropwise over 5 minutes.
-
The reaction mixture is stirred for 30 minutes while maintaining the temperature at -50 °C.
-
A solution of benzaldehyde (1.0 mmol) in DMF (1.0 mL) is then added to the reaction mixture at -50 °C and stirred for 1 hour.
-
The reaction mixture is allowed to gradually warm to room temperature before being quenched with water.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford 1-phenyl-2,2,2-trifluoroethanol.
Electrophilic Trifluoromethylation of Ethyl 2-oxocyclohexanecarboxylate using Togni's Reagent II[8]
-
To a solution of ethyl 2-oxocyclohexanecarboxylate (1.0 mmol) in a biphasic mixture of CH2Cl2 (5 mL) and water (5 mL) is added K2CO3 (2.0 mmol).
-
Togni's Reagent II (1.2 mmol) is then added, and the resulting mixture is stirred vigorously at room temperature for 12 hours.
-
The layers are separated, and the aqueous layer is extracted with CH2Cl2.
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography to yield ethyl 1-(trifluoromethyl)-2-oxocyclohexane-1-carboxylate.
Radical Trifluoromethylation of Lepidine using Langlois' Reagent[12]
-
To a solution of lepidine (1.0 mmol) and Langlois' reagent (2.0 mmol) in a mixture of CH2Cl2 (5 mL) and water (5 mL) is added tert-butyl hydroperoxide (t-BuOOH, 70% in water, 4.0 mmol).
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of Na2S2O3.
-
The mixture is extracted with CH2Cl2, and the combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography to give 2-methyl-4-(trifluoromethyl)quinoline.
Mandatory Visualization: Reaction Mechanisms
The following diagrams illustrate the proposed mechanisms for the different classes of trifluoromethylating agents.
Caption: Nucleophilic trifluoromethylation using this compound hydrate.
Caption: Electrophilic trifluoromethylation of an enolate with Togni's reagent.
Caption: Radical trifluoromethylation of an arene using Langlois' reagent.
Discussion and Recommendations
This compound Hydrate proves to be a highly effective and atom-economical nucleophilic trifluoromethylating agent, particularly for non-enolizable aldehydes, affording excellent yields under mild conditions.[3][14] Its primary limitation is its reduced efficacy with enolizable ketones, where the strongly basic conditions can favor side reactions.[5] For these substrates, the Ruppert-Prakash Reagent (TMSCF3) offers a more versatile alternative, successfully trifluoromethylating a broader range of carbonyl compounds, including ketones.[6][7]
For the trifluoromethylation of soft nucleophiles such as β-ketoesters and silyl (B83357) enol ethers, electrophilic agents are the reagents of choice. Both Togni's and Umemoto's reagents demonstrate high efficiency.[8][15][16] The choice between them may depend on the specific substrate and the desired reaction conditions, with some studies suggesting superior performance of certain Umemoto's reagents in specific applications.[8]
In the context of trifluoromethylating electron-rich aromatic and heteroaromatic systems, which are common scaffolds in drug molecules, Langlois' Reagent is a powerful tool.[12][17] It operates via a radical mechanism, often under mild, oxidative conditions, and shows good functional group tolerance.[17]
Safety and Handling
This compound hydrate is harmful if swallowed, causes skin irritation, and may cause an allergic skin reaction and serious eye damage.[18][19] It is crucial to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[19] Store in a tightly closed container in a dry and well-ventilated place, away from heat and ignition sources.[19] The other reagents mentioned also have specific hazards and should be handled with care according to their respective safety data sheets.[20]
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Nucleophilic Trifluoromethylation of Carbonyl Compounds: this compound Hydrate as a Trifluoromethyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic trifluoromethylation of carbonyl compounds: this compound hydrate as a trifluoromethyl source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 9. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nitech.repo.nii.ac.jp [nitech.repo.nii.ac.jp]
- 11. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. ccspublishing.org.cn [ccspublishing.org.cn]
- 18. fishersci.co.uk [fishersci.co.uk]
- 19. assets.thermofisher.cn [assets.thermofisher.cn]
- 20. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Synthesis of Trifluoroacetaldehyde: An Evaluation of Literature Protocols
For researchers, scientists, and drug development professionals, the efficient and safe synthesis of trifluoroacetaldehyde (fluoral) is a critical step in the development of novel trifluoromethylated compounds. This guide provides an objective comparison of common literature protocols for the synthesis of this versatile building block, supported by available experimental data.
This compound is a valuable reagent in organic synthesis, serving as a key precursor for introducing the trifluoromethyl group into a wide range of molecules, including pharmaceuticals. However, its low boiling point (-19 °C) and challenging handling requirements necessitate careful consideration of synthetic routes. This document outlines and compares several prominent methods for its preparation, focusing on key performance indicators to aid in protocol selection.
Comparative Analysis of Synthesis Protocols
The selection of an appropriate synthetic method for this compound depends on several factors, including the desired scale, available starting materials, and laboratory equipment. The following table summarizes the quantitative data and key characteristics of the most common protocols found in the literature.
| Protocol | Starting Material(s) | Reagents | Typical Yield (%) | Reaction Time | Reaction Temperature (°C) | Key Advantages | Key Disadvantages |
| 1. Dehydration of TFAE | This compound ethyl hemiacetal (TFAE) | Conc. H₂SO₄, P₂O₅, or PPA | Moderate to High | Minutes (Microwave) to Hours | 100-150 (Microwave) or higher | Rapid (especially with microwave), convenient | Requires preparation of TFAE, harsh acidic reagents |
| 2. Reduction of Trifluoroacetic Acid/Esters | Trifluoroacetic acid or its esters (e.g., ethyl trifluoroacetate) | NaBH₄, LiAlH₄, DIBAL-H | ~58% (for NaBH₄) | Hours | -78 to 30 | Readily available starting materials | Low temperatures required for some reagents, anhydrous conditions may be necessary[1][2][3] |
| 3. Oxidation of 2,2,2-Trifluoroethanol | 2,2,2-Trifluoroethanol | Oxidizing agents (e.g., PCC, Swern oxidation) | Varies | Hours | Varies | Utilizes a common fluorinated alcohol | Formation of trifluoroacetic acid as a byproduct[4][5][6] |
| 4. Vapor Phase Fluorination of Chloral | Trichloroacetaldehyde (Chloral) | Hydrogen fluoride (B91410) (HF) | Varies | Not specified | High temperatures | Suitable for large-scale industrial production | Requires specialized equipment for vapor phase reactions, use of highly toxic HF[2][3] |
| 5. Synthesis from Halothane | Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) | Not specified in detail | Not specified | Not specified | 450 | Utilizes a commercially available anesthetic | High-temperature reaction, potential for side products[7] |
Detailed Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature.
Protocol 1: Microwave-Assisted Dehydration of this compound Ethyl Hemiacetal (TFAE)
This protocol describes a rapid and efficient method for generating this compound gas from its ethyl hemiacetal precursor using microwave irradiation.[8]
Materials:
-
This compound ethyl hemiacetal (TFAE)
-
Concentrated sulfuric acid (H₂SO₄)
-
Nitrogen gas (dry)
-
Microwave reactor (e.g., CEM Discover Benchmate)
-
Reaction vial with a septum
-
Gas-tight syringe or a collection vessel
Procedure:
-
Place 2 mmol of this compound ethyl hemiacetal (TFAE) into a nitrogen-flushed reaction vial.
-
Carefully add 2 mL of concentrated H₂SO₄ to the vial.
-
Seal the vial with a plastic septum.
-
Place the vial into the microwave cavity.
-
Irradiate the mixture at 100 °C for 5 minutes, followed by 150 °C for 5 minutes, with continuous stirring.
-
Continuously pass a stream of dry nitrogen gas through the reaction vessel to carry the gaseous this compound product to a collection vessel or directly into a subsequent reaction.
Protocol 2: Reduction of Ethyl Trifluoroacetate (B77799) with Sodium Borohydride (B1222165)
This method details the synthesis of this compound hydrate (B1144303) via the reduction of an ester of trifluoroacetic acid.[1][2][9]
Materials:
-
Ethyl trifluoroacetate
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (B95107) (THF)
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
Procedure:
-
Dissolve 142 g of ethyl trifluoroacetate in 500 mL of tetrahydrofuran (THF) in a suitable reaction vessel.
-
Prepare a solution of 11.5 g of sodium borohydride in 100 mL of water.
-
Over a period of one hour, add the sodium borohydride solution to the ethyl trifluoroacetate solution while maintaining the reaction mixture temperature between 15 and 18 °C.
-
After the addition is complete, add an additional 10 mL of water and continue stirring for another 30 minutes.
-
Adjust the pH of the mixture to 2-3 by adding concentrated hydrochloric acid with stirring.
-
Add 15 g of solid sodium chloride to the mixture.
-
Separate the organic phase and purify by fractional distillation to obtain this compound hydrate. A 60% w/w aqueous solution typically has a boiling point of 104-105 °C.[2][9]
Visualizing the Workflow and Decision-Making Process
To further aid in the selection and execution of a synthesis protocol, the following diagrams illustrate a general experimental workflow and a logical decision-making framework.
Caption: A generalized workflow for the synthesis of this compound.
Caption: A decision tree to guide the selection of a synthesis protocol.
References
- 1. FI104372B - Process for the preparation of this compound hydrate, this compound hemiacetal or a mixture thereof - Google Patents [patents.google.com]
- 2. EP0516311A1 - Chemical process for the manufacture of this compound - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Applications of 2,2,2-Trifluoroethanol_Chemicalbook [chemicalbook.com]
- 5. 2,2,2-Trifluoroethanol [chemeurope.com]
- 6. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 7. Halothane - Wikipedia [en.wikipedia.org]
- 8. Microwave-Assisted Preparation of this compound (Fluoral): Isolation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical process for the manufacture of this compound - Patent 0516311 [data.epo.org]
Benchmarking the efficiency of different trifluoroacetaldehyde synthesis routes
For Researchers, Scientists, and Drug Development Professionals
Trifluoroacetaldehyde (TFAc), or fluoral, is a critical building block in the synthesis of trifluoromethyl-containing compounds, which are prevalent in pharmaceuticals and agrochemicals. The efficient and safe synthesis of TFAc is, therefore, of paramount importance. This guide provides a comparative analysis of the most common and emerging synthesis routes for this compound, with a focus on efficiency, supported by experimental data.
Comparison of Key Performance Indicators
The following table summarizes the quantitative data for the different synthesis routes of this compound, allowing for a direct comparison of their efficiencies.
| Synthesis Route | Starting Material(s) | Reagent(s)/Catalyst | Reaction Time | Temperature | Pressure | Yield | Purity |
| 1. Dehydration of TFAE | This compound ethyl hemiacetal (TFAE) | Conc. H₂SO₄ (Microwave-assisted) | ~10 minutes | 70-150°C | Atmospheric | Close to quantitative[1] | High (product is gaseous and can be trapped) |
| 2. Reduction of Trifluoroacetic Acid Ester | Ethyl trifluoroacetate (B77799) | Sodium borohydride (B1222165) | ~1.5 - 2 hours | -5 to 18°C | Atmospheric | 58%[2][3] | Forms a 60% w/w aqueous solution of the hydrate[3] |
| 3. Vapor-Phase Fluorination of Chloral (B1216628) | Trichloroacetaldehyde (Chloral), Anhydrous HF | γ-alumina impregnated with Cr₂O₃ | Continuous flow | 230-260°C | Atmospheric | High (Industrial process) | Requires purification to remove chlorinated intermediates |
| 4. Oxidation of 2,2,2-Trifluoroethanol (B45653) | 2,2,2-Trifluoroethanol | O₂/Catalyst or Cl₂/UV | Continuous flow or several hours | 200-400°C (catalytic) or 35-40°C (photochemical) | Atmospheric | 62% conversion, 82% selectivity (catalytic)[4] | Forms hydrate (B1144303); requires purification |
Detailed Experimental Protocols and Methodologies
This section provides detailed experimental protocols for the key synthesis routes, enabling researchers to reproduce and adapt these methods.
Microwave-Assisted Dehydration of this compound Ethyl Hemiacetal (TFAE)
This method offers a rapid and efficient laboratory-scale synthesis of this compound.[1]
Experimental Protocol:
-
A nitrogen-flushed vial is charged with this compound ethyl hemiacetal (TFAE) (2 mmol) and 2 ml of concentrated sulfuric acid.
-
The vial is sealed with a septum and placed in a focused microwave reactor.
-
The mixture is continuously stirred and irradiated. The temperature is gradually increased from 70°C to 100°C, 130°C, and finally 150°C, holding for 2 minutes at each temperature.
-
A continuous flow of dry nitrogen gas is passed through the reaction vial via an inlet, and the gaseous this compound product is carried out through an outlet.
-
The gaseous product is then passed through a drying agent and condensed in a cold trap at -78°C.
-
The condensed this compound can be characterized by NMR spectroscopy.[1]
Purity Analysis: The purity of the gaseous this compound can be assessed by condensing the product directly into an NMR tube for immediate analysis.[1] The progress of subsequent reactions using the generated TFAc can be monitored by GC-MS.[1]
Reduction of Ethyl Trifluoroacetate with Sodium Borohydride
This route provides this compound in its hydrated form, which is often more stable and easier to handle.[2][3]
Experimental Protocol:
-
A solution of ethyl trifluoroacetate (142 g) in tetrahydrofuran (B95107) (500 ml) is prepared in a reaction vessel.
-
A solution of sodium borohydride (11.5 g) in water (100 ml) is added to the ethyl trifluoroacetate solution over a period of one hour, while maintaining the reaction temperature between 15 and 18°C.
-
After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.
-
The reaction is quenched by the addition of water, followed by acidification to pH 2-3 with concentrated hydrochloric acid.
-
The resulting solution is fractionally distilled. The fraction boiling between 100-105°C contains the this compound hydrate.
Purity Analysis: The final product is an aqueous solution of this compound hydrate. The concentration and purity can be determined by NMR analysis and gas-liquid chromatography.[2]
Vapor-Phase Fluorination of Trichloroacetaldehyde (Chloral)
This is a continuous industrial process for the large-scale production of this compound.
Experimental Protocol:
-
A tubular reactor is packed with a catalyst of gamma alumina (B75360) impregnated with chromium sesquioxide (Cr₂O₃). The catalyst is activated at 300-400°C.
-
Anhydrous hydrogen fluoride (B91410) and trichloroacetaldehyde (chloral) are introduced into the reactor in the gaseous phase. The molar ratio of HF to chloral is maintained between 3.3:1 and 15:1.
-
The reaction is carried out at a temperature between 230°C and 260°C.
-
The product stream exiting the reactor is cooled to condense the this compound and unreacted starting materials.
-
The crude product is then purified by distillation to separate the this compound from byproducts, including partially fluorinated intermediates.
Purity Analysis: The purity of the this compound is typically monitored by gas chromatography to ensure the absence of chlorinated impurities.
Oxidation of 2,2,2-Trifluoroethanol
This method can be performed either catalytically in the gas phase or photochemically in an aqueous solution.
Experimental Protocol (Catalytic Gas-Phase): [4]
-
A fixed-bed flow reactor is loaded with a suitable oxidation catalyst.
-
A gaseous mixture of 2,2,2-trifluoroethanol and molecular oxygen (or a molecular oxygen-containing gas) is passed through the heated reactor.
-
The reaction is maintained at a temperature between 200°C and 400°C.
-
The product gas stream is cooled to collect the this compound, which is typically obtained as its hydrate.
Experimental Protocol (Photochemical):
-
A solution of 2,2,2-trifluoroethanol (2 moles) in water (200 cc) is placed in a reactor equipped with a UV lamp.
-
Chlorine gas is bubbled through the solution while irradiating with the UV lamp.
-
The reaction temperature is maintained at 35-40°C.
-
After the reaction is complete, the mixture is neutralized and the this compound hydrate can be extracted.
Purity Analysis: The product mixture can be analyzed by ¹⁹F-NMR to determine the conversion of the starting material and the selectivity for this compound hydrate.[4]
Visualizing the Synthesis Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key transformations and experimental setups described above.
References
- 1. Microwave-Assisted Preparation of this compound (Fluoral): Isolation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0516311A1 - Chemical process for the manufacture of this compound - Google Patents [patents.google.com]
- 3. FI104372B - Process for the preparation of this compound hydrate, this compound hemiacetal or a mixture thereof - Google Patents [patents.google.com]
- 4. US3088896A - Oxidation of trifluoroethanol - Google Patents [patents.google.com]
A Comparative Study of Trifluoroacetaldehyde Hydrate and Hexafluoroacetone Hydrate Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of trifluoroacetaldehyde hydrate (B1144303) and hexafluoroacetone (B58046) hydrate, two prominent fluorinated reagents in organic synthesis. The information presented is supported by experimental data and theoretical calculations to assist researchers in selecting the appropriate reagent for their specific synthetic needs.
Introduction
This compound hydrate (TFAH) and hexafluoroacetone hydrate (HFAH) are both highly reactive gem-diols due to the strong electron-withdrawing effects of their trifluoromethyl groups. This heightened electrophilicity makes them valuable synthons for the introduction of fluorinated moieties into organic molecules, a strategy widely employed in medicinal chemistry and materials science to modulate biological activity and material properties. While structurally similar, their reactivity profiles exhibit key differences that dictate their synthetic utility. This guide explores these differences through a comparative analysis of their roles in key organic transformations.
Reactivity Comparison
The primary distinction in reactivity lies in their application as trifluoromethylating agents and their behavior as electrophiles in various addition reactions.
Nucleophilic Trifluoromethylation:
This compound hydrate has emerged as an atom-economical source of the trifluoromethyl anion (CF₃⁻) for the nucleophilic trifluoromethylation of carbonyl compounds.[1][2][3] In the presence of a strong base, TFAH can be deprotonated to form an unstable intermediate that fragments to release a CF₃⁻ equivalent.[1] In contrast, while hexafluoroacetone hydrate can also release a trifluoromethyl anion, it is generally considered less efficient for this purpose, with only one of its two CF₃ groups being transferable.[4]
Theoretical studies using Density Functional Theory (DFT) have provided insight into the mechanistic differences. The deprotonation of TFAH and subsequent release of the trifluoromethyl anion is a highly exothermic process, providing a strong thermodynamic driving force for the reaction.[1] For hexafluoroacetone hydrate, while the deprotonations are also exothermic, the kinetic barrier for the release of the trifluoromethyl anion is significantly higher.[4]
Electrophilic Additions:
Both hydrates are potent electrophiles. Hexafluoroacetone is known for its exceptionally high propensity for hydration, with an equilibrium constant (Keq) for hydrate formation of 10⁶ M⁻¹, significantly greater than that of acetone (B3395972) (10⁻³ M⁻¹).[4] This high electrophilicity allows it to readily react with a variety of nucleophiles. It is widely used as a protecting group for amino acids and other functional groups and as a powerful activating agent.[5]
This compound also readily forms a stable hydrate and participates in various addition reactions.[6] It is a versatile building block for the synthesis of trifluoromethyl-containing heterocycles and other complex molecules through reactions like the Wittig and aldol (B89426) reactions.[7][8]
Data Presentation
Table 1: Nucleophilic Trifluoromethylation of Various Carbonyls with this compound Hydrate
| Entry | Carbonyl Substrate | Product | Yield (%) |
| 1 | Benzaldehyde (B42025) | 1-Phenyl-2,2,2-trifluoroethanol | 89 |
| 2 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-2,2,2-trifluoroethanol | 92 |
| 3 | 4-Nitrobenzaldehyde | 1-(4-Nitrophenyl)-2,2,2-trifluoroethanol | 75 |
| 4 | 4-Bromobenzaldehyde | 1-(4-Bromophenyl)-2,2,2-trifluoroethanol | 56 |
| 5 | 2-Naphthaldehyde | 1-(Naphthalen-2-yl)-2,2,2-trifluoroethanol | 85 |
| 6 | Benzophenone | 1,1-Diphenyl-2,2,2-trifluoroethanol | 78 |
| 7 | 4,4'-Difluorobenzophenone | 1,1-Bis(4-fluorophenyl)-2,2,2-trifluoroethanol | 81 |
Yields are isolated yields as reported in the literature.[1]
Table 2: Comparison of Calculated Energetics for Trifluoromethylation
| Parameter | This compound Hydrate | Hexafluoroacetone Hydrate |
| First Deprotonation (ΔG, kcal/mol) | Exothermic | Highly Exothermic |
| Second Deprotonation (ΔG, kcal/mol) | Slightly Endothermic (+0.7) | Highly Exothermic |
| CF₃⁻ Release Barrier from Monoanion (kcal/mol) | +21.0 | +24.6 |
| CF₃⁻ Release Barrier from Dianion (kcal/mol) | +6.5 | +5.6 |
Data obtained from DFT calculations.[1]
Experimental Protocols
Protocol 1: Nucleophilic Trifluoromethylation of Benzaldehyde using this compound Hydrate
Materials:
-
This compound hydrate (1.5 mmol)
-
Potassium tert-butoxide (t-BuOK) (6.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a stirred solution of this compound hydrate (1.5 mmol) in anhydrous DMF (1.0 mL) at -50 °C under an inert atmosphere, a solution of t-BuOK (673 mg, 6.0 mmol) in anhydrous DMF (3.0 mL) was added dropwise over 5 minutes.
-
The reaction mixture was stirred for 30 minutes while maintaining the temperature at -50 °C.
-
A solution of benzaldehyde (1.0 mmol) in anhydrous DMF (1.0 mL) was then added to the reaction mixture at -50 °C and stirred for 1 hour.
-
The reaction mixture was allowed to gradually warm to room temperature before being quenched with water.
-
The product, 1-phenyl-2,2,2-trifluoroethanol, was isolated using standard extraction and purification techniques (e.g., column chromatography).[1]
Protocol 2: General Procedure for the Wittig Reaction with this compound
Materials:
-
A phosphonium (B103445) ylide (e.g., (carbethoxymethylene)triphenylphosphorane)
-
This compound (or its hydrate/hemiacetal as a precursor)
-
Anhydrous solvent (e.g., Dichloromethane or THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve the aldehyde (1.0 equiv) in an anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Add the phosphonium ylide (1.2 equiv) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed in vacuo.
-
The crude product is then purified, often by precipitating the triphenylphosphine (B44618) oxide byproduct with a non-polar solvent mixture (e.g., diethyl ether/hexanes) followed by column chromatography of the soluble fraction to isolate the trifluoromethylated alkene.[9]
Mandatory Visualization
Caption: Reaction pathway for nucleophilic trifluoromethylation.
Caption: Overview of primary synthetic applications.
Conclusion
This compound hydrate and hexafluoroacetone hydrate are both powerful reagents for the synthesis of fluorinated organic compounds. This compound hydrate is a particularly effective and atom-economical reagent for the nucleophilic trifluoromethylation of carbonyl compounds. Hexafluoroacetone hydrate, with its two trifluoromethyl groups, is a highly potent electrophile, making it an excellent choice for protecting group strategies and as an activating agent in various transformations. The choice between these two reagents should be guided by the specific synthetic goal, with TFAH being favored for direct trifluoromethylation and HFAH for applications leveraging its strong electrophilic character. Further research into the comparative reactivity of these compounds in a wider range of reactions under standardized conditions would be beneficial for the synthetic community.
References
- 1. Hexafluoroacetone | CF3COCF3 | CID 12695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound METHYL HEMIACETAL(431-46-9) 13C NMR spectrum [chemicalbook.com]
- 3. datapdf.com [datapdf.com]
- 4. Nucleophilic Trifluoromethylation of Carbonyl Compounds: this compound Hydrate as a Trifluoromethyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. spectrabase.com [spectrabase.com]
- 7. This compound ETHYL HEMIACETAL(433-27-2) 13C NMR spectrum [chemicalbook.com]
- 8. HEXAFLUOROACETYLACETONE(1522-22-1) 13C NMR spectrum [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Economic Viability of Trifluoroacetaldehyde for Large-Scale Production: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Trifluoroacetaldehyde (fluoral) is a valuable building block in the synthesis of trifluoromethylated compounds, which are crucial in the pharmaceutical and agrochemical industries. Its economic viability for large-scale production is a critical factor for its industrial application. This guide provides an objective comparison of this compound's production methods and its performance against alternative trifluoromethylating agents, supported by available experimental data and detailed protocols.
Comparison of this compound Production Methods
The large-scale synthesis of this compound is primarily achieved through two main routes: the reduction of trifluoroacetic acid esters and the fluorination of chloral. A newer, microwave-assisted method has also been developed, showing high efficiency on a laboratory scale. Below is a summary of these methods.
| Production Method | Starting Materials | Reagents | Reported Yield | Reaction Conditions | Advantages | Disadvantages |
| Reduction of Trifluoroacetic Acid Ester | Ethyl trifluoroacetate (B77799) | Sodium borohydride (B1222165), Water | ~58% | -10°C to 30°C | Milder conditions compared to vapor-phase reactions. | Use of borohydride reducing agents can be costly on a large scale. |
| Vapor-Phase Fluorination of Chloral | Trichloroacetaldehyde (Chloral) | Hydrogen fluoride | High (not specified) | High temperatures (~400-450°C) | Can be operated on a manufacturing scale. | Requires extreme temperatures and special equipment; can produce partially fluorinated impurities. |
| Microwave-Assisted Synthesis | This compound ethyl hemiacetal (TFAE) | Concentrated Sulfuric Acid | Close to quantitative (based on substrate conversion) | 70-150°C, Microwave irradiation | Rapid, efficient, and easy to handle on a lab scale. | Scalability for large-scale industrial production is not yet established. |
Comparison with Alternative Trifluoromethylating Agents
This compound is a key reagent for introducing the trifluoromethyl (CF3) group. However, several other reagents are available for this purpose. The choice of reagent depends on the specific substrate, desired reactivity, and economic considerations.
| Reagent | Type | Typical Substrates | Key Advantages | Key Disadvantages |
| This compound (as hydrate (B1144303) or hemiacetal) | Nucleophilic CF3 precursor | Carbonyl compounds | Atom-economical, readily available. | Gaseous nature requires handling as a hydrate or hemiacetal. |
| Ruppert-Prakash Reagent (TMSCF3) | Nucleophilic | Carbonyl compounds, imines | Versatile and widely used. | Stoichiometric use of silicon reagent. |
| Togni Reagents | Electrophilic | Alkenes, alkynes, arenes | Broad substrate scope, bench-stable. | Can be expensive. |
| Umemoto's Reagents | Electrophilic | Enolates, silyl (B83357) enol ethers | Highly reactive. | Can require harsh conditions. |
| Trifluoromethane (HCF3) | Nucleophilic (in situ) | Aldehydes, ketones | Inexpensive starting material. | Requires strong base and specific conditions for deprotonation. |
Experimental Protocols
Synthesis of this compound Hydrate via Reduction of Ethyl Trifluoroacetate
This protocol is based on the procedure described in patent EP0516311A1.
Materials:
-
Ethyl trifluoroacetate
-
Sodium borohydride
-
Tetrahydrofuran (THF)
-
Water
-
Concentrated hydrochloric acid
-
Sodium chloride
Procedure:
-
A solution of sodium borohydride (11.5 g) in water (100 ml) is added over a period of one hour to a solution of ethyl trifluoroacetate (142 g) in THF (500 ml), while maintaining the reaction mixture temperature between 15 and 18°C.
-
After the addition is complete, add water (10 ml) and continue stirring for an additional 30 minutes.
-
Adjust the pH of the mixture to 2-3 by adding concentrated hydrochloric acid with stirring.
-
Add solid sodium chloride (15 g) to the mixture.
-
Separate the organic phase and purify by fractional distillation to obtain this compound hydrate.
Microwave-Assisted Preparation of this compound
This protocol is adapted from a method described in the literature.
Materials:
-
This compound ethyl hemiacetal (TFAE)
-
Concentrated sulfuric acid
-
Nitrogen gas
Procedure:
-
In a nitrogen-flushed vial, add TFAE (2 mmol) and 2 ml of concentrated sulfuric acid.
-
Seal the vial and place it in a microwave reactor with continuous stirring.
-
Gradually heat the mixture to 70°C, 100°C, 130°C, and 150°C for 2 minutes at each temperature, using a microwave power of 200 W.
-
Pass a continuous flow of dry nitrogen gas through the reaction vessel to carry the gaseous this compound produced to a collection vessel or for immediate use in a subsequent reaction.
Visualizations
A Comparative Guide to the Quantification of Trace Impurities in Trifluoroacetaldehyde Samples
For Researchers, Scientists, and Drug Development Professionals
Trifluoroacetaldehyde (CF₃CHO), a key building block in the synthesis of fluorinated pharmaceuticals and agrochemicals, demands stringent purity control to ensure the safety and efficacy of final products. The presence of trace impurities can significantly impact reaction yields, catalyst performance, and the toxicological profile of manufactured goods. This guide provides an objective comparison of the primary analytical techniques for the quantification of trace impurities in this compound samples: Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, including the highly specific ¹⁹F NMR.
At a Glance: GC-FID vs. qNMR for this compound Purity
| Feature | Gas Chromatography-Flame Ionization Detection (GC-FID) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by detection via ionization in a hydrogen flame. | Quantification based on the direct proportionality between the integrated signal area of a nucleus (e.g., ¹H or ¹⁹F) and the number of nuclei present in the sample. |
| Primary Application | Quantification of volatile and semi-volatile organic impurities. | Absolute and relative quantification of the main component and impurities containing NMR-active nuclei. |
| Strengths | High sensitivity for volatile organic compounds, excellent separation efficiency, robust and widely available. | Provides structural information for impurity identification, primary analytical method (direct measurement), non-destructive. ¹⁹F qNMR offers high specificity for fluorinated compounds with a wide chemical shift range, minimizing signal overlap.[1] |
| Limitations | Requires reference standards for each impurity for accurate quantification, not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to GC-FID for some impurities, requires a high-purity internal standard for absolute quantification. |
| Common Impurities Detected | Residual solvents (e.g., ethanol), starting materials (e.g., trifluoroethanol), and volatile by-products (e.g., trifluoroacetal). | Trifluoroacetic acid, trifluoroethanol, hydrate (B1144303) form, and potential oligomers (dimers, trimers). |
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the analysis of this compound samples using GC-FID and qNMR techniques. These values are representative and may vary depending on the specific synthesis route and purification methods employed.
Table 1: Quantification of Volatile Impurities by Headspace GC-FID
| Impurity | Retention Time (min) | Limit of Detection (LOD) (ppm) | Limit of Quantification (LOQ) (ppm) | Typical Concentration Range (ppm) |
| Ethanol | 3.5 | 1 | 5 | 50 - 200 |
| 2,2,2-Trifluoroethanol | 4.2 | 2 | 10 | 100 - 500 |
| 1,1-Diethoxy-2,2,2-trifluoroethane (Trifluoroacetal) | 6.8 | 5 | 20 | < 100 |
Table 2: Quantification of Impurities by ¹H and ¹⁹F qNMR
| Impurity | Nucleus | Chemical Shift (ppm) | Limit of Quantification (LOQ) (mol%) | Typical Concentration Range (mol%) |
| Trifluoroacetic Acid | ¹⁹F | -76.5 | 0.05 | < 0.2 |
| 2,2,2-Trifluoroethanol | ¹⁹F | -77.2 | 0.1 | < 0.5 |
| This compound Hydrate | ¹⁹F | -82.4 | 0.2 | Variable |
| This compound Dimer/Trimer | ¹⁹F | Varies | 0.5 | < 1 |
Experimental Protocols
Detailed methodologies for the quantification of trace impurities in this compound are provided below.
Protocol 1: Headspace GC-FID for Volatile Impurities
Objective: To quantify volatile organic impurities such as residual solvents and related by-products.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a headspace autosampler.
-
Capillary column: DB-624 (30 m x 0.53 mm ID, 1.0 µm film thickness) or equivalent.
Method Parameters:
-
Headspace Autosampler:
-
Vial equilibration temperature: 80°C
-
Vial equilibration time: 30 min
-
Loop temperature: 90°C
-
Transfer line temperature: 100°C
-
-
GC-FID:
-
Inlet temperature: 200°C
-
Carrier gas: Nitrogen or Helium, constant flow
-
Oven program: Initial temperature 40°C (hold for 5 min), ramp to 220°C at 10°C/min, hold for 5 min.
-
Detector temperature: 250°C
-
Split ratio: 10:1
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial.
-
Add 1 mL of a suitable solvent (e.g., dimethyl sulfoxide) containing an internal standard (e.g., undecane (B72203) at a known concentration).
-
Seal the vial immediately and vortex to ensure homogeneity.
-
Prepare a series of calibration standards containing known concentrations of the expected impurities and the internal standard in the same solvent.
Data Analysis:
-
Identify impurities based on their retention times relative to the prepared standards.
-
Quantify the impurities by constructing a calibration curve of the peak area ratio (impurity/internal standard) versus concentration.
Protocol 2: Quantitative ¹⁹F NMR for Fluorinated Impurities
Objective: To identify and quantify fluorinated impurities, including trifluoroacetic acid and trifluoroethanol.
Instrumentation:
-
NMR spectrometer (400 MHz or higher) equipped with a fluorine probe.
Method Parameters:
-
Nucleus: ¹⁹F
-
Pulse sequence: Standard single-pulse experiment
-
Relaxation delay (D1): 30 s (to ensure full relaxation of all fluorine nuclei)
-
Number of scans: 64 or higher for adequate signal-to-noise ratio
-
Proton decoupling: Applied during acquisition to simplify spectra.
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into an NMR tube.
-
Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆).
-
Add a precise amount of a high-purity internal standard containing a known number of fluorine atoms (e.g., 1,3,5-trifluorobenzene).
-
Vortex the sample to ensure complete dissolution and homogenization.
Data Analysis:
-
Reference the spectrum (e.g., to the internal standard).
-
Integrate the signals corresponding to the this compound and the identified impurities.
-
Calculate the molar percentage of each impurity using the following formula:
where:
-
Area_Impurity is the integrated area of the impurity signal.
-
N_F_Impurity is the number of fluorine atoms in the impurity molecule.
-
Area_TFAA is the integrated area of the this compound signal.
-
N_F_TFAA is the number of fluorine atoms in the this compound molecule (3).
-
Visualizing the Workflow
A clear understanding of the analytical workflow is crucial for selecting the appropriate method and ensuring accurate results.
References
A Comparative Guide to Trifluoroacetaldehyde and Trifluoromethyl Iodide in Trifluoromethylation Reactions
For researchers, scientists, and drug development professionals, the strategic incorporation of a trifluoromethyl (CF₃) group is a cornerstone of modern molecular design. This guide provides an objective comparison of two key reagents, trifluoroacetaldehyde and trifluoromethyl iodide, in trifluoromethylation reactions. While both serve as sources of the vital CF₃ moiety, they operate through fundamentally different mechanisms, dictating their respective applications and performance.
This comparison will delve into the distinct reactivity of each reagent, presenting their performance in their optimal reaction pathways: nucleophilic trifluoromethylation for this compound and radical trifluoromethylation for trifluoromethyl iodide. Supporting experimental data, detailed protocols, and mechanistic diagrams are provided to facilitate informed reagent selection for specific synthetic challenges.
Performance Comparison: Nucleophilic vs. Radical Pathways
This compound, primarily utilized as its stable hydrate (B1144303) or hemiacetal derivatives, excels as a nucleophilic trifluoromethylating agent. In the presence of a strong base, it generates a trifluoromethyl anion equivalent, which is ideal for the trifluoromethylation of electrophilic centers, particularly carbonyl compounds.
Conversely, trifluoromethyl iodide is a premier source of the trifluoromethyl radical (•CF₃), especially under photochemical or photoredox catalysis conditions. This electrophilic radical readily engages with electron-rich species, making it highly effective for the trifluoromethylation of alkenes and (hetero)arenes.
The choice between these reagents is therefore not one of direct substitution but is dictated by the desired transformation and the nature of the substrate.
This compound Hydrate in Nucleophilic Trifluoromethylation
This compound hydrate, upon deprotonation with a strong base like potassium tert-butoxide (t-BuOK), serves as an efficient and atom-economical source of the trifluoromethyl nucleophile. This method is particularly effective for the synthesis of α-trifluoromethyl alcohols from a wide range of aldehydes and ketones.
Table 1: Nucleophilic Trifluoromethylation of Carbonyl Compounds with this compound Hydrate [1]
| Entry | Substrate (Carbonyl Compound) | Product | Yield (%) |
| 1 | Benzaldehyde | 2,2,2-Trifluoro-1-phenylethanol | 89 |
| 2 | 4-Fluorobenzaldehyde | 1-(4-Fluorophenyl)-2,2,2-trifluoroethanol | 92 |
| 3 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol | 95 |
| 4 | 4-Bromobenzaldehyde | 1-(4-Bromophenyl)-2,2,2-trifluoroethanol | 93 |
| 5 | 2-Naphthaldehyde | 2,2,2-Trifluoro-1-(naphthalen-2-yl)ethanol | 85 |
| 6 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-2,2,2-trifluoroethanol | 87 |
| 7 | Benzophenone | 2,2,2-Trifluoro-1,1-diphenylethanol | 88 |
| 8 | 4,4'-Difluorobenzophenone | 1,1-Bis(4-fluorophenyl)-2,2,2-trifluoroethanol | 85 |
Reaction Conditions: Carbonyl compound (1.0 mmol), this compound hydrate (1.5 mmol), t-BuOK (6.0 mmol) in DMF at -50 °C to room temperature.[1]
Trifluoromethyl Iodide in Radical Trifluoromethylation
Trifluoromethyl iodide is a widely used precursor for the trifluoromethyl radical, which can be generated under mild conditions using visible light photoredox catalysis. This approach has proven highly effective for the trifluoromethylation of alkenes.
Table 2: Visible-Light Photoredox-Catalyzed Trifluoromethylation of Alkenes with Trifluoromethyl Iodide [2]
| Entry | Substrate (Alkene) | Product | Yield (%) |
| 1 | Styrene | (E)-(3,3,3-Trifluoroprop-1-en-1-yl)benzene | 85 |
| 2 | 4-Methylstyrene | (E)-1-Methyl-4-(3,3,3-trifluoroprop-1-en-1-yl)benzene | 82 |
| 3 | 4-Methoxystyrene | (E)-1-Methoxy-4-(3,3,3-trifluoroprop-1-en-1-yl)benzene | 78 |
| 4 | 4-Chlorostyrene | (E)-1-Chloro-4-(3,3,3-trifluoroprop-1-en-1-yl)benzene | 88 |
| 5 | 1-Octene | (E)-1,1,1-Trifluorodec-2-ene | 75 |
| 6 | N-Allylacetamide | (E)-N-(4,4,4-Trifluorobut-2-en-1-yl)acetamide | 65 |
| 7 | Allyl alcohol | (E)-4,4,4-Trifluorobut-2-en-1-ol | 72 |
| 8 | 10-Undecen-1-ol | (E)-12,12,12-Trifluorododec-10-en-1-ol | 81 |
Reaction Conditions: Alkene (1.0 mmol), CF₃I (2.0-3.0 mmol), Ru(phen)₃Cl₂ (0.001 mmol), DBU (2.0 mmol) in CH₃CN, irradiated with a 14 W household light bulb at room temperature.[2]
Experimental Protocols
General Procedure for Nucleophilic Trifluoromethylation of Carbonyl Compounds with this compound Hydrate[1]
To a stirred solution of this compound hydrate (1.5 mmol) in anhydrous N,N-dimethylformamide (DMF) (1.0 mL) at -50 °C, a solution of potassium tert-butoxide (t-BuOK) (6.0 mmol) in DMF (3.0 mL) is added dropwise over 5 minutes. The reaction mixture is stirred for 30 minutes while maintaining the temperature at -50 °C. A solution of the carbonyl compound (1.0 mmol) in DMF (1.0 mL) is then added to the reaction mixture at -50 °C and stirred for 1 hour. The reaction is allowed to gradually warm to room temperature before being quenched with water. The product is then extracted with an appropriate organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
General Procedure for Visible-Light Photoredox-Catalyzed Trifluoromethylation of Alkenes with Trifluoromethyl Iodide[2]
In a reaction tube, the alkene (1.0 mmol) is dissolved in acetonitrile (B52724) (CH₃CN) (2.0 mL). A solution of Ru(phen)₃Cl₂·xH₂O (0.1 mol %, 0.001 mmol) in CH₃CN and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 mmol) are then added under an argon atmosphere. Trifluoromethyl iodide (CF₃I) (2.0-3.0 mmol) is then bubbled into the reaction mixture using a gastight syringe. The reaction tube is placed under a 14 W household light bulb at room temperature and stirred for the required time (typically 2-10 hours), with reaction progress monitored by TLC or GC. Upon completion, the reaction mixture is diluted with diethyl ether and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.
Mechanistic Pathways
The distinct reactivity of this compound hydrate and trifluoromethyl iodide stems from their different mechanisms of generating the trifluoromethylating species.
Nucleophilic Pathway of this compound Hydrate
This compound hydrate, in the presence of a strong base, undergoes deprotonation to form a transient negatively charged species. This species can then release a trifluoromethyl anion (CF₃⁻), which acts as the nucleophile, attacking the electrophilic carbonyl carbon.
Caption: Nucleophilic trifluoromethylation pathway.
Radical Pathway of Trifluoromethyl Iodide
Under visible light irradiation, a photoredox catalyst (e.g., [Ru(phen)₃]²⁺) is excited. The excited catalyst then transfers an electron to trifluoromethyl iodide, leading to the homolytic cleavage of the C-I bond and the formation of a trifluoromethyl radical (•CF₃). This radical then adds to the alkene.
Caption: Radical trifluoromethylation pathway.
Conclusion
This compound and trifluoromethyl iodide are both valuable reagents for introducing the trifluoromethyl group into organic molecules, but they are not interchangeable.
-
This compound hydrate is the reagent of choice for nucleophilic trifluoromethylation , particularly for the synthesis of α-trifluoromethyl alcohols from carbonyl compounds. Its advantages include its atom economy and the generation of a potent nucleophile under basic conditions.
-
Trifluoromethyl iodide is a superior reagent for radical trifluoromethylation , especially when activated by photoredox catalysis for the functionalization of alkenes. It offers mild reaction conditions and high functional group tolerance for the formation of C(sp²)-CF₃ and C(sp³)-CF₃ bonds.
For researchers and drug development professionals, a clear understanding of these distinct reactivities is crucial for the rational design of synthetic routes and the efficient construction of complex trifluoromethylated molecules. The choice of reagent should be guided by the nature of the substrate and the specific bond disconnection desired.
References
The Influence of Solvent Systems on the Efficacy of Trifluoroacetaldehyde in Nucleophilic Trifluoromethylation
For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can significantly impact the outcome of a chemical reaction. This guide provides an objective comparison of the efficacy of trifluoroacetaldehyde, a key reagent for introducing the trifluoromethyl group, in different solvent systems. The following data and protocols are derived from a study on the nucleophilic trifluoromethylation of carbonyl compounds using this compound hydrate (B1144303) as a trifluoromethyl source.
Data Presentation: A Comparative Analysis of Reaction Yields
The efficacy of a solvent system in the context of nucleophilic trifluoromethylation using this compound hydrate is critically dependent on the solvent's ability to facilitate the generation of the trifluoromethyl anion (CF₃⁻) and its subsequent reaction with a carbonyl compound. Experimental data reveals a significant variation in product yield based on the solvent and base employed.
A systematic optimization of the reaction conditions for the trifluoromethylation of benzaldehyde (B42025), serving as a model substrate, highlights the superior performance of dimethylformamide (DMF) as a solvent in combination with potassium tert-butoxide (t-BuOK) as a base.[1]
| Entry | Solvent | Base | Hydrate:Base:Benzaldehyde Ratio | Temperature (°C) | Yield (%) |
| 1 | DMF | t-BuOK | 1.2 : 3.6 : 1.0 | -30 | 0 |
| 2 | DMF | t-BuOK | 1.2 : 4.8 : 1.0 | -30 | 33 |
| 3 | DMF | t-BuOK | 1.2 : 6.0 : 1.0 | -30 | 64 |
| 4 | DMF | t-BuOK | 1.5 : 6.0 : 1.0 | -30 | 89 |
| 5 | DMF | t-BuOK | 1.8 : 7.2 : 1.0 | -30 | 77 |
| 6 | DMF | t-BuOK | 2.0 : 8.0 : 1.0 | -30 | 83 |
| 7 | THF | t-BuOK | 2.0 : 8.0 : 1.0 | -30 | 0 |
| 8 | DMSO | t-BuOK | 2.0 : 8.0 : 1.0 | -30 | 0 |
Table 1: Reaction condition optimization for the nucleophilic trifluoromethylation of benzaldehyde using this compound hydrate.[1][2]
The data clearly indicates that while DMF is an effective solvent, other polar aprotic solvents like tetrahydrofuran (B95107) (THF) and dimethyl sulfoxide (B87167) (DMSO) failed to yield any product under the tested conditions.[2] This suggests that the specific properties of DMF, such as its high polarity and ability to solvate cations, are crucial for the reaction's success. Further optimization within the DMF system demonstrated that a reagent ratio of 1.5 equivalents of this compound hydrate, 6.0 equivalents of t-BuOK, and 1.0 equivalent of benzaldehyde at -30°C provided the highest yield of 89%.[2]
Experimental Protocols
The following is a detailed methodology for the nucleophilic trifluoromethylation of carbonyl compounds using this compound hydrate.
Materials:
-
This compound hydrate (CF₃CH(OH)₂)
-
Potassium tert-butoxide (t-BuOK)
-
Benzaldehyde (or other carbonyl substrate)
-
Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
A reaction flask is charged with this compound hydrate (1.5 equivalents) and the carbonyl substrate (1.0 equivalent) under an inert atmosphere.
-
Anhydrous DMF is added to dissolve the reagents, and the solution is cooled to -30°C using a suitable cooling bath.
-
Potassium tert-butoxide (6.0 equivalents) is added portion-wise to the stirred solution while maintaining the temperature at -30°C.
-
The reaction mixture is stirred at this temperature for a specified time, monitored by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Upon completion, the reaction is quenched by the addition of a suitable quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride).
-
The product is extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.
-
The crude product is then purified using column chromatography to yield the desired α-trifluoromethyl alcohol.
Mechanistic Pathway and Experimental Workflow
The reaction proceeds through a multi-step mechanism initiated by the deprotonation of the this compound hydrate, followed by the generation of the trifluoromethyl anion, which then acts as the nucleophile.
Caption: Workflow and mechanism for nucleophilic trifluoromethylation.
The provided experimental data and protocols underscore the critical role of the solvent system in the efficacy of this compound for nucleophilic trifluoromethylation. The high yields achieved in DMF, as opposed to the complete lack of reaction in THF and DMSO, highlight the necessity for careful solvent selection and optimization for this class of reaction. Researchers and professionals in drug development can leverage this information to design more efficient and robust synthetic routes for the incorporation of the trifluoromethyl moiety into target molecules.
References
Purity Validation of Trifluoroacetaldehyde for Pharmaceutical Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Trifluoroacetaldehyde is a valuable building block in pharmaceutical synthesis, prized for its ability to introduce the trifluoromethyl group, which can significantly enhance the metabolic stability and bioavailability of drug candidates. Ensuring the purity of this critical starting material is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of analytical methodologies for the purity validation of this compound, supported by experimental protocols and data.
Comparison of Analytical Methods for Purity Validation
The selection of an appropriate analytical method for purity validation depends on several factors, including the specific impurities to be quantified, the required sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of the most common techniques for analyzing this compound.
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| Gas Chromatography (GC-FID) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by detection using a Flame Ionization Detector. | Purity (as % area), quantification of volatile impurities. | Robust, high resolution for volatile compounds, widely available. | Not suitable for non-volatile impurities, may require derivatization for some analytes. |
| High-Performance Liquid Chromatography (HPLC-UV) with Derivatization | Separation of compounds based on their partitioning between a stationary and mobile phase, with UV detection. Aldehydes are derivatized (e.g., with 2,4-dinitrophenylhydrazine (B122626) - DNPH) to enable UV detection.[1][2] | Purity (as % area of the derivative), quantification of specific aldehyde impurities. | High sensitivity and specificity for aldehydes, applicable to a wide range of polarities.[1] | Requires a derivatization step which can introduce variability, may not detect non-aldehyde impurities. |
| Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) | The signal intensity in the ¹⁹F NMR spectrum is directly proportional to the number of fluorine nuclei, allowing for absolute quantification against a certified internal standard.[3] | Absolute purity, structural confirmation, quantification of fluorine-containing impurities without the need for specific impurity reference standards.[4] | Primary analytical method, highly specific for fluorinated compounds, non-destructive. | Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Combines the separation power of GC with the identification capabilities of mass spectrometry. | Identification and quantification of volatile and semi-volatile impurities, impurity profiling.[5][6] | High sensitivity and specificity for impurity identification, can detect a wide range of compounds.[6] | May have matrix interference, quantification requires appropriate standards. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for the direct analysis of this compound and its volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column suitable for volatile compounds (e.g., DB-17ms, 60 m × 0.25 mm i.d., 0.25 µm film thickness).[7]
Procedure:
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., anhydrous acetonitrile) to a concentration within the linear range of the detector.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
Detector Temperature: 300 °C
-
-
Analysis: Inject a known volume of the prepared sample into the GC system. Identify and quantify peaks based on retention times and peak areas relative to a reference standard.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following DNPH Derivatization
This method provides high sensitivity for the quantification of this compound through derivatization.
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[2]
Procedure:
-
Derivatization:
-
Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile (B52724) with a catalytic amount of acid (e.g., sulfuric acid).
-
Add an accurately weighed amount of the this compound sample to the DNPH solution.
-
Allow the reaction to proceed at room temperature for at least one hour to form the this compound-DNPH derivative.
-
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 360 nm.[8]
-
-
Analysis: Inject the derivatized sample into the HPLC system. The purity is determined by the area percentage of the main derivative peak.
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR)
This method allows for the direct and absolute quantification of this compound.
Instrumentation:
-
NMR spectrometer (≥ 400 MHz).
-
5 mm NMR tubes.
Procedure:
-
Sample Preparation:
-
Accurately weigh a precise amount of a certified internal standard (e.g., 3,5-Bis(trifluoromethyl) benzoic acid) into a vial.[3]
-
Accurately weigh a precise amount of the this compound sample into the same vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹⁹F NMR spectrum with proton decoupling.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to allow for full relaxation of the nuclei.[9]
-
-
Data Analysis: Integrate the signals corresponding to this compound and the internal standard. Calculate the absolute purity of the this compound based on the integral ratio, the number of fluorine atoms, and the known purity of the internal standard.
Alternative Fluorinated Building Blocks
While this compound is a key reagent, other fluorinated building blocks are also employed in pharmaceutical synthesis. The choice of building block depends on the target molecule and the desired physicochemical properties. The purity validation of these alternatives follows similar analytical principles.
| Alternative Building Block | Common Purity Validation Methods | Key Considerations |
| 2,2,2-Trifluoroethanol | GC-FID, Karl Fischer titration (for water content).[10] | Purity is typically high (>99%). Key impurities to monitor include residual starting materials and water. |
| Difluoroacetaldehyde Ethyl Hemiacetal | GC-MS, ¹H and ¹⁹F NMR. | Stability can be a concern; monitoring for degradation products is important. |
| Hexafluoroisopropanol (HFIP) | GC-FID, ¹⁹F NMR. | Purity is critical as it can be used as both a reagent and a solvent. |
Visualizations
The following diagrams illustrate key workflows and relationships in the purity validation of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. hitachi-hightech.com [hitachi-hightech.com]
- 3. 2024-02-07-new-qnmr-standard - BIPM [bipm.org]
- 4. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. labcompare.com [labcompare.com]
- 7. researchgate.net [researchgate.net]
- 8. iomcworld.com [iomcworld.com]
- 9. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. britiscientific.com [britiscientific.com]
Comparative Reactivity of Trifluoroacetaldehyde and Trifluoroacetone: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in reactivity between trifluoroacetaldehyde and trifluoroacetone is crucial for reaction design, mechanistic studies, and the synthesis of fluorinated molecules. This guide provides an objective comparison of their performance in key chemical transformations, supported by available experimental data and detailed methodologies.
The introduction of a trifluoromethyl group dramatically influences the reactivity of a carbonyl compound. This powerful electron-withdrawing group enhances the electrophilicity of the carbonyl carbon, making both this compound and trifluoroacetone significantly more reactive towards nucleophiles than their non-fluorinated analogs, acetaldehyde (B116499) and acetone. However, the inherent structural differences between an aldehyde and a ketone—namely, the presence of a hydrogen atom versus a methyl group attached to the carbonyl—lead to distinct reactivity profiles.
General Principles of Reactivity
In general, aldehydes are more reactive towards nucleophilic addition than ketones. This is attributed to two primary factors:
-
Steric Hindrance: The carbonyl carbon in aldehydes is less sterically hindered than in ketones, allowing for easier access by nucleophiles.[1]
-
Electronic Effects: Alkyl groups are electron-donating, which slightly reduces the partial positive charge on the carbonyl carbon of a ketone compared to the corresponding aldehyde.[1]
The potent electron-withdrawing nature of the trifluoromethyl group in both this compound and trifluoroacetone amplifies the electrophilicity of the carbonyl carbon, making them highly susceptible to nucleophilic attack.[2]
Quantitative Comparison of Hydration Equilibria
One of the most direct quantitative comparisons of the reactivity of this compound and trifluoroacetone comes from their hydration equilibria. In aqueous solutions, these carbonyl compounds exist in equilibrium with their corresponding gem-diol hydrates. The position of this equilibrium is a direct measure of the electrophilicity of the carbonyl carbon.
For fluorinated aldehydes and ketones, the equilibrium often heavily favors the hydrate (B1144303) form.[2] Studies have shown that for this compound, the concentration of the free carbonyl form in aqueous solution is often unobservably low, indicating a very large equilibrium constant for hydration.[2] In contrast, while trifluoroacetone is also significantly hydrated, the equilibrium between the ketone and its hydrate is more readily observable.
| Compound | Structure | Hydration Equilibrium Constant (Khyd) | Notes |
| This compound | CF3CHO | Very Large (Free carbonyl often unobservable) | The equilibrium strongly favors the hydrate, CF3CH(OH)2. |
| Trifluoroacetone | CF3C(O)CH3 | Observable Equilibrium | The presence of the methyl group reduces the equilibrium constant compared to the aldehyde. |
Reactivity in Nucleophilic Addition Reactions
While direct, side-by-side kinetic data for a wide range of nucleophilic additions to this compound and trifluoroacetone is limited in the literature, their reactivity can be inferred from their structural and electronic properties, as well as from specific reported reactions.
This compound, with its less hindered and highly electrophilic carbonyl carbon, is generally expected to react faster with most nucleophiles compared to trifluoroacetone. It has been effectively used as a trifluoromethyl source in nucleophilic trifluoromethylation reactions.[3]
Interestingly, a competition experiment involving the addition of a benzylboronate nucleophile to a mixture of a trifluoromethyl ketone (2,2,2-trifluoroacetophenone) and an aldehyde (benzaldehyde) showed that the ketone was more reactive.[4] Another competition experiment from the same study indicated a relative reactivity order of CF2H ketone > CF3 ketone > aldehyde.[4] This suggests that under certain reaction conditions, the extreme electrophilicity of the trifluoromethyl ketone can overcome the steric disadvantage, leading to higher reactivity than a standard aldehyde. While this data does not directly compare this compound and trifluoroacetone, it highlights that the general rule of aldehyde > ketone reactivity may not always hold true in the case of highly activated fluorinated ketones.
Experimental Protocols
Below are representative experimental protocols for reactions involving these compounds.
Nucleophilic Trifluoromethylation using this compound Hydrate
This procedure demonstrates the use of this compound hydrate as a precursor for the trifluoromethyl anion (CF3-) for addition to other carbonyl compounds.
Procedure:
-
To a stirred solution of this compound hydrate (1.5 mmol) in anhydrous DMF (1.0 mL) at -50 °C, a solution of potassium tert-butoxide (t-BuOK, 6.0 mmol) in anhydrous DMF (3.0 mL) is added dropwise over 5 minutes.
-
The reaction mixture is stirred for 30 minutes while maintaining the temperature at -50 °C.
-
A solution of the carbonyl compound (1.0 mmol) in anhydrous DMF (1.0 mL) is then added to the reaction mixture at -50 °C and stirred for 1 hour.
-
The reaction mixture is allowed to warm gradually to room temperature before being quenched with water.
-
The product is then extracted, purified, and characterized.
Comparative Oxidation using Tollen's Test
This qualitative test can be used to demonstrate the higher susceptibility of aldehydes to oxidation compared to ketones.
Procedure:
-
Preparation of Tollen's Reagent: To 2 mL of a 5% silver nitrate (B79036) solution in a clean test tube, add one drop of 10% sodium hydroxide (B78521) solution. Add a 2% ammonia (B1221849) solution dropwise, with shaking, until the silver oxide precipitate just dissolves.
-
Reaction with this compound: In a separate test tube, add 2-3 drops of this compound (or its hydrate) to 2-3 mL of the freshly prepared Tollen's reagent. A silver mirror or a black precipitate will form, indicating oxidation of the aldehyde.
-
Reaction with Trifluoroacetone: In another test tube, add 2-3 drops of trifluoroacetone to 2-3 mL of the freshly prepared Tollen's reagent. No reaction is expected to occur at room temperature.
Reaction Mechanisms and Visualizations
The fundamental reaction for both this compound and trifluoroacetone is nucleophilic addition to the carbonyl group. This can be catalyzed by either base or acid.
Base-Catalyzed Nucleophilic Addition
Under basic conditions, a strong nucleophile directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which is subsequently protonated.
Caption: Base-catalyzed nucleophilic addition to a carbonyl group.
Acid-Catalyzed Nucleophilic Addition
With weaker nucleophiles, the reaction is often catalyzed by acid. The acid protonates the carbonyl oxygen, making the carbonyl carbon even more electrophilic and susceptible to attack by the weak nucleophile.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Nucleophilic Trifluoromethylation of Carbonyl Compounds: this compound Hydrate as a Trifluoromethyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Atom Economy of Trifluoroacetaldehyde in Synthetic Routes: A Comparative Guide
For researchers, scientists, and drug development professionals, the incorporation of a trifluoromethyl (CF3) group is a critical strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. This guide provides an objective comparison of the atom economy of trifluoroacetaldehyde-based synthetic routes against common alternatives, supported by experimental data and detailed protocols.
The pursuit of greener and more efficient chemical syntheses has brought the concept of atom economy to the forefront of process development.[1] Atom economy, a term coined by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product.[2] An ideal reaction would have a 100% atom economy, meaning no atoms are wasted as byproducts.[1] This guide focuses on the trifluoromethylation of aldehydes, a key transformation in the synthesis of many pharmaceuticals, and assesses the performance of this compound in this context.
Comparative Analysis of Trifluoromethylating Agents
To provide a clear comparison, we will analyze the nucleophilic trifluoromethylation of a model substrate, benzaldehyde, using three different trifluoromethylating agents: this compound hydrate (B1144303), the Ruppert-Prakash reagent (TMSCF3), and phenyl trifluoromethyl sulfone (PhSO2CF3).
| Reagent | Synthetic Route | Desired Product | Atom Economy (%) | Typical Yield (%) |
| This compound Hydrate | Nucleophilic addition | 1-phenyl-2,2,2-trifluoroethanol | 68.2% | ~70-90% |
| Ruppert-Prakash Reagent (TMSCF3) | Nucleophilic trifluoromethylation with fluoride (B91410) initiation | 1-phenyl-2,2,2-trifluoroethanol | 38.5% | ~95-99% |
| Phenyl Trifluoromethyl Sulfone (PhSO2CF3) | Base-induced trifluoromethylation | 1-phenyl-2,2,2-trifluoroethanol | 41.7% | ~70-80% |
Key Findings:
-
This compound hydrate emerges as the most atom-economical option for the nucleophilic trifluoromethylation of benzaldehyde, with a calculated atom economy of 68.2%. This is significantly higher than its common alternatives.
-
While the Ruppert-Prakash reagent (TMSCF3) often provides excellent yields , its atom economy is considerably lower at 38.5% due to the high molecular weight of the trimethylsilyl (B98337) fluoride byproduct and the use of a stoichiometric initiator.
-
Phenyl trifluoromethyl sulfone offers a moderate atom economy of 41.7%, but the reaction generates benzene (B151609) as a significant byproduct.
Visualizing the Synthetic Pathways
The following diagrams illustrate the flow of atoms in each of the compared synthetic routes.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Trifluoroacetaldehyde
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of trifluoroacetaldehyde. Adherence to these procedural guidelines is critical for ensuring laboratory safety and regulatory compliance. This compound is a reactive and hazardous chemical that requires careful handling and disposal to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before any handling or disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. All work with this substance should be conducted in a well-functioning chemical fume hood.[1][2]
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the recommended PPE when handling this compound.
| Body Part | Recommended Protection | Specifications and Rationale |
| Eyes | Chemical Splash Goggles and Face Shield | Goggles are the minimum requirement to protect against splashes. A face shield should be worn in conjunction with goggles for maximum protection.[1] |
| Hands | Chemical-Resistant Gloves | Double gloving is recommended. Consult the glove manufacturer's compatibility chart for materials suitable for halogenated solvents.[1] |
| Body | Laboratory Coat and Chemical-Resistant Apron | A fully buttoned lab coat and an apron provide a barrier against spills and splashes. |
| Respiratory | Use in a Chemical Fume Hood | All manipulations of this compound should be performed in a certified chemical fume hood to prevent inhalation of its volatile and toxic vapors.[1] |
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and further contamination.
-
Small Spills:
-
Alert personnel in the immediate vicinity.
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as sand or vermiculite.[3]
-
Collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[3]
-
Clean the spill area with soap and water.[3]
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[3]
-
Waste Management and Disposal Procedures
The overriding principle for managing laboratory waste is that no procedure should be initiated without a clear plan for the disposal of all resulting waste.[4] All waste containing this compound must be treated as hazardous waste.[1]
Waste Segregation:
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate compliant disposal.
-
This compound Waste: Collect all waste containing this compound in a dedicated, clearly labeled, and compatible container.
-
Labeling: The container must be labeled as "Hazardous Waste" as soon as the first drop of waste is added. The label should clearly identify the contents, including "this compound" and any other components, along with their approximate percentages.[3]
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA). Containers must be kept tightly closed and within secondary containment to prevent spills.[3]
-
Incompatibilities: Segregate this compound waste from incompatible materials, especially strong bases, acids, and oxidizing agents.[3]
Disposal Options:
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.
| Disposal Method | Description | Considerations |
| Licensed Professional Disposal Service | The most common and recommended approach is to engage a certified hazardous waste management company for collection, transportation, and disposal. | This ensures compliance with all federal, state, and local regulations. The waste will typically be incinerated at a permitted facility. |
| Incineration | High-temperature incineration is an effective method for the destruction of halogenated organic compounds. | Requires a specialized facility capable of handling halogenated waste and equipped with appropriate scrubbers to neutralize acidic byproducts like hydrogen fluoride. |
| In-Lab Neutralization (Not Recommended without Expert Consultation) | Chemical treatment to convert this compound into less hazardous substances. | No specific, validated protocols for the laboratory-scale neutralization of this compound are readily available in published safety literature. Due to its reactivity and the presence of fluorine, generic aldehyde neutralization methods may be hazardous. Any attempt at in-lab treatment must be developed and validated by qualified chemists with a thorough risk assessment.[5] |
Potential In-Lab Treatment Methodologies (for expert consideration only)
While no specific protocols are provided, the following chemical principles are relevant to the potential treatment of aldehyde waste. These are for informational purposes only and do not constitute a recommendation for practice without professional validation.
-
Oxidation: Aldehydes can be oxidized to less volatile carboxylic acids. Common oxidizing agents include potassium permanganate (B83412) and sodium hypochlorite. However, the reaction with a fluorinated aldehyde could be vigorous and produce hazardous byproducts.
-
Reduction: Aldehydes can be reduced to primary alcohols using reducing agents like sodium borohydride.[6] This would convert the volatile aldehyde to a less volatile alcohol, but the resulting fluorinated alcohol would still be considered hazardous waste.
-
Reaction with Sodium Bisulfite: Aldehydes often form solid adducts with sodium bisulfite, which can be separated.[2] This could potentially be used to isolate the aldehyde from a solution, but the resulting solid is still a hazardous material.
It is imperative to reiterate that any in-lab treatment of this compound must be approached with extreme caution and only by experienced personnel after a thorough hazard analysis and methods validation. [5]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound disposal.
By adhering to these guidelines, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always prioritize consultation with your institution's Environmental Health and Safety department for specific guidance.[3]
References
Safeguarding Your Research: A Comprehensive Guide to Handling Trifluoroacetaldehyde
FOR IMMEDIATE RELEASE
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Trifluoroacetaldehyde, a valuable but hazardous reagent in organic synthesis. Adherence to these protocols is critical for minimizing risk and ensuring the well-being of all laboratory personnel.
This compound and its common derivatives, such as the hydrate (B1144303) and ethyl hemiacetal, are flammable, harmful if swallowed, and can cause skin and eye irritation, as well as potential respiratory irritation and allergic skin reactions.[1][2][3][4] The following procedures outline the necessary personal protective equipment (PPE), handling protocols, and emergency responses to ensure safe utilization and disposal.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is non-negotiable. The following table summarizes the required equipment to protect against the primary hazards of this chemical.
| Hazard Category | Required Personal Protective Equipment |
| Skin Contact | Impervious gloves (inspect before use) and protective clothing, such as a lab coat or coveralls.[2] |
| Eye Contact | Safety glasses with side shields or chemical safety goggles are mandatory.[1][2] A face shield should be worn when there is a risk of splashing.[5] |
| Inhalation | All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][6] If exposure limits are exceeded or irritation is experienced, a NIOSH-approved respirator is required.[2] |
| Fire Hazard | Keep away from open flames, hot surfaces, and other ignition sources.[1][4] Use non-sparking tools and take precautionary measures against static discharge.[1][4] |
Safe Handling and Disposal Protocol
A systematic approach to handling this compound from acquisition to disposal is crucial for laboratory safety.
Step 1: Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[2][7]
-
Keep away from incompatible materials and heat sources.[2][7]
Step 2: Laboratory Handling
-
Before use, ensure that an eyewash station and safety shower are readily accessible.[2][4]
-
Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[2][6]
-
Wear all prescribed PPE as detailed in the table above.
-
Use only non-sparking tools to prevent ignition of flammable vapors.[1][4]
-
Ground/bond the container and receiving equipment to prevent static discharge.[2]
Step 3: Waste Disposal
-
This compound and any contaminated materials are considered hazardous waste.[1][4]
-
Collect all waste in a suitable, labeled container for hazardous materials.[7]
-
Do not mix with other waste streams unless compatibility is confirmed.[7]
-
Arrange for disposal by a certified hazardous waste management company in accordance with local, state, and federal regulations.[4]
Emergency Procedures: Spills and Exposure
In the event of a spill or personal exposure, immediate and correct action is critical.
Spill Response
-
Small Spill (inside a fume hood):
-
Alert personnel in the immediate area.[7]
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[7]
-
Collect the absorbed material into a labeled container for hazardous waste disposal.[7]
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.[7]
-
-
Large Spill (outside a fume hood):
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice/attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a poison center or doctor/physician if you feel unwell.[1][2] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3][7] |
Quantitative Data Summary
The following table summarizes key quantitative information for this compound and its derivatives as found in the provided safety data sheets.
| Property | Value | Source |
| Molecular Formula | C₂HF₃O | [8][9] |
| Molecular Weight | 98.02 g/mol | [8][9] |
| CAS Number | 75-90-1 | [8][9] |
Visual Workflow for Safe Handling and Emergency Response
The following diagram illustrates the logical flow of procedures for safely handling this compound and responding to potential emergencies.
Caption: Workflow for handling this compound and emergency response.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. pfaltzandbauer.com [pfaltzandbauer.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. quora.com [quora.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. CAS 75-90-1: this compound | CymitQuimica [cymitquimica.com]
- 9. This compound [webbook.nist.gov]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
